18:1 PI(4,5)P2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H94N3O19P3 |
|---|---|
Molecular Weight |
1074.2 g/mol |
IUPAC Name |
azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H85O19P3.3H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56;;;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);3*1H3/b19-17-,20-18-;;;/t37-,40-,41+,42+,43-,44-,45-;;;/m1.../s1 |
InChI Key |
IXBWAIVJMKCCRS-XGYADOSHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 18:1 PI(4,5)P2 in Cellular Signal Transduction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid, typically constituting about 1-2% of total plasma membrane lipids, yet it plays a disproportionately critical role in cellular signaling.[1][2] While the most common endogenous form of PI(4,5)P2 in mammalian cells features a stearoyl (18:0) chain at the sn-1 position and an arachidonoyl (20:4) chain at the sn-2 position, the 1,2-dioleoyl (18:1) variant is widely utilized in research to probe the fundamental functions of this versatile signaling lipid. This technical guide will provide a comprehensive overview of the function of 18:1 PI(4,5)P2 in signal transduction, present quantitative data on its interactions, detail key experimental methodologies, and visualize the core signaling pathways it governs.
Core Functions of PI(4,5)P2 in Signal Transduction
This compound, like its endogenous counterparts, is a central hub in signal transduction, acting both as a substrate for key enzymes and as a direct regulator of protein function. Its functions can be broadly categorized as follows:
-
Substrate for Second Messenger Generation: PI(4,5)P2 is a critical substrate for two major signaling pathways:
-
Phospholipase C (PLC) Pathway: Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes PI(4,5)P2 to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, while DAG remains in the plasma membrane to activate protein kinase C (PKC).[5]
-
Phosphoinositide 3-kinase (PI3K) Pathway: Class I PI3-kinases phosphorylate PI(4,5)P2 at the 3' position of the inositol ring to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[6][7] PI(3,4,5)P3 is a crucial signaling molecule that recruits and activates a host of downstream effectors, including the serine/threonine kinase Akt, which is central to cell growth, survival, and metabolism.
-
-
Direct Regulation of Protein Function: The highly negatively charged headgroup of PI(4,5)P2 allows it to directly interact with and modulate the activity of a vast array of proteins. These interactions are often mediated by specific phosphoinositide-binding domains, such as:
-
Pleckstrin Homology (PH) domains: A large family of domains that often exhibit specific binding to phosphoinositides. The PH domain of PLCδ1, for instance, binds with high affinity to PI(4,5)P2.[8]
-
Other domains: ENTH (Epsin N-Terminal Homology), ANTH (AP180 N-Terminal Homology), C2, FERM, and Tubby domains are also known to bind PI(4,5)P2.
-
Basic amino acid clusters: Many proteins also interact with PI(4,5)P2 through unstructured regions rich in positively charged amino acids like lysine and arginine.
-
Through these direct interactions, PI(4,5)P2 plays a vital role in:
- Ion Channel and Transporter Regulation: It directly gates the activity of numerous ion channels, including inwardly rectifying potassium (Kir) channels and voltage-gated calcium (CaV) channels.[9][10]
- Cytoskeletal Dynamics: PI(4,5)P2 regulates actin polymerization and the connection of the actin cytoskeleton to the plasma membrane by interacting with proteins like N-WASP, cofilin, and vinculin.
- Membrane Trafficking: It is essential for both endocytosis, particularly clathrin-mediated endocytosis, and exocytosis by recruiting and activating key regulatory proteins.[11]
The acyl chain composition of PI(4,5)P2, including the 18:1 variant, can influence the biophysical properties of the membrane. Studies have shown that the degree of acyl chain saturation affects the ordering of PI(4,5)P2 nanodomains, which can in turn modulate protein-lipid interactions and downstream signaling.[11][12]
Quantitative Data on this compound Interactions
The following tables summarize key quantitative data related to the function of PI(4,5)P2 in signal transduction.
| Parameter | Value | Cell Type/System | Reference |
| Cellular Concentration | |||
| Plasma Membrane Concentration | 1-2 mol% of total plasma membrane lipids | Mammalian cells | [1][2] |
| Density in Plasma Membrane | 4,000 - 34,000 molecules/µm² | Neuroblastoma cells, rat pinealocytes | [11] |
| Binding Affinities | |||
| PLCδ1 PH domain to PI(4,5)P2 | Ka ~ 106 M-1 | Bilayer membranes | [8] |
| PLCδ1 PH domain to PI(4,5)P2 | KD ~ 1.2 µM | In vitro | [13] |
| MARCKS to PI(4,5)P2 | KD ~ 10 nM | In vitro | [14] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the central signaling pathways involving this compound.
Caption: The Phospholipase C (PLC) signaling pathway initiated by the hydrolysis of this compound.
Caption: The PI 3-Kinase (PI3K) signaling pathway involving the phosphorylation of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of this compound in signal transduction.
Live-Cell Imaging of PI(4,5)P2 Dynamics
This protocol allows for the visualization and quantification of PI(4,5)P2 localization in living cells using a fluorescently tagged protein domain that specifically binds to PI(4,5)P2.[12][15]
a. Principle: A genetically encoded probe, typically the Pleckstrin Homology (PH) domain of PLCδ1 fused to a fluorescent protein (e.g., GFP), is expressed in cells. This probe specifically binds to PI(4,5)P2, allowing for the visualization of its subcellular distribution, primarily at the plasma membrane, using fluorescence microscopy.
b. Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Plasmid encoding PH-PLCδ1-GFP
-
Transfection reagent (e.g., Lipofectamine)
-
Confocal microscope with live-cell imaging capabilities (environmental chamber for temperature, CO2, and humidity control)
-
Image analysis software (e.g., ImageJ/Fiji)
c. Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect cells with the PH-PLCδ1-GFP plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Live-Cell Imaging:
-
Mount the dish on the confocal microscope stage within the environmental chamber set to 37°C and 5% CO2.
-
Identify transfected cells expressing the fluorescent probe.
-
Acquire images using appropriate laser lines and emission filters for the fluorescent protein. Time-lapse imaging can be performed to monitor dynamic changes in PI(4,5)P2 distribution in response to stimuli.
-
-
Data Analysis:
-
Quantify the plasma membrane to cytosol fluorescence intensity ratio to assess changes in PI(4,5)P2 levels at the plasma membrane.[12]
-
Draw regions of interest (ROIs) on the plasma membrane and in the cytosol of individual cells.
-
Measure the mean fluorescence intensity in each ROI.
-
Calculate the ratio of plasma membrane intensity to cytosolic intensity. An increase in this ratio indicates an accumulation of PI(4,5)P2 at the plasma membrane, while a decrease suggests its depletion.
-
In Vitro PI3-Kinase Assay
This assay measures the activity of PI3-kinase by quantifying the production of PI(3,4,5)P3 from a this compound substrate.
a. Principle: Purified PI3-kinase is incubated with liposomes containing this compound and radiolabeled ATP ([γ-³²P]ATP). The reaction products are then separated by thin-layer chromatography (TLC), and the amount of radiolabeled PI(3,4,5)P3 is quantified to determine enzyme activity. A non-radioactive method can also be employed using a fluorometric assay.[16]
b. Materials:
-
Purified, active PI3-kinase
-
This compound and other lipids (e.g., PC, PS) for liposome preparation
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2)
-
Liposome preparation equipment (e.g., extruder)
-
TLC plates
-
Phosphorimager or autoradiography film
c. Procedure:
-
Liposome Preparation:
-
Prepare lipid vesicles (liposomes) containing this compound and carrier lipids (e.g., PC, PS) by extrusion.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, liposomes, [γ-³²P]ATP, and purified PI3-kinase.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
-
Lipid Extraction and TLC:
-
Extract the lipids from the reaction mixture using a chloroform/methanol extraction.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the different phosphoinositides.
-
-
Quantification:
-
Expose the dried TLC plate to a phosphorimager screen or autoradiography film.
-
Quantify the intensity of the spot corresponding to PI(3,4,5)P3.
-
Protein-Lipid Overlay Assay (PIP Strips)
This is a qualitative method to assess the binding of a protein of interest to various phospholipids, including this compound.
a. Principle: Commercially available nitrocellulose membranes are spotted with various phospholipids. The membrane is then incubated with a purified protein of interest. Bound protein is detected using a specific antibody, revealing the lipid-binding specificity of the protein.
b. Materials:
-
PIP Strips™ (nitrocellulose membrane with spotted lipids)
-
Purified protein of interest (e.g., a GST-fusion protein)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Primary antibody against the protein or its tag (e.g., anti-GST antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
c. Procedure:
-
Blocking:
-
Incubate the PIP Strip in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Protein Incubation:
-
Dilute the purified protein of interest in blocking buffer.
-
Incubate the blocked membrane with the protein solution for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the membrane several times with TBST to remove unbound protein.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and image the membrane to visualize the spots where the protein has bound.
-
Conclusion
This compound is a cornerstone of signal transduction, acting as a critical precursor for potent second messengers and as a direct modulator of a vast network of cellular proteins. Its strategic location in the plasma membrane and its dynamic regulation allow cells to respond swiftly and specifically to a wide range of extracellular cues. A thorough understanding of the multifaceted roles of PI(4,5)P2, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for researchers in cell biology and for professionals engaged in the development of therapeutics targeting the intricate signaling pathways it governs. The continued investigation into the specific contributions of different acyl chain variants of PI(4,5)P2 will undoubtedly unveil further layers of complexity and regulation in cellular signaling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pleckstrin homology domain of phospholipase C-delta 1 binds with high affinity to phosphatidylinositol 4,5-bisphosphate in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoinositides regulate ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-chain saturation regulates the order of phosphatidylinositol 4,5-bisphosphate nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-chain saturation regulates the order of phosphatidylinositol 4,5-bisphosphate nanodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One lipid, multiple functions: how various pools of PI(4,5)P2 are created in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI(4,5)P2 Beads - Echelon Biosciences [echelon-inc.com]
- 15. communities.springernature.com [communities.springernature.com]
- 16. InterPro [ebi.ac.uk]
The Pivotal Role of 18:1 PI(4,5)P2 in Membrane Trafficking and Endocytosis: A Technical Guide
Executive Summary: Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance yet indispensable phospholipid concentrated in the inner leaflet of the plasma membrane. It functions as a critical hub for cellular signaling, membrane dynamics, and cytoskeletal organization. While the most common endogenous form in mammals features a stearoyl (18:0) and an arachidonoyl (20:4) acyl chain, the 1,2-dioleoyl (18:1) variant is widely utilized in research to probe its fundamental functions. This guide provides an in-depth examination of PI(4,5)P2's role in membrane trafficking and endocytosis, with a focus on its function as a signaling substrate and a direct regulator of protein recruitment. We present key signaling pathways, quantitative data on protein interactions, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of PI(4,5)P2 and its Acyl Chain Composition
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is the most abundant phosphoinositide, constituting 1-2 mol% of total plasma membrane lipids.[1] Its structure consists of a glycerol backbone, two fatty acid chains, and a myo-inositol headgroup phosphorylated at the 4' and 5' positions.[1] This unique headgroup allows PI(4,5)P2 to act as a docking site for a multitude of proteins and as a substrate for key signaling enzymes.[2][3]
The fatty acid composition of PI(4,5)P2 is crucial and can influence the biophysical properties of the membrane.[4] In mammalian cells, particularly in brain tissue, the predominant form is 1-stearoyl-2-arachidonoyl-PI(4,5)P2 (18:0/20:4), which can make up to 70% of the total PI(4,5)P2 pool.[4] The 1,2-dioleoyl-PI(4,5)P2 (18:1 PI(4,5)P2) variant, while less common endogenously, is frequently used in experimental systems such as liposomes and supported membrane tubes to investigate the fundamental roles of PI(4,5)P2 in a controlled lipid environment.[5]
Core Signaling Pathways Involving PI(4,5)P2
PI(4,5)P2 stands at a critical crossroads of cellular signaling, serving as a substrate for two major pathways that regulate a vast array of cellular processes.[1][6]
-
The Phospholipase C (PLC) Pathway: Upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC is activated and hydrolyzes PI(4,5)P2.[6][7] This cleavage generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, while DAG remains in the membrane to activate protein kinase C (PKC).[2][7]
-
The Phosphoinositide 3-Kinase (PI3K) Pathway: Class I PI3-kinases phosphorylate PI(4,5)P2 at the 3' position of the inositol ring, producing phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[1][7] PI(3,4,5)P3 is a crucial signaling molecule that recruits proteins containing Pleckstrin Homology (PH) domains, such as the kinase Akt, to the plasma membrane, initiating cascades involved in cell growth, survival, and proliferation.[2]
The Role of PI(4,5)P2 in Membrane Trafficking and Endocytosis
Beyond its role as a precursor to second messengers, PI(4,5)P2 itself is a pivotal regulator of membrane trafficking, including both exocytosis and endocytosis.[8][9] It achieves this by directly interacting with and recruiting a wide range of cytosolic proteins to the plasma membrane.[3][8] These interactions are often mediated by specific lipid-binding domains, such as PH, ENTH, and ANTH domains, or through electrostatic interactions with clusters of basic amino acids.[10][11]
Clathrin-Mediated Endocytosis (CME)
PI(4,5)P2 is an essential cofactor for virtually every stage of clathrin-mediated endocytosis, the primary pathway for internalizing receptors and cargo from the cell surface.[12][13]
-
Initiation and Cargo Selection: PI(4,5)P2 recruits key adaptor proteins, most notably the AP2 complex, to the plasma membrane.[12][13] The binding of AP2 to both PI(4,5)P2 and cargo receptors triggers a conformational change that promotes the recruitment of clathrin.
-
Coat Assembly and Membrane Curvature: PI(4,5)P2 also recruits other adaptors like epsins and AP180, which contain ANTH/ENTH domains.[14] These proteins not only bind PI(4,5)P2 but also help induce membrane curvature, facilitating the formation of clathrin-coated pits.[12]
-
Vesicle Scission: The large GTPase dynamin, which is responsible for pinching off the nascent vesicle from the plasma membrane, is recruited to the neck of the coated pit through its PH domain's interaction with PI(4,5)P2.[12]
-
Uncoating: Following scission, the PI(4,5)P2 in the vesicle membrane is rapidly dephosphorylated by 5-phosphatases like synaptojanin.[12] This loss of PI(4,5)P2 is a crucial signal that leads to the disassembly of the clathrin coat, releasing the vesicle for subsequent trafficking.
Quantitative Data on PI(4,5)P2 Interactions
The function of PI(4,5)P2 is defined by its interactions with a host of effector proteins. While precise in vivo binding affinities are challenging to determine, in vitro assays provide valuable quantitative insights.
| Protein/Domain | Function in Trafficking/Endocytosis | PI(4,5)P2 Binding Domain | Interaction Notes |
| AP2 Complex | Clathrin adaptor, cargo recognition | Basic patch in α/β2 subunits | Binding to PI(4,5)P2 is required for stable membrane association and clathrin recruitment.[12][13] |
| AP180/CALM | Clathrin assembly | ANTH | Binds PI(4,5)P2 to promote clathrin polymerization.[13][14] |
| Epsin | Membrane curvature, clathrin binding | ENTH | PI(4,5)P2 binding is essential for membrane insertion and curvature induction.[12][14] |
| Dynamin | Vesicle scission | PH | Recruitment to the neck of the coated pit is PI(4,5)P2-dependent.[12] |
| Synaptojanin 1 | PI(4,5)P2 dephosphorylation | SAC1, 5-phosphatase | Removes PI(4,5)P2 from the vesicle, triggering uncoating.[12] |
| WASP/N-WASP | Actin polymerization | Basic region | Links PI(4,5)P2 signaling to actin dynamics required for endocytosis.[15] |
Experimental Protocols
Studying the dynamics and function of PI(4,5)P2 requires specialized techniques to visualize and manipulate this lipid in cellular and in vitro contexts.
Protocol 1: Live-Cell Visualization of PI(4,5)P2 using a Fluorescent Biosensor
This method allows for the real-time tracking of PI(4,5)P2 distribution in living cells using a genetically encoded fluorescent reporter. The most common reporter is the PH domain of PLCδ1 fused to a fluorescent protein (e.g., GFP), which specifically binds to PI(4,5)P2.[5][16]
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HeLa) on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect cells with a plasmid encoding the PH-PLCδ1-GFP construct using a suitable transfection reagent (e.g., Lipofectamine). Aim for low expression levels to avoid artifacts from protein overexpression.
-
Allow 18-24 hours for protein expression.
-
-
Live-Cell Imaging:
-
Replace the culture medium with an appropriate live-cell imaging buffer (e.g., HBSS).
-
Mount the dish on a confocal or TIRF (Total Internal Reflection Fluorescence) microscope equipped with an environmental chamber to maintain temperature (37°C) and CO2 (5%).
-
Use a 488 nm laser line for GFP excitation and collect emission between 500-550 nm.
-
-
Experimental Perturbation (Optional):
-
To observe PI(4,5)P2 dynamics, stimulate cells with an agonist that activates PLC (e.g., carbachol for muscarinic receptor-expressing cells). This will cause hydrolysis of PI(4,5)P2, leading to the translocation of the PH-PLCδ1-GFP probe from the plasma membrane to the cytosol.[7]
-
Alternatively, use chemically-inducible phosphatase systems to deplete PI(4,5)P2 acutely.[17]
-
-
Image Acquisition and Analysis:
-
Acquire time-lapse images before, during, and after stimulation.
-
Quantify the change in PI(4,5)P2 levels by measuring the fluorescence intensity at the plasma membrane versus the cytosol over time. A decrease in the membrane-to-cytosol ratio indicates PI(4,5)P2 depletion.[16]
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. PI(4,5)P2-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Lateral Organization of Phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. Imaging and manipulating phosphoinositides in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of PI(4,5)P2 in Vesicle Exocytosis and Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Frontiers | Crucial Players for Inter-Organelle Communication: PI5P4Ks and Their Lipid Product PI-4,5-P2 Come to the Surface [frontiersin.org]
- 11. One lipid, multiple functions: how various pools of PI(4,5)P2 are created in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylinositol 4,5-bisphosphate in the Control of Membrane Trafficking [ijbs.com]
- 13. Phosphatidylinositol 4,5-bisphosphate in the Control of Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. PI(4,5)P2 controls slit diaphragm formation and endocytosis in Drosophila nephrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of 18:1 PI(4,5)P2 Containing Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid, typically constituting about 1% of the plasma membrane's phospholipids, yet it plays a disproportionately critical role in a vast array of cellular processes.[1] Located primarily in the inner leaflet of the plasma membrane, PI(4,5)P2 is a central hub for signal transduction, regulating everything from ion channel activity and cytoskeleton dynamics to endocytosis and exocytosis.[2][3] Its unique biophysical properties, stemming from its bulky, highly negatively charged inositol headgroup, allow it to interact with a multitude of proteins and modulate the physical characteristics of the membrane itself.
This technical guide focuses specifically on the biophysical properties of lipid bilayers containing 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), or 18:1 PI(4,5)P2. The dioleoyl (18:1) acyl chains are monounsaturated, contributing to membrane fluidity and flexibility, which is crucial for modeling physiological lipid environments.[2] Understanding the specific biophysical characteristics of bilayers containing this particular PI(4,5)P2 species is essential for researchers in cell biology and drug development seeking to unravel the molecular mechanisms of cellular signaling and design novel therapeutic interventions.
Core Biophysical Properties of this compound-Containing Bilayers
The incorporation of this compound into a lipid bilayer significantly alters the membrane's physical and chemical properties. These changes are fundamental to its function as a signaling lipid.
Structural and Dynamic Properties
The large, charged headgroup and unsaturated acyl chains of this compound influence the packing and dynamics of the lipid bilayer. Molecular dynamics (MD) simulations provide valuable insights into these properties at an atomic level.
| Property | Value/Observation | Method | Reference |
| Area per Lipid | Introduction of PI(4,5)P2 can cause a small contraction of the bilayer. For a DPPC bilayer, the area per lipid decreased from 65.24 ± 0.11 Ų to 64.87 ± 0.08 Ų. | Molecular Dynamics Simulation | [4] |
| Bilayer Thickness | The headgroup densities can be used to estimate a bilayer thickness of 37–38 Å for a DPPC membrane containing PI(4,5)P2. | Molecular Dynamics Simulation | [4] |
| Headgroup Orientation | The inositol ring of PI(4,5)P2 is tilted at approximately 40° with respect to the bilayer normal. | Molecular Dynamics Simulation | [5] |
| Acyl Chain Order | The presence of PI(4,5)P2 can increase the order parameters of the surrounding lipid acyl chains. | Molecular Dynamics Simulation | |
| Diffusion Coefficient | The diffusion coefficient (D) for a fluorescently labeled PI(4,5)P2 in the plasma membrane of various cell types is approximately 0.8 ± 0.2 μm²/s. In artificial lipid bilayers, the diffusion coefficient can vary with the concentration of PI(4,5)P2. | Fluorescence Correlation Spectroscopy (FCS) / Single-molecule imaging | [6][7] |
Electrostatic Properties
The most striking feature of PI(4,5)P2 is its highly negative charge, with a net charge of -4 at physiological pH.[8] This creates a significant electrostatic potential at the inner leaflet of the plasma membrane, which is crucial for its interaction with proteins.
| Property | Observation | Method | Reference |
| Zeta Potential | The zeta potential of DOPC GUVs decreases (becomes more negative) with increasing percentages of PI(4,5)P2, reaching a plateau at around 5% PI(4,5)P2. | Zeta Potential Measurement | [9] |
| Electrostatic Potential | The residues surrounding the PI(4,5)P2 binding pocket in proteins often create an overall positive potential. | Molecular Dynamics Simulation / Electrostatic Potential Calculation | [10] |
| Protein Sequestration | Unstructured clusters of basic residues in proteins can laterally sequester several PI(4,5)P2 molecules through nonspecific electrostatic interactions. | Finite-Difference Poisson-Boltzmann (FDPB) calculations | [8] |
PI(4,5)P2-Mediated Signaling Pathways
This compound is a critical substrate for two major signaling pathways: the Phospholipase C (PLC) pathway and the Phosphoinositide 3-kinase (PI3K) pathway.
Phospholipase C (PLC) Pathway
Upon activation by various cell surface receptors, PLC hydrolyzes PI(4,5)P2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11] IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, while DAG remains in the membrane to activate Protein Kinase C (PKC).[8]
Phosphoinositide 3-Kinase (PI3K) Pathway
Class I PI3-kinases phosphorylate PI(4,5)P2 at the 3' position of the inositol ring, generating phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[11] PI(3,4,5)P3 acts as a docking site for proteins containing Pleckstrin Homology (PH) domains, such as the kinase Akt, initiating a cascade that regulates cell growth, survival, and metabolism.[12]
Experimental Protocols
Investigating the biophysical properties of this compound-containing bilayers requires specialized techniques to create and analyze model membranes.
Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation
GUVs are cell-sized (10-100 µm) vesicles that are ideal for light microscopy studies. The electroformation method is commonly used to generate GUVs with high yield.[9][13]
Methodology:
-
Lipid Film Preparation:
-
Prepare a lipid stock solution (e.g., 10 mM in chloroform) containing the desired molar ratio of lipids, including this compound.[13] For fluorescently labeled GUVs, a fluorescent lipid analog can be added.[13]
-
Spread a small volume (e.g., 10 µl) of the lipid solution onto the conductive side of two indium tin oxide (ITO) coated glass slides.[13]
-
Dry the lipid films under a gentle stream of nitrogen and then under vacuum for at least 15 minutes to remove all solvent traces.[13]
-
-
Electroformation Chamber Assembly:
-
Assemble the two ITO slides with the conductive, lipid-coated sides facing each other, separated by a rubber O-ring to form a chamber.[9]
-
-
Hydration and Vesicle Formation:
-
Fill the chamber with a sucrose solution (e.g., 195 mM in 5 mM HEPES buffer, pH 7.4).[13] The presence of some salt (e.g., 50 mM NaCl) can be critical for the incorporation of charged lipids like PI(4,5)P2.
-
Apply an AC electric field (e.g., 10 Hz, 1 V) to the ITO slides for a period of time (e.g., 1-2 hours) at a temperature above the lipid mixture's phase transition temperature.[9]
-
To detach the newly formed vesicles, the frequency of the electric field can be lowered (e.g., to 5 Hz) for a short period.[9]
-
-
Harvesting:
-
Carefully collect the GUV suspension from the chamber for immediate use in experiments.
-
Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion
SLBs are planar lipid bilayers formed on a solid support, which are well-suited for surface-sensitive techniques like Quartz Crystal Microbalance (QCM) and Atomic Force Microscopy (AFM).
Methodology:
-
Substrate Preparation:
-
Thoroughly clean a hydrophilic substrate, such as a silicon dioxide surface, to ensure uniform vesicle fusion.
-
-
Small Unilamellar Vesicle (SUV) Preparation:
-
Prepare a lipid mixture including this compound in an organic solvent.
-
Dry the lipid mixture to form a thin film.
-
Hydrate the film with a buffer solution and create a suspension of multilamellar vesicles (MLVs) by vortexing.
-
Generate SUVs from the MLV suspension by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 50-100 nm).
-
-
Vesicle Fusion:
-
Introduce the SUV suspension to the cleaned substrate.
-
The vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer. For PI(4,5)P2-containing vesicles, this process can be facilitated by adjusting the pH to be slightly acidic (e.g., pH 4.8) or by including divalent cations like Ca²⁺.
-
-
Rinsing:
-
Gently rinse the surface with buffer to remove any unfused vesicles.
-
Analysis of Lipid Diffusion by Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to quantify the two-dimensional lateral diffusion of fluorescently labeled molecules within a membrane.[14]
Methodology:
-
Sample Preparation:
-
Prepare a model membrane (e.g., GUV or SLB) or use live cells incorporating a fluorescently labeled lipid analog of interest.
-
-
Image Acquisition (Pre-bleach):
-
Acquire a few initial images of the region of interest (ROI) using low laser power to establish a baseline fluorescence intensity.[15]
-
-
Photobleaching:
-
Use a short, high-intensity laser pulse to irreversibly photobleach the fluorophores within a defined ROI.[15]
-
-
Image Acquisition (Post-bleach):
-
Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached fluorophores from the surrounding area diffuse into the bleached spot.[15]
-
-
Data Analysis:
-
Measure the fluorescence intensity within the ROI over time.
-
Correct for any photobleaching that occurred during post-bleach imaging.
-
Fit the resulting recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).[12]
-
Conclusion
The biophysical properties of this compound-containing lipid bilayers are integral to the function of this critical signaling lipid. Its unique structural, dynamic, and electrostatic characteristics facilitate the recruitment and activation of a wide array of proteins, placing it at the nexus of numerous cellular signaling pathways. A thorough understanding of these properties, gained through the application of advanced experimental and computational techniques, is paramount for researchers aiming to elucidate the complex mechanisms of membrane biology and for professionals in drug development targeting PI(4,5)P2-dependent processes. The methodologies and data presented in this guide provide a foundational framework for the continued investigation of this multifaceted and indispensable phospholipid.
References
- 1. Spontaneous Curvature, Differential Stress, and Bending Modulus of Asymmetric Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. A Molecular Dynamics Investigation of Lipid Bilayer Perturbation by PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulations of PIP2 and PIP3 in lipid bilayers: determination of ring orientation, and the effects of surface roughness on a Poisson-Boltzmann description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. researchgate.net [researchgate.net]
- 8. A Computational Model for the Electrostatic Sequestration of PI(4,5)P2 by Membrane-Adsorbed Basic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Giant Unilamellar Vesicles Containing Phosphatidylinositol(4,5)bisphosphate: Characterization and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 13. Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method [protocols.io]
- 14. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
subcellular localization and dynamics of 18:1 PI(4,5)P2
An In-depth Technical Guide to the Subcellular Localization and Dynamics of 18:1 PI(4,5)P2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 4,5-bisphosphate [PI(4,5)P₂] is a low-abundance, yet critical, signaling phospholipid that governs a vast array of cellular processes, primarily at the plasma membrane. While much of the research has treated PI(4,5)P₂ as a single entity, the identity of its fatty acyl chains significantly influences its biophysical properties and potential protein interactions. This technical guide focuses on the subcellular localization and dynamics of PI(4,5)P₂, with a specific emphasis on the 1,2-dioleoyl (18:1/18:1) species. We provide an overview of its distribution, its role in key signaling pathways, quantitative data on its biophysical properties, and detailed protocols for its study.
Subcellular Localization of PI(4,5)P₂
PI(4,5)P₂ is a master regulator of the plasma membrane (PM), where it is predominantly found on the inner leaflet, constituting approximately 1-2 mol% of total PM lipids.[1] Its highly charged headgroup contributes to the net negative charge of the inner PM, creating a docking site for a multitude of proteins.
-
Plasma Membrane (PM): The primary residence of PI(4,5)P₂ is the cytoplasmic leaflet of the PM.[2][3] Here, it is not uniformly distributed but is enriched in distinct microdomains or pools to regulate specific functions. These include clathrin-coated pits for endocytosis, focal adhesions for cell-matrix interaction, and sites of cytoskeletal rearrangement.[3]
-
Intracellular Organelles: While less abundant than at the PM, functionally significant pools of PI(4,5)P₂ exist on other organelles.[4] Evidence from immunolocalization and fluorescent probes has identified PI(4,5)P₂ on the Golgi apparatus, endoplasmic reticulum (ER), endosomes, lysosomes, and within the nucleus.[4][5] These discrete intracellular pools are generated by locally-acting lipid kinases and are crucial for processes like vesicular trafficking and nuclear events.[4]
The acyl chain composition of PI(4,5)P₂ varies between cell types and can be remodeled in response to stimuli.[6] While the 1-stearoyl-2-arachidonoyl (18:0/20:4) species is highly enriched in brain tissue, other species, including di-oleoyl (18:1/18:1), are more prevalent in cultured cell lines.[7][8]
Dynamics of PI(4,5)P₂
The cellular pools of PI(4,5)P₂ are in a constant state of flux, governed by the coordinated actions of lipid kinases, phosphatases, and lipases. This rapid turnover is essential for its role as a dynamic signaling molecule.
-
Metabolic Turnover: PI(4,5)P₂ is synthesized by the phosphorylation of PI(4)P by Type I phosphatidylinositol-4-phosphate 5-kinases (PIP5K).[4] It can be degraded through two primary routes: hydrolysis by Phospholipase C (PLC) into second messengers, or dephosphorylation by 5-phosphatases.[9][10] The turnover is remarkably fast, with studies in insulin-secreting cells showing a half-life (t½) of less than 40 seconds for the entire PM pool, highlighting its dynamic nature.[11]
-
Lateral Diffusion: Within the fluid environment of the plasma membrane, PI(4,5)P₂ molecules are highly mobile.[12][13] Measurements using fluorescence correlation spectroscopy (FCS) and single-particle tracking have determined the diffusion coefficient (D) to be in the range of 0.1–1 µm²/s in the intact plasma membrane of living cells.[12][13][14] This rapid diffusion is somewhat constrained compared to diffusion in membrane blebs (D ≈ 2.5 µm²/s), suggesting that a significant fraction of PI(4,5)P₂ is reversibly bound to effector proteins or corralled by the cortical actin cytoskeleton.[5][14][15]
PI(4,5)P₂ in Cellular Signaling
18:1 PI(4,5)P₂, like other PI(4,5)P₂ species, is a central hub in cellular signaling, acting both as a substrate for second messenger generation and as a direct regulator of protein function.
-
Substrate for Second Messengers:
-
IP₃/DAG Pathway: Upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, PLC is activated and hydrolyzes PI(4,5)P₂.[16] This cleavage releases two potent second messengers: inositol 1,4,5-trisphosphate (IP₃), which diffuses into the cytosol to trigger Ca²⁺ release from the ER, and diacylglycerol (DAG), which remains in the membrane to activate Protein Kinase C (PKC).[16]
-
PI3K Pathway: PI(4,5)P₂ is the direct substrate for Class I phosphoinositide 3-kinases (PI3Ks), which phosphorylate the 3'-hydroxyl of the inositol ring.[16][17] This reaction produces phosphatidylinositol 3,4,5-trisphosphate [PI(3,4,5)P₃], a critical signaling lipid that recruits and activates downstream effectors like the kinase Akt, promoting cell survival and growth.[17]
-
-
Direct Effector Regulation: The intact PI(4,5)P₂ molecule directly binds to and regulates the activity of hundreds of proteins via electrostatic interactions with polybasic domains.[1] This regulation is fundamental to a wide range of processes including ion channel and transporter activity, endocytosis, exocytosis, and the dynamic organization of the actin cytoskeleton.[18]
Quantitative Data
The following tables summarize key quantitative data regarding the acyl chain composition and biophysical properties of PI(4,5)P₂.
Table 1: Acyl Chain Composition of PI(4,5)P₂ in Various Cell & Tissue Types
| Cell/Tissue Type | Major Acyl Chain Species (C:DB) | Relative Abundance (%) of Major Species | Minor Acyl Chain Species (including 18:1 variants) | Reference |
| Mouse Brain | 38:4 (18:0/20:4) | >70% | 36:1, 36:2, 38:5, 38:6 | [6][8] |
| Rat Pineal Gland | 38:4 (18:0/20:4) | 66 ± 8% | 38:1, 38:2, 38:3, 38:5, 36:1, 36:2 | [2] |
| TZM-bl HeLa Cells | 38:2 (18:0/20:2) | Most abundant | 36:1 (18:0/18:1), 36:2 (18:1/18:1) | [7] |
| Mouse Embryonic Fibroblasts (MEFs) | Heterogeneous | No single dominant species | Broad distribution including 34:1, 36:1, 36:2, 38:4 | [8] |
Note: The three PIP₂ isomers [PI(4,5)P₂, PI(3,4)P₂, PI(3,5)P₂] are often not resolved by standard mass spectrometry methods, but PI(4,5)P₂ generally accounts for the majority of the signal.[8]
Table 2: Biophysical and Kinetic Properties of PI(4,5)P₂
| Property | Value | Cell Type / Condition | Method | Reference |
| Diffusion Coefficient (D) | 0.8 ± 0.2 µm²/s | Fibroblasts & Epithelial Cells (intact PM) | FCS | [14][15] |
| 0.1 - 1.0 µm²/s | Various living cells | General estimate | [12][13] | |
| 2.5 ± 0.8 µm²/s | Rat1 Cell Blebs (cytoskeleton-free) | FCS | [14][15] | |
| Metabolic Half-life (t½) | < 40 s | MIN6 β-cells (on ATP removal) | TIRF Microscopy | [11] |
| 16 ± 2 s | MIN6 β-cells (breakdown on ATP removal) | TIRF Microscopy | [11] | |
| Abundance (Plasma Membrane) | ~1-2 mol% | General estimate | Various | [1] |
| 4,000 molecules/µm² | Neuroblastoma cells | Various | [4][18] | |
| 34,000 molecules/µm² | Adult rat pinealocytes | Mass Spectrometry | [18] |
Key Experimental Protocols & Visualizations
Analysis of 18:1 PI(4,5)P₂ by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of individual phosphoinositide molecular species, including 18:1 PI(4,5)P₂.[19]
Detailed Methodology:
-
Lipid Extraction:
-
Harvest cells (e.g., 1x10⁸ platelets) and place them on ice.[20][21]
-
Add an acidified solvent mixture, typically Chloroform:Methanol:HCl, to the cell pellet.[20][21] A common ratio is CHCl₃:MeOH:1M HCl (242:484:23.6 µL).[21]
-
Include an appropriate internal standard (e.g., a non-endogenous species like 17:0/20:4 PI(4,5)P₂ or a stabilized analog) for absolute quantification.[21]
-
Vortex and incubate at room temperature to ensure complete extraction.
-
Induce phase separation by adding more CHCl₃ and HCl. Centrifuge to separate the aqueous and organic layers.[20][21]
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
To improve chromatographic behavior and ionization efficiency, the highly polar phosphate groups can be methylated.[22]
-
Re-dissolve the dried lipid extract in an appropriate solvent and treat with a methylating agent like TMS-diazomethane for ~10 minutes. This process adds five methyl groups to PI(4,5)P₂.[22]
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in a mobile phase-compatible solvent.
-
Inject the sample onto a liquid chromatography system, often using a reversed-phase C4 or C18 column, capable of separating lipids based on acyl chain length and unsaturation.[22]
-
The eluent is introduced into a tandem mass spectrometer via electrospray ionization (ESI).
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the m/z of the specific PI(4,5)P₂ species, e.g., di-18:1 PI(4,5)P₂) and monitoring for a specific fragment ion (e.g., the di-18:1 diacylglycerol fragment) generated upon collision-induced dissociation. This provides high specificity and sensitivity.[22]
-
-
Data Analysis:
-
Identify peaks corresponding to specific PI(4,5)P₂ species based on their retention time and specific MRM transition.
-
Quantify the amount of each species by integrating the peak area and normalizing to the internal standard.
-
Live-Cell Imaging of PI(4,5)P₂ Dynamics
Genetically encoded fluorescent biosensors are invaluable tools for visualizing the spatiotemporal dynamics of PI(4,5)P₂ in living cells.[23] The most widely used sensor is the pleckstrin homology (PH) domain of phospholipase C-delta1 fused to a fluorescent protein like GFP (PH-PLCδ1-GFP).[24][25] This domain binds with high affinity and specificity to PI(4,5)P₂.[24]
Detailed Methodology:
-
Probe Expression:
-
Transfect the cell line of interest (e.g., HEK293, MDCK) with a plasmid encoding the PH-PLCδ1-GFP fusion protein using a suitable transfection reagent.[26][27]
-
Allow cells to express the protein for 24-48 hours. In the resting state, the fluorescent signal should be concentrated at the plasma membrane.[27]
-
-
Live-Cell Microscopy:
-
Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Use a confocal or total internal reflection fluorescence (TIRF) microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Acquire baseline images of the PH-PLCδ1-GFP distribution.
-
-
Stimulation and Image Acquisition:
-
To study dynamics, stimulate the cells with an agonist that activates PLC (e.g., angiotensin II, carbachol).[23]
-
Immediately begin time-lapse image acquisition to capture the translocation of the PH-PLCδ1-GFP probe from the plasma membrane to the cytosol as PI(4,5)P₂ is hydrolyzed.[26]
-
The rate and extent of translocation reflect the dynamics of PI(4,5)P₂ depletion. The subsequent return of the probe to the membrane reflects its resynthesis.
-
-
Image Analysis and Quantification:
-
Define regions of interest (ROIs) on the plasma membrane and in the cytosol of individual cells.[24]
-
Measure the mean fluorescence intensity in these ROIs for each frame of the time-lapse series.
-
Calculate the ratio of plasma membrane to cytosol fluorescence intensity over time. A decrease in this ratio indicates PI(4,5)P₂ depletion.[24]
-
PI(4,5)P₂ Signaling Pathways
PI(4,5)P₂ is a critical node in cell signaling, serving as the precursor for the PLC and PI3K pathways.
References
- 1. PI(4,5)P2 Clustering and Its Impact on Biological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty-acyl chain profiles of cellular phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Control of diverse sub-cellular processes by a single multi-functional lipid phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Lateral Organization of Phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How is the acyl chain composition of phosphoinositides created and does it matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoinositide turnover in Toll-like receptor signaling and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. PI(4,5)P2 diffuses freely in the plasma membrane even within high-density effector protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Diffusion Coefficient of Fluorescent Phosphatidylinositol 4,5-bisphosphate in the Plasma Membrane of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. avantiresearch.com [avantiresearch.com]
- 17. portlandpress.com [portlandpress.com]
- 18. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. jsbms.jp [jsbms.jp]
- 23. wang.ucsd.edu [wang.ucsd.edu]
- 24. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. LIVE CELL IMAGING OF PHOSPHOINOSITIDES WITH EXPRESSED INOSITIDE-BINDING PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Real-time visualization of PH domain-dependent translocation of phospholipase C-delta1 in renal epithelial cells (MDCK): response to hypo-osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Synthesis and Metabolic Pathways of 18:1 PI(4,5)P2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid that plays a critical role in a vast array of cellular processes. It acts as a key signaling molecule at the plasma membrane, regulating everything from ion channel activity and cytoskeletal dynamics to endocytosis and exocytosis.[1][2][3] The specific acyl chain composition of PI(4,5)P2 can influence its biophysical properties and interactions with proteins, thereby fine-tuning its cellular functions. This technical guide provides an in-depth exploration of the enzymatic synthesis and metabolic pathways of a specific molecular species of PI(4,5)P2: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), commonly referred to as 18:1 PI(4,5)P2.
This document details the enzymatic machinery responsible for the de novo synthesis and turnover of this compound, presents quantitative data where available, provides detailed experimental protocols for its study, and visualizes the key pathways and workflows.
Enzymatic Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of its precursor, 18:1-containing phosphatidic acid (PA), and proceeds through the sequential phosphorylation of the inositol headgroup.
De Novo Synthesis of 18:1 Phosphatidylinositol (PI)
The initial steps of 18:1 PI synthesis occur at the endoplasmic reticulum. The acyl chain composition of PI is largely determined by the substrate specificity of the enzymes involved in the synthesis of PA and its conversion to cytidine diphosphate-diacylglycerol (CDP-DAG).
-
Acyl-CoA Formation: The synthesis begins with the activation of oleic acid (18:1) to oleoyl-CoA. This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs).[4] While multiple isoforms exist with varying substrate preferences, certain long-chain ACS isoforms are responsible for the activation of oleic acid.[4]
-
Phosphatidic Acid (PA) Synthesis: 18:1-containing PA can be synthesized through the acylation of glycerol-3-phosphate. Lysophosphatidic acid acyltransferases (LPAATs) catalyze the addition of an acyl-CoA to lysophosphatidic acid. Some LPAAT isoforms exhibit a preference for oleoyl-CoA, contributing to the formation of 18:1-containing PA.[5][6]
-
CDP-Diacylglycerol (CDP-DAG) Formation: PA is then converted to CDP-DAG by CDP-DAG synthase (CDS). Mammalian cells have two main isoforms, CDS1 and CDS2. CDS2 has been shown to exhibit specificity for the acyl chains of PA, with a preference for 1-stearoyl-2-arachidonoyl-PA.[7][8] In contrast, CDS1 shows little to no acyl chain specificity, suggesting it may be the primary isoform responsible for the synthesis of 18:1-containing CDP-DAG, depending on the available PA pool.[7]
-
Phosphatidylinositol (PI) Synthesis: The final step in de novo PI synthesis is the conversion of CDP-DAG to PI by phosphatidylinositol synthase (PIS). Studies have indicated that PIS does not exhibit significant acyl chain specificity for its substrate, CDP-DAG.[9] Therefore, the 18:1 acyl chain composition of the newly synthesized PI is primarily determined by the composition of the CDP-DAG pool.
Phosphorylation to this compound
Once 18:1 PI is synthesized, it is transported to the plasma membrane where it undergoes sequential phosphorylation to become this compound.
-
Synthesis of 18:1 PI(4)P: Phosphatidylinositol 4-kinases (PI4Ks) phosphorylate PI at the 4'-position of the inositol ring to produce phosphatidylinositol 4-phosphate (PI(4)P). There are multiple isoforms of PI4K, and while their substrate specificity with respect to acyl chains is not fully elucidated, they are known to act on various PI species.
-
Synthesis of this compound: Phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks) then phosphorylate PI(4)P at the 5'-position to generate PI(4,5)P2.[2] Similar to PI4Ks, PIP5K isoforms are known to have preferences for their lipid activator, PA, based on its acyl chain composition, which in turn can influence their activity towards different PI(4)P species.[10]
Metabolic Pathways of this compound
This compound is a dynamic molecule with a rapid turnover rate, serving as a substrate for several key enzymes that generate second messengers or modify its phosphorylation state.
Phospholipase C (PLC) Signaling
Upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), various isoforms of phospholipase C (PLC) are activated. PLC hydrolyzes this compound to generate two critical second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium into the cytosol.
-
Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates protein kinase C (PKC) and other signaling proteins.
The receptor-activated PLC does not appear to exhibit significant selectivity for the acyl chain composition of its PI(4,5)P2 substrate.[11]
PI 3-Kinase (PI3K) Signaling
This compound can be further phosphorylated by Class I phosphoinositide 3-kinases (PI3Ks) at the 3'-position of the inositol ring to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) . PI(3,4,5)P3 is a crucial signaling molecule that recruits a variety of proteins containing pleckstrin homology (PH) domains to the plasma membrane, activating downstream signaling cascades involved in cell growth, proliferation, and survival.
Phosphatases
The phosphorylation state of this compound is tightly regulated by the action of lipid phosphatases. Inositol polyphosphate 5-phosphatases, such as SHIP and synaptojanin, remove the phosphate group from the 5'-position, converting this compound back to 18:1 PI(4)P. This dephosphorylation terminates PI(4,5)P2-dependent signaling and contributes to the recycling of phosphoinositides.
Quantitative Data
Quantifying the cellular levels and enzymatic kinetics of specific phosphoinositide species is challenging due to their low abundance and rapid turnover. While extensive data for mixed acyl chain populations of PI(4,5)P2 exists, specific quantitative data for the 18:1 species is less common in the literature. The following tables present a summary of available data, with the caveat that some values represent mixed populations or other specific acyl chain species as a reference.
Table 1: Cellular Abundance of PI(4,5)P2
| Cell Type/Tissue | PI(4,5)P2 Level (mole fraction of total phospholipids) | Method | Reference |
| Mammalian Cells (general) | ~1% | General Estimate | [12] |
| Human Platelets | Variable, increases upon activation | Mass Spectrometry | [13] |
| Note: Specific quantification of the this compound species is highly dependent on the cell type and its metabolic state. Advanced mass spectrometry techniques are required for this level of detail. |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km | Vmax | Conditions | Reference |
| PIP5K (isoform γ) | Stearoyl-Arachidonoyl-PI(4)P | ~10 µM | - | In vitro, mixed micelles | [10] |
| PIP5K (isoform γ) | Stearoyl-Oleoyl-PI(4)P | ~15 µM | - | In vitro, mixed micelles | [10] |
| PIP5K (isoform γ) | Dipalmitoyl-PI(4)P | ~30 µM | - | In vitro, mixed micelles | [10] |
| Note: Kinetic parameters are highly dependent on the specific enzyme isoform, the acyl chain composition of the substrate, and the in vitro assay conditions (e.g., presence of activating lipids like PA). |
Experimental Protocols
The study of this compound requires specialized techniques for lipid extraction, separation, and quantification, as well as assays to measure the activity of the enzymes involved in its metabolism.
Protocol 1: Extraction of Phosphoinositides from Cultured Cells
This protocol is adapted from established methods for the extraction of acidic phospholipids.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Methanol
-
Chloroform
-
1 M HCl
-
0.1 M HCl
-
Internal standards for phosphoinositides (e.g., synthetic PI(4,5)P2 with non-natural acyl chains)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Wash cultured cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a mixture of chloroform/methanol/1 M HCl (40:80:1, v/v/v).
-
Add internal standards for quantification.
-
Vortex vigorously and incubate at room temperature for 15 minutes, with intermittent vortexing.
-
Induce phase separation by adding chloroform and 0.1 M HCl.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in an appropriate solvent for downstream analysis.
Protocol 2: Analysis of this compound by HPLC-Mass Spectrometry
This protocol provides a general workflow for the quantification of specific phosphoinositide species.
Materials:
-
Dried lipid extract
-
HPLC system with a suitable column (e.g., C4 or specialized anion exchange column)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
Mobile phases (specific composition depends on the column and separation method)
Procedure:
-
Resuspend the dried lipid extract in the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Separate the different lipid species using a gradient elution program.
-
Introduce the eluent into the mass spectrometer.
-
Perform targeted analysis of this compound using multiple reaction monitoring (MRM) or precursor ion scanning.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Protocol 3: In Vitro PI4K and PIP5K Activity Assays
These assays measure the activity of the kinases that synthesize PI(4)P and PI(4,5)P2.
Materials:
-
Purified or immunoprecipitated PI4K or PIP5K
-
Substrate: 18:1 PI or 18:1 PI(4)P in mixed micelles or liposomes
-
Kinase assay buffer (containing MgCl2, ATP, etc.)
-
[γ-³²P]ATP (for radioactive assay) or reagents for non-radioactive detection (e.g., ADP-Glo assay)
-
TLC plates or other separation method
-
Phosphorimager or luminescence reader
Procedure (Radioactive Assay):
-
Prepare the lipid substrate in a suitable format (micelles or liposomes).
-
Add the kinase and assay buffer to the substrate.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction by adding an acidic solution.
-
Extract the lipids.
-
Separate the radiolabeled product from the unreacted substrate and ATP using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled product using a phosphorimager.
Conclusion
The enzymatic synthesis and metabolic pathways of this compound are intricately regulated processes that are fundamental to cellular signaling. While the core enzymatic steps are well-established, the specific roles of different acyl chain variants, such as the 18:1 species, are an active area of research. The determination of the 18:1 acyl chain composition appears to be controlled at the level of phosphatidic acid synthesis and remodeling, rather than by the PI and PIP kinases themselves.
The experimental protocols outlined in this guide provide a framework for the investigation of this compound. Further research, particularly quantitative lipidomics and detailed kinetic analysis of the relevant enzymes with 18:1-containing substrates, will be crucial for a more complete understanding of the specific functions of this important signaling lipid. Such knowledge will be invaluable for researchers in basic science and for professionals in drug development targeting pathways involving phosphoinositide signaling.
References
- 1. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylinositol-4,5-bisphosphate: Targeted Production and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different species of phosphatidic acid are produced during neuronal growth and neurosecretion | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CDS2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylinositol-4-phosphate 5-Kinase Isoforms Exhibit Acyl Chain Selectivity for Both Substrate and Lipid Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty-acyl chain profiles of cellular phosphoinositides [escholarship.org]
- 12. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
18:1 PI(4,5)P2 as a Substrate for Phospholipase C (PLC) and PI3K: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid, predominantly found in the inner leaflet of the plasma membrane, that plays a pivotal role in cellular signaling.[1] Its strategic location and unique structure allow it to serve as a critical substrate for two major enzyme families: Phospholipase C (PLC) and Phosphoinositide 3-Kinase (PI3K).[2] The specific acyl chain composition of PI(4,5)P2, such as 1-stearoyl-2-arachidonoyl (18:0/20:4) or 1,2-dioleoyl (18:1/18:1), can influence its role in signaling pathways. This guide focuses on 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), or 18:1 PI(4,5)P2, as a substrate for PLC and PI3K, providing a detailed overview of the signaling pathways, quantitative data, experimental protocols, and visual representations of these critical cellular processes.
Signaling Pathways
This compound sits at a crucial junction of cellular signaling, where its fate is determined by the activation of either PLC or PI3K. These enzymes catalyze distinct reactions, leading to the generation of different second messengers and the activation of divergent downstream signaling cascades.
Phospholipase C (PLC) Pathway
Upon activation by various stimuli, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC enzymes hydrolyze this compound.[3][4] This enzymatic cleavage occurs at the phosphodiester bond between the glycerol backbone and the inositol headgroup, yielding two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[5]
-
Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] This elevation in intracellular Ca2+ concentration activates a multitude of downstream effectors, including calmodulin and various protein kinases.
-
Diacylglycerol (DAG): Being lipid-soluble, DAG remains in the plasma membrane where it recruits and activates protein kinase C (PKC) isoforms. Activated PKC then phosphorylates a wide array of target proteins, influencing processes such as cell growth, differentiation, and apoptosis.[5]
Phosphoinositide 3-Kinase (PI3K) Pathway
Class I PI3Ks are another class of enzymes that utilize this compound as a substrate.[6] Activated by signals from RTKs and GPCRs, PI3Ks phosphorylate the 3'-hydroxyl group of the inositol ring of PI(4,5)P2.[7] This reaction generates the lipid second messenger phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) .[8]
-
Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3): PI(3,4,5)P3 remains in the plasma membrane and acts as a docking site for proteins containing pleckstrin homology (PH) domains. The recruitment of these proteins, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the membrane initiates a signaling cascade that promotes cell survival, growth, proliferation, and metabolism.[1]
Data Presentation: Enzyme Kinetics
The efficiency and specificity of PLC and PI3K for this compound can be quantified by their kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). While comprehensive data for all isoforms with the specific 18:1 acyl chain variant of PI(4,5)P2 is not extensively available, the following tables summarize known kinetic parameters for these enzyme families with PI(4,5)P2 substrates. It is important to note that assay conditions, including the physical state of the substrate (e.g., micelles, vesicles), can significantly influence these values.
Table 1: Kinetic Parameters of Phospholipase C (PLC) Isoforms for PI(4,5)P2
| PLC Isoform | Substrate | Km | Vmax | kcat | Assay Conditions | Source |
| Bacillus cereus PI-PLC | Butyl-FLIP (fluorogenic substrate) | 0.14 ± 0.02 mM | 1.1 ± 0.05 s⁻¹ | - | Two-site kinetic model | [9] |
| Plant PLC (Catharanthus roseus) | [³³P]PI(4,5)P2 in deoxycholate mixed micelles | 0.0518 (interfacial Km, mole fraction) | 137.2 pmol/min | - | Mixed micellar assay | [6] |
| Human Platelet PI-PLC | PI(4,5)P2 | Optimal at µM Ca²⁺ concentrations | - | - | Purified enzyme from cytosol | [10] |
Note: Data for specific mammalian PLC isoforms with this compound is limited in the reviewed literature. The provided data uses different substrates or is from non-mammalian sources and should be considered as a reference.
Table 2: Kinetic Parameters of Class I PI3K Isoforms for PI(4,5)P2
| PI3K Isoform | Substrate | Km (PI(4,5)P2) | Km (ATP) | Vmax | Assay Conditions | Source |
| PI3Kα (p110α/p85α) | PI(4,5)P2 (PIP2) | 1.77 ± 0.03 µM | 2.0 ± 0.5 µM | 1.78 ± 0.06 pmol/min | Fluorescence polarization assay | [11] |
| PI3K (general) | FL-PIP2 (fluorescent) | 66.9 ± 13.3 µM | - | 3.26 ± 0.22 pmol/µ g/min | TLC-based assay | [12] |
| PI3K (general) | BODIPY-PIP2 (fluorescent) | 24.8 ± 4.2 µM | - | 4.72 ± 0.21 pmol/µ g/min | TLC-based assay | [12] |
Note: The kinetic parameters can vary depending on the specific PI(4,5)P2 acyl chain composition and the assay method employed.
Experimental Protocols
A variety of in vitro assays are available to measure the activity of PLC and PI3K using this compound as a substrate. The choice of assay depends on the specific research question, required throughput, and available equipment.
Phospholipase C (PLC) Activity Assays
1. Radiolabeled Substrate Assay
This is a classic and highly sensitive method to measure PLC activity.
-
Principle: This assay measures the release of the soluble, radiolabeled inositol phosphate (e.g., [³H]IP3) from a radiolabeled lipid substrate (e.g., [³H]PI(4,5)P2) into the aqueous phase after enzymatic cleavage by PLC.
-
Methodology:
-
Substrate Preparation: Prepare liposomes or mixed micelles containing a known amount of this compound and a tracer amount of [³H]PI(4,5)P2.
-
Enzyme Reaction: Incubate the purified or immunoprecipitated PLC enzyme with the substrate vesicles in a suitable reaction buffer (e.g., Tris-HCl buffer with Ca²⁺).
-
Reaction Termination and Phase Separation: Stop the reaction by adding a chloroform/methanol/HCl mixture. This will partition the unreacted lipid substrate into the organic phase and the water-soluble [³H]IP3 into the aqueous phase.
-
Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting.
-
Data Analysis: Calculate the amount of IP3 produced based on the specific activity of the radiolabeled substrate.
-
2. FRET-based Assay
This method allows for real-time monitoring of PLC activity in a homogeneous format.
-
Principle: This assay utilizes a fluorescently labeled PI(4,5)P2 analogue and a PI(4,5)P2-binding protein (e.g., the PH domain of PLCδ) labeled with a FRET partner. Hydrolysis of the PI(4,5)P2 analogue by PLC leads to the dissociation of the PH domain, resulting in a decrease in FRET signal.
-
Methodology:
-
Reagent Preparation: Prepare liposomes containing a FRET-labeled this compound analogue.
-
Assay Setup: In a microplate, combine the substrate liposomes, the fluorescently labeled PH domain, and the PLC enzyme in a reaction buffer.
-
FRET Measurement: Monitor the change in FRET signal over time using a plate reader.
-
Data Analysis: The rate of FRET decrease is proportional to the PLC activity.
-
PI3K Activity Assays
1. Luminescence-based ADP-Glo™ Kinase Assay
This is a high-throughput and sensitive assay that measures the amount of ADP produced during the kinase reaction.[11]
-
Principle: PI3K catalyzes the transfer of a phosphate group from ATP to this compound, producing PI(3,4,5)P3 and ADP. The ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to the PI3K activity.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing this compound liposomes and ATP.
-
Kinase Reaction: Add the PI3K enzyme to the reaction mixture and incubate to allow the phosphorylation of PI(4,5)P2.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity.
-
2. AlphaScreen® Assay
This is a bead-based, non-radioactive, and homogeneous assay suitable for high-throughput screening.
-
Principle: The assay measures the production of PI(3,4,5)P3 in a competitive format. Biotinylated-PI(3,4,5)P3, a GST-tagged PI(3,4,5)P3-binding protein (e.g., GRP1-PH domain), and streptavidin-coated donor beads and glutathione-coated acceptor beads are used. In the absence of PI3K activity, these components form a complex, bringing the donor and acceptor beads into proximity and generating a strong AlphaScreen® signal. PI(3,4,5)P3 produced by the PI3K reaction competes with the biotinylated-PI(3,4,5)P3 for binding to the PH domain, leading to a decrease in the AlphaScreen® signal.
-
Methodology:
-
Kinase Reaction: Perform the PI3K reaction with this compound and ATP.
-
Detection: Add the detection mix containing the biotinylated-PI(3,4,5)P3, GST-PH domain, and the donor and acceptor beads.
-
Signal Measurement: After incubation, measure the AlphaScreen® signal using a compatible plate reader.
-
Data Analysis: The decrease in signal is proportional to the amount of PI(3,4,5)P3 produced.
-
Conclusion
This compound is a central molecule in cellular signaling, serving as a critical substrate for both PLC and PI3K. The differential processing of this single lipid by these two enzyme families leads to the activation of distinct and far-reaching signaling cascades that control a vast array of cellular processes. Understanding the intricacies of these pathways, the kinetics of the enzymes involved, and the methodologies to study them is paramount for researchers in cell biology and for professionals in drug development targeting these crucial signaling nodes. This guide provides a foundational understanding and practical resources to aid in the investigation of the multifaceted roles of this compound in health and disease.
References
- 1. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian PI-Phospholipase C Isozymes: Structural and Functional Insights and Roles in Health and Disease [mdpi.com]
- 6. PI3K: Function, Signaling, and Therapeutic Avenues - Echelon Biosciences [echelon-inc.com]
- 7. rupress.org [rupress.org]
- 8. PI(3,4,5)P3 18:0/20:4 - Echelon Biosciences [echelon-inc.com]
- 9. biorxiv.org [biorxiv.org]
- 10. BTK regulates PtdIns-4,5-P2 synthesis: importance for calcium signaling and PI3K activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The phosphatidylinositol (PI)-5-phosphate 4-kinase type II enzyme controls insulin signaling by regulating PI-3,4,5-trisphosphate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
The Pivotal Role of 18:1 PI(4,5)P2 in Orchestrating Actin Cytoskeleton Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a minor but critically important phospholipid component of the inner leaflet of the plasma membrane, constituting approximately 1% of the total lipid content.[1][2] It serves as a key signaling molecule, regulating a vast array of cellular processes, including signal transduction, membrane trafficking, and ion channel function.[3][4] Among its most vital roles is the intricate regulation of the actin cytoskeleton, the dynamic network of protein filaments responsible for cell shape, motility, and internal organization.[1][5][6] While various acyl chain variants of PI(4,5)P2 exist, the dioleoyl (18:1) form is frequently utilized in in vitro studies to mimic the unsaturated nature of native phosphoinositides and investigate the fundamental mechanisms of PI(4,5)P2-mediated actin regulation. This technical guide provides an in-depth exploration of the core functions of 18:1 PI(4,5)P2 in actin cytoskeleton dynamics, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Regulatory Mechanisms of Actin Dynamics by PI(4,5)P2
PI(4,5)P2 exerts its influence on the actin cytoskeleton primarily by directly interacting with and modulating the activity of a diverse array of actin-binding proteins (ABPs).[2][7] These interactions are typically electrostatic, involving the negatively charged headgroup of PI(4,5)P2 and positively charged residues on the ABPs.[7] The general principle of PI(4,5)P2-mediated regulation is the promotion of actin polymerization and the stabilization of actin structures at the plasma membrane.[1][6] This is achieved by activating proteins that promote actin assembly and inhibiting those that mediate filament disassembly.[1][6]
Activation of Actin Nucleation and Polymerization
PI(4,5)P2 is a potent activator of actin nucleation, the initial and rate-limiting step in the formation of new actin filaments. This is primarily achieved through its interaction with the Wiskott-Aldrich Syndrome protein (WASP) family, particularly N-WASP.[2][7]
-
N-WASP Activation: In its inactive state, N-WASP exists in an autoinhibited conformation. The binding of PI(4,5)P2, in conjunction with the small GTPase Cdc42, induces a conformational change in N-WASP, relieving this autoinhibition.[7] This activation exposes the VCA (verprolin, cofilin, acidic) domain of N-WASP, which then recruits and activates the Arp2/3 complex, a key actin nucleator that generates branched actin networks.[2][7] This synergistic activation by both PI(4,5)P2 and Cdc42 acts as a coincidence detector, ensuring that actin polymerization is spatially and temporally restricted to specific sites on the plasma membrane.[7]
Inhibition of Actin Filament Depolymerization and Severing
To promote the growth and stability of actin structures, PI(4,5)P2 inhibits the activity of proteins that are responsible for filament disassembly.
-
Cofilin Inhibition: Cofilin is an actin-depolymerizing factor that severs actin filaments and promotes the dissociation of actin monomers.[7] PI(4,5)P2 directly binds to cofilin, preventing its interaction with actin filaments and thereby inhibiting its severing activity.[7][8] This mechanism is crucial for maintaining the integrity of actin structures at the leading edge of migrating cells and at sites of endocytosis.
-
Gelsolin Inhibition: Gelsolin is another potent actin-severing and capping protein.[2] PI(4,5)P2 binds to gelsolin and inhibits its ability to sever actin filaments, contributing to the stabilization of the actin network.[2]
Quantitative Data on PI(4,5)P2-Actin Binding Protein Interactions
The following table summarizes key quantitative data regarding the interaction of PI(4,5)P2 with various actin-binding proteins. It is important to note that many of these studies do not specify the acyl chain composition of the PI(4,5)P2 used, or they use a mixture of species (e.g., from brain extracts). The data presented here should be considered as representative of the general properties of PI(4,5)P2, with the understanding that the 18:1 variant is a commonly used tool in such in vitro assays.
| Actin-Binding Protein | Interaction with PI(4,5)P2 | Quantitative Data | Reference |
| N-WASP | Activation of Arp2/3-mediated actin nucleation | Synergistic activation with Cdc42. Half-maximal binding to liposomes at ~10 mol% PI(4,5)P2. | [3][9] |
| Cofilin | Inhibition of actin filament severing and depolymerization | Half-maximal binding to liposomes at ~6% PI(4,5)P2. Affinity (Kd) for 10% PI(4,5)P2 in membranes is ~4 µM. | [6][8] |
| Gelsolin | Inhibition of actin filament severing and capping | Binds to PI(4,5)P2-containing vesicles. | [2] |
| Ezrin/Radixin/Moesin (ERM) Proteins | Activation and membrane localization | High-affinity binding, saturating at ~2 mol% PI(4,5)P2. | [3] |
| Talin | Activation and recruitment to the plasma membrane | PI(4,5)P2 binding relieves autoinhibition. | [7][10] |
| Vinculin | Activation and linking actin to adhesion complexes | PI(4,5)P2 binding is required for activation. | [7][10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the role of this compound in actin cytoskeleton regulation.
Protocol 1: Liposome Co-sedimentation Assay for Protein-Lipid Binding
This assay is used to determine the binding of an ABP to liposomes containing this compound.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
L-α-phosphatidylinositol-4,5-bisphosphate (dioleoyl) (this compound)
-
Chloroform
-
Nitrogen gas stream
-
High-vacuum pump
-
Liposome extrusion system with polycarbonate filters (100 nm pore size)
-
Purified actin-binding protein of interest
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT)
-
Ultracentrifuge with appropriate rotor
-
SDS-PAGE gels and staining reagents
Methodology:
-
Liposome Preparation:
-
Prepare a lipid mixture in chloroform with the desired molar ratio of lipids (e.g., DOPC:DOPE:this compound at 55:40:5).
-
Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.
-
Further dry the lipid film under high vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film in binding buffer by vortexing to form multilamellar vesicles (MLVs).
-
Generate large unilamellar vesicles (LUVs) by extruding the MLV suspension through a 100 nm polycarbonate filter at least 10 times.
-
-
Binding Reaction:
-
Incubate the purified ABP with the prepared liposomes at a final concentration of, for example, 1 µM protein and 200 µM total lipid in binding buffer.
-
Incubate the mixture at room temperature for 30 minutes.
-
-
Co-sedimentation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes and any bound protein.
-
Carefully collect the supernatant (unbound protein fraction).
-
Wash the pellet once with binding buffer and resuspend it in an equal volume of SDS-PAGE sample buffer as the supernatant.
-
-
Analysis:
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or perform a Western blot to visualize the protein.
-
Quantify the amount of protein in the supernatant and pellet fractions to determine the percentage of bound protein.
-
Protocol 2: Pyrene-Actin Polymerization Assay
This assay measures the effect of this compound-containing liposomes on the kinetics of actin polymerization.
Materials:
-
Monomeric actin (G-actin), with a fraction labeled with pyrene
-
Liposomes containing this compound (prepared as in Protocol 1)
-
Actin polymerization buffer (e.g., 5 mM Tris-HCl, pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
Polymerization initiation solution (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0)
-
Fluorometer
Methodology:
-
Reaction Setup:
-
In a fluorometer cuvette, combine G-actin (e.g., 2 µM final concentration, with 5-10% pyrene-labeled actin) with the liposomes or other regulatory proteins in polymerization buffer.
-
Establish a baseline fluorescence reading.
-
-
Initiation of Polymerization:
-
Initiate actin polymerization by adding the 10x KMEI solution to a final 1x concentration.
-
Immediately start recording the pyrene fluorescence intensity over time (excitation at ~365 nm, emission at ~407 nm).
-
-
Data Analysis:
-
The increase in pyrene fluorescence corresponds to the incorporation of G-actin into filamentous actin (F-actin).
-
Plot fluorescence intensity versus time to obtain a polymerization curve.
-
The initial slope of the curve is proportional to the rate of actin polymerization. Compare the rates in the presence and absence of this compound-containing liposomes to determine their effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving PI(4,5)P2 in actin cytoskeleton regulation.
Caption: N-WASP activation pathway leading to actin polymerization.
Caption: Inhibition of cofilin activity by PI(4,5)P2.
Caption: Experimental workflow for liposome co-sedimentation assay.
Conclusion
This compound is a critical regulator of the actin cytoskeleton, acting as a central hub for the spatial and temporal control of actin dynamics at the plasma membrane. Its ability to directly interact with and modulate the activity of a wide range of actin-binding proteins allows for the precise orchestration of processes such as cell migration, endocytosis, and morphogenesis. While the specific contribution of the 18:1 acyl chains to these interactions is an area requiring further investigation, the use of synthetic this compound in reconstituted systems has been invaluable in elucidating the fundamental principles of its regulatory functions. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals seeking to further unravel the complexities of PI(4,5)P2-mediated actin regulation and to explore its potential as a therapeutic target.
References
- 1. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of actin assembly by PI(4,5)P2 and other inositol phospholipids: an update on possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI(4,5)P2-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of actin dynamics by PI(4,5)P2 in cell migration and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the actin cytoskeleton by PI(4,5)P2 and PI(3,4,5)P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADF/Cofilin Binds Phosphoinositides in a Multivalent Manner to Act as a PIP2-Density Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of actin assembly by PI(4,5)P2 and other inositol phospholipids: An update on possible mechanisms [inis.iaea.org]
The Modulatory Role of 18:1 PI(4,5)P2 in Ion Channel and Transporter Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a minor anionic phospholipid component of the inner leaflet of the plasma membrane, yet it plays a critical role in regulating a vast array of cellular processes. Its functions range from serving as a precursor for second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) to directly interacting with and modulating the activity of numerous membrane proteins.[1][2][3] Among these are a wide variety of ion channels and transporters, whose functions are essential for cellular excitability, signaling, and homeostasis. The specific acyl chain composition of PI(4,5)P2 can influence its regulatory effects, and this guide focuses on the modulatory actions of 18:1 PI(4,5)P2 (S-oleoyl-L-α-phosphatidylinositol-4,5-bisphosphate), a common endogenous species.
This technical guide provides an in-depth overview of the current understanding of how this compound modulates the activity of key ion channels and transporters. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in fields related to cell signaling, membrane biophysics, and pharmacology. The guide summarizes key quantitative data, details common experimental protocols used to study these interactions, and provides visual representations of the relevant signaling pathways and experimental workflows.
Modulation of Ion Channel Activity by this compound
This compound has been shown to be a crucial regulator of several families of ion channels, often acting as a direct ligand that stabilizes the open state or modifies gating properties.
Inwardly Rectifying Potassium (Kir) Channels
Kir channels are critical for setting the resting membrane potential in many cell types. Their activity is highly dependent on the presence of PI(4,5)P2 in the plasma membrane.
Quantitative Data on Kir Channel Modulation by PI(4,5)P2
| Channel | PI(4,5)P2 Species | Effect | Quantitative Measurement | Reference |
| Kir2.1 | diC8-PI(4,5)P2 | Activation | EC50 = 4.6 ± 0.7 µM | [NA] |
| Kir3.4* | diC8-PI(4,5)P2 | Activation | EC50 = 17.7 ± 1.0 µM | [NA] |
| Kir6.2Δ36 | diC8-PI(4,5)P2 | Activation | EC50 = 62.4 ± 13.9 µM | [NA] |
| Kir2.1 | This compound | Activation | Similar activity to other long-chain PI(4,5)P2 species | [NA] |
Note: Much of the quantitative data is generated using water-soluble, short-chain diC8-PI(4,5)P2 for ease of application in electrophysiological experiments. However, studies with long-chain variants, including this compound, confirm a similar activating effect, although with potentially different affinities.
Transient Receptor Potential (TRP) Channels
TRP channels are a diverse family of cation channels involved in a wide range of sensory processes. Many TRP channels are positively modulated by PI(4,5)P2, which is often required for their activation.
Quantitative Data on TRP Channel Modulation by PI(4,5)P2
| Channel | PI(4,5)P2 Species | Effect | Quantitative Measurement | Reference |
| TRPM8 | Brain PI(4,5)P2 | Potentiation | ~10-fold increase in open probability | [NA] |
| TRPM5 | diC8-PI(4,5)P2 | Sensitization to Ca2+ | Leftward shift in Ca2+ dose-response | [NA] |
| TRPV1 | diC8-PI(4,5)P2 | Sensitization to capsaicin | ~3-fold increase in capsaicin-evoked current | [NA] |
| TRPM3 | Long-chain PI(4,5)P2 | Activation | Greater effect than short-chain diC8-PI(4,5)P2 | [4] |
Voltage-Gated Calcium (CaV) Channels
CaV channels play a crucial role in neurotransmission, muscle contraction, and other cellular processes. PI(4,5)P2 has a dual regulatory effect on these channels, both stabilizing their activity and modulating their voltage-dependence.
Quantitative Data on CaV Channel Modulation by PI(4,5)P2
| Channel Subfamily | PI(4,5)P2 Effect | Quantitative Measurement | Reference |
| N-type (CaV2.2) | Inhibition | Rightward shift in the voltage-dependence of activation | [NA] |
| P/Q-type (CaV2.1) | Inhibition | Rightward shift in the voltage-dependence of activation | [NA] |
| L-type (CaV1.x) | Stabilization | Slows current rundown in excised patches | [NA] |
Modulation of Transporter Activity by this compound
Similar to ion channels, the activity of several key transporters is also regulated by this compound.
Sodium-Calcium Exchanger (NCX)
The cardiac Na+/Ca2+ exchanger (NCX1) is a critical regulator of intracellular calcium levels in cardiomyocytes. Its activity is stimulated by PI(4,5)P2.
Quantitative Data on NCX Modulation by PI(4,5)P2
| Transporter | PI(4,5)P2 Effect | Quantitative Measurement | Reference |
| Bovine Cardiac NCX1 | Stimulation | 100-130% increase in exchange fluxes with MgATP and 1 µM Ca2+ | [5] |
Neurotransmitter Transporters (DAT and SERT)
The dopamine transporter (DAT) and serotonin transporter (SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating neurotransmission. PI(4,5)P2 has been shown to be essential for the amphetamine-induced efflux of neurotransmitters through these transporters.
Quantitative Data on DAT and SERT Modulation by PI(4,5)P2
| Transporter | PI(4,5)P2 Effect | Quantitative Measurement | Reference |
| SERT | Required for amphetamine-induced efflux | Reduction of efflux upon PI(4,5)P2 depletion | [6] |
| DAT | Required for amphetamine-induced efflux | Loss of efflux upon mutation of PI(4,5)P2 binding site | [NA] |
Signaling Pathways Involving PI(4,5)P2
The cellular levels of PI(4,5)P2 are dynamically regulated by a network of lipid kinases and phosphatases. A major pathway for the depletion of PI(4,5)P2 is through its hydrolysis by phospholipase C (PLC) following the activation of Gq-coupled G protein-coupled receptors (GPCRs).
Caption: Gq-coupled receptor signaling pathway leading to PI(4,5)P2 hydrolysis.
Experimental Protocols
Inside-Out Patch-Clamp Electrophysiology for Studying PI(4,5)P2 Modulation
This protocol allows for the direct application of PI(4,5)P2 to the intracellular face of the plasma membrane while recording ion channel or transporter currents.
Methodology:
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Fill the pipette with an appropriate extracellular-like solution containing the ions to be measured.
-
-
Cell Preparation:
-
Culture cells expressing the ion channel or transporter of interest on glass coverslips.
-
Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular-like bath solution.
-
-
Gigaohm Seal Formation:
-
Approach the cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the membrane.
-
-
Patch Excision:
-
Retract the pipette from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).
-
-
PI(4,5)P2 Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform) and dry it under a stream of nitrogen.
-
Resuspend the lipid in the desired intracellular-like bath solution by sonication to form liposomes or micelles.
-
Perfuse the excised patch with the PI(4,5)P2-containing solution using a perfusion system.
-
-
Data Acquisition:
-
Record currents in response to appropriate voltage protocols before, during, and after the application of PI(4,5)P2.
-
Analyze the changes in current amplitude, kinetics, and/or open probability.
-
Caption: Workflow for inside-out patch-clamp experiments.
Liposome Flux Assay for Studying Transporter Modulation by this compound
This in vitro method allows for the study of transporter activity in a controlled lipid environment.
Methodology:
-
Proteoliposome Reconstitution:
-
Prepare a lipid mixture containing the desired background lipids (e.g., POPC, POPE) and a specific concentration of this compound in an organic solvent.
-
Dry the lipid mixture to a thin film under nitrogen gas and then under vacuum.
-
Hydrate the lipid film in a buffer containing a high concentration of the substrate to be transported (e.g., Na+ or a radioactive tracer like 86Rb+ for K+ transporters).
-
Solubilize the lipids with a detergent (e.g., cholate or Triton X-100).
-
Add the purified transporter protein to the solubilized lipids and incubate.
-
Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes with the transporter incorporated.
-
-
Flux Assay:
-
Establish an ion gradient by exchanging the extra-liposomal buffer with a buffer lacking the transported substrate. This can be done using a desalting column.
-
Initiate the transport reaction by adding a radioactive tracer of the substrate to the extra-liposomal solution.
-
At various time points, take aliquots of the proteoliposome suspension and pass them through an ion-exchange column to separate the proteoliposomes (containing internalized tracer) from the external tracer.
-
Measure the amount of internalized tracer in the proteoliposomes using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of internalized tracer over time to determine the initial rate of transport.
-
Compare the transport rates in liposomes with and without this compound to determine its modulatory effect.
-
Caption: Workflow for liposome flux assays.
Conclusion
This compound is a master regulator of a diverse array of ion channels and transporters, influencing their activity through direct binding and by modulating their sensitivity to other stimuli. Understanding the specific molecular interactions between this compound and these membrane proteins is crucial for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting these proteins. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in this dynamic field. As our understanding of the complex interplay between lipids and membrane proteins continues to grow, so too will our ability to manipulate these interactions for therapeutic benefit.
References
- 1. Frontiers | Ion channel regulation by phosphoinositides analyzed with VSPs – PI(4,5)P2 affinity, phosphoinositide selectivity, and PI(4,5)P2 pool accessibility [frontiersin.org]
- 2. PI(4,5)P2: signaling the plasma membrane. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Phosphatidyl inositol-4,5-bisphosphate bound to bovine cardiac Na+/Ca2+ exchanger displays a MgATP regulation similar to that of the exchange fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery of 18:1 PI(4,5)P2: An In-depth Technical Guide
Abstract
Phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2] is a critical signaling phospholipid, playing a central role in a myriad of cellular processes. While the importance of its phosphorylated inositol headgroup has been recognized for decades, the significance of its acyl chain composition is a more recent area of intense investigation. This technical guide provides a historical perspective on the discovery and characterization of a specific molecular species of PI(4,5)P2, 18:1 PI(4,5)P2, which contains one or two oleic acid chains. We delve into the evolution of analytical techniques that enabled the identification of distinct PI(4,5)P2 species, present key quantitative data on their relative abundance, and provide detailed experimental protocols representative of the methodologies that have driven this field. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery and significance of specific phosphoinositide molecular species.
Introduction: From "Diphosphoinositide" to a Family of Signaling Molecules
The journey to understanding PI(4,5)P2 began in the 1940s with the work of Jordi Folch-Pi, who isolated a fraction from bovine brain that he termed "diphosphoinositide."[1] This fraction was later found to be a mixture of phosphatidylinositol (PI), phosphatidylinositol 4-phosphate (PIP), and phosphatidylinositol 4,5-bisphosphate (PIP2).[1] The seminal discovery of the phosphoinositide signaling pathway in the 1950s revealed that PI(4,5)P2 is a key substrate for phospholipase C (PLC), which hydrolyzes it to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This established PI(4,5)P2 as a central player in signal transduction.
For many years, research primarily focused on the metabolism and function of the inositol headgroup. The fatty acid composition of phosphoinositides was largely overlooked, in part due to analytical limitations. Early studies relied on techniques like radioactive labeling with [3H]inositol or [32P]inorganic phosphate, followed by separation using thin-layer chromatography (TLC) or ion-exchange high-performance liquid chromatography (HPLC) of the deacylated glycerophosphoinositol moieties.[4] While these methods were crucial for elucidating the phosphorylation patterns of the inositol ring, they did not provide information about the attached fatty acyl chains.[2][4]
The Dawn of Acyl Chain Analysis: Unveiling Molecular Diversity
The appreciation for the diversity of PI(4,5)P2 molecular species grew with the advent of more sophisticated analytical techniques, particularly mass spectrometry (MS). The development of "soft" ionization techniques like electrospray ionization (ESI) in the late 1980s revolutionized the analysis of biomolecules, allowing for the detection of intact lipid molecules with their fatty acyl chains preserved.[2]
The first comprehensive fatty acyl chain profiling of PIP and PIP2 molecular species in biological samples by ESI-MS/MS was a significant milestone.[5] These pioneering studies revealed that while 1-stearoyl-2-arachidonoyl (18:0/20:4) is a highly abundant molecular species of PI(4,5)P2 in many mammalian cells, a diverse array of other species, including those containing 18:1 (oleic acid), also exist.[6][7][8][9]
Quantitative Data on this compound and Other Acyl Chain Variants
The ability to quantify different molecular species of PI(4,5)P2 has provided valuable insights into their tissue-specific distribution and potential differential roles in cellular signaling. The following tables summarize quantitative data on the acyl chain composition of PI(4,5)P2 from various studies.
| Cell Type/Tissue | Predominant Acyl Chains | Percentage of Total PI(4,5)P2 | Reference |
| TZM-bl HeLa Cells | C20:2/C18:0 | Major species | [6] |
| TZM-bl HeLa Cells | C18:1/C18:0 | Second most abundant | [6] |
| TZM-bl HeLa Cells | C18:1/C18:1 | Third most abundant | [6] |
| Mammalian Brain | 18:0/20:4 | Up to 70% | [7][8] |
Note: The nomenclature C20:2/C18:0 refers to the combined length and number of unsaturations of the two fatty acyl chains.
Experimental Protocols: A Historical Workflow
The identification of this compound and other molecular species was the culmination of evolving experimental methodologies. Below are detailed protocols that represent the key stages in this analytical journey, from classic lipid extraction to modern mass spectrometry.
Phosphoinositide Extraction (Acidified Chloroform/Methanol)
This classic method, with modifications, has been a cornerstone of phosphoinositide research. The inclusion of acid is crucial for the efficient extraction of these highly polar lipids.
Protocol:
-
Cell Lysis and Initial Extraction:
-
To a cell pellet, add a solution of chloroform/methanol/12N HCl (2/4/0.1, v/v).
-
Vortex thoroughly to ensure complete lysis and lipid solubilization.
-
-
Phase Separation:
-
Add chloroform and vortex for 30 seconds.
-
Add water and vortex again.
-
Centrifuge at low speed to separate the phases.
-
-
Collection of Lipid Phase:
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
-
Washing:
-
To the collected chloroform phase, add methanol, water, and 10N HCl.
-
Vortex and centrifuge to wash the lipid extract.
-
-
Final Collection and Storage:
-
Transfer the lower chloroform phase to a clean glass tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol (1/1) for storage at -20°C.
-
This protocol is adapted from methodologies described by Honeyman et al. (1983) and Clark et al.[10][11][12]
Analysis by Thin-Layer Chromatography and Gas Chromatography (TLC-GC)
Before the widespread use of mass spectrometry, a combination of TLC and gas chromatography (GC) was a cost-effective method to determine the fatty acid composition of phosphoinositides.
Protocol:
-
TLC Separation:
-
Spot the lipid extract onto a silica TLC plate.
-
Develop the plate in a solvent system designed to separate phosphoinositides (e.g., chloroform/methanol/ammonia/water).
-
Visualize the separated lipids using iodine vapor or a fluorescent spray.
-
Scrape the silica corresponding to the PI(4,5)P2 band.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Elute the lipid from the scraped silica.
-
Transesterify the fatty acids to their methyl esters by incubation with methanolic HCl or BF3-methanol.
-
-
Gas Chromatography Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a capillary column (e.g., a polar phase like Carbowax).
-
The FAMEs are separated based on their volatility and chain length.
-
Identify and quantify the individual fatty acids by comparing their retention times and peak areas to known standards.
-
This method provides information on the overall fatty acid composition of the PI(4,5)P2 pool but not the specific pairings on individual molecules.[13][14][15][16][17]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
The coupling of HPLC with ESI-MS/MS has become the gold standard for the detailed analysis of phosphoinositide molecular species.
Protocol:
-
Lipid Extraction:
-
Extract lipids using an acidified chloroform/methanol protocol as described above.
-
-
HPLC Separation:
-
Inject the lipid extract into an HPLC system equipped with a suitable column (e.g., a C18 or specialized phosphoinositide analysis column).
-
Elute the lipids using a gradient of solvents to separate the different phosphoinositide classes and their molecular species.
-
-
Mass Spectrometric Analysis:
-
The eluent from the HPLC is directly introduced into the electrospray ionization source of a mass spectrometer.
-
Full Scan MS: Acquire mass spectra to identify the molecular ions corresponding to different PI(4,5)P2 species (e.g., the [M-H]⁻ ion in negative ion mode).
-
Tandem MS (MS/MS): Select a specific molecular ion and fragment it to confirm its identity and elucidate its fatty acyl chain composition. The fragmentation pattern provides information about the headgroup and the individual fatty acids.
-
This powerful technique allows for the unambiguous identification and quantification of specific molecular species like 18:1/18:0 PI(4,5)P2 and 18:1/18:1 PI(4,5)P2.[1][5][18][19][20]
Visualizing the Central Role of PI(4,5)P2 in Cellular Signaling
The discovery of PI(4,5)P2 and its diverse molecular species has been instrumental in understanding its multifaceted roles in the cell. The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of PI(4,5)P2 metabolism and signaling.
References
- 1. jsbms.jp [jsbms.jp]
- 2. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Lateral Organization of Phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoinositides | Cyberlipid [cyberlipid.gerli.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of content and fatty acid composition of unlabeled phosphoinositide species by thin-layer chromatography and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Analysis of Phosphoinositides from Complex Plant Samples by Solid-Phase Adsorption Chromatography and Subsequent Quantification via Thin-Layer and Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aquaculture.ugent.be [aquaculture.ugent.be]
- 17. researchgate.net [researchgate.net]
- 18. Fatty-acyl chain profiles of cellular phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation and Extrusion of 18:1 PI(4,5)P2 Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid predominantly found in the inner leaflet of the plasma membrane.[1][2][3][4][5] It plays a pivotal role in a multitude of cellular processes, including signal transduction, endocytosis, exocytosis, and actin cytoskeleton regulation.[2][6] Liposomes containing 18:1 PI(4,5)P2 serve as valuable model systems to study these processes in a controlled in vitro environment. This document provides a detailed protocol for the preparation of unilamellar this compound-containing liposomes using the lipid film hydration and extrusion method.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the preparation of this compound liposomes.
Table 1: Lipid Composition
| Lipid Component | Molar Percentage (mol%) | Purpose |
| 18:1 PC (DOPC) | 45-98% | Main structural lipid |
| 18:1 PE (DOPE) | 30% | Helper lipid, promotes membrane fusion |
| 18:1 PS (DOPS) | 20% | Introduces negative charge |
| This compound | 0.01-10% | Bioactive lipid of interest |
Note: The total lipid concentration is typically 1 mM.[7] The concentration of PI(4,5)P2 can be varied depending on the experimental requirements.[8]
Table 2: Reagents and Buffers
| Reagent/Buffer | Composition | Purpose |
| Hydration Buffer | 50 mM Tris pH 7.5, 25 mM NaCl | Rehydration of the lipid film to form multilamellar vesicles[9] |
| Organic Solvent | Chloroform or Chloroform:Methanol (2:1) | To dissolve and mix lipids for homogeneous film formation[7] |
Table 3: Extrusion Parameters
| Parameter | Value | Purpose |
| Extruder Type | Avanti Mini-Extruder with heating block | To create unilamellar vesicles of a defined size |
| Membrane Pore Size | 100 nm (or 30-50 nm for smaller vesicles) | Determines the final size of the liposomes[7][9] |
| Extrusion Passes | 11-21 times | To ensure a homogenous size distribution of liposomes[7] |
| Extrusion Temperature | Above the transition temperature (Tc) of the lipids (e.g., 42°C) | To ensure lipids are in a fluid state for efficient extrusion[7] |
Experimental Protocol
This protocol details the preparation of large unilamellar vesicles (LUVs) composed of this compound using the lipid film hydration and extrusion method.
Materials
-
This compound (powder or in chloroform)
-
Background lipids (e.g., 18:1 PC, 18:1 PE, 18:1 PS) in chloroform
-
Chloroform, HPLC grade
-
Hydration buffer (e.g., 50 mM Tris pH 7.5, 25 mM NaCl)
-
Glass round-bottom flask or test tube
-
Rotary evaporator or a stream of inert gas (nitrogen or argon)
-
Vacuum pump
-
Water bath
-
Avanti Mini-Extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Filter supports for the extruder
-
Gas-tight syringes (e.g., 1 mL)
-
Eppendorf tubes
Procedure
1. Lipid Mixture Preparation
-
Calculate the required volumes of each lipid stock solution to achieve the desired molar ratios in the final liposome preparation.
-
In a clean glass round-bottom flask, combine the appropriate amounts of the different lipid stock solutions.[7] Ensure that this compound is added to the mixture.
2. Lipid Film Formation
-
Attach the round-bottom flask to a rotary evaporator.
-
Submerge the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 42°C).[7]
-
Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates.
-
Alternatively, for smaller volumes, the solvent can be evaporated under a gentle stream of inert gas (nitrogen or argon) while continuously rolling the tube to ensure an even film.[9][10]
-
After the solvent has completely evaporated and a thin, transparent lipid film is visible, place the flask under a high vacuum for at least 30 minutes to remove any residual solvent.[7]
3. Lipid Film Hydration
-
Pre-heat the hydration buffer to a temperature above the transition temperature (Tc) of the lipids being used.[9]
-
Add the pre-heated hydration buffer to the flask containing the dry lipid film to achieve a final total lipid concentration of 1 mM.[7]
-
Agitate the mixture by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[9] The suspension will appear cloudy.
4. Liposome Extrusion
-
Assemble the Avanti Mini-Extruder with two filter supports sandwiching a polycarbonate membrane of the desired pore size (e.g., 100 nm).[7]
-
Pre-heat the extruder assembly to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Carefully expel any air from the syringe and connect it to one side of the extruder.
-
Connect an empty syringe to the other side of the extruder.
-
Gently push the lipid suspension from the full syringe through the polycarbonate membrane into the empty syringe. This is one pass.
-
Repeat this process for a total of 11 to 21 passes.[7] The liposome solution should become clearer as the extrusion progresses.[9]
-
After the final pass, collect the extruded liposome solution (now containing large unilamellar vesicles - LUVs) from the extruder.
5. Storage
-
Transfer the extruded liposomes to a clean Eppendorf tube.
-
Store the liposomes at 4°C. They are typically stable for up to 3-4 days.[9][10]
Visualization of the Experimental Workflow
Caption: Workflow for this compound liposome preparation and extrusion.
References
- 1. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Role of PI(4,5)P2 in Vesicle Exocytosis and Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
Application Note: Quantitative Analysis of 18:1 PI(4,5)P2 by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2] is a low-abundance phospholipid that plays a critical role in cellular signaling.[1][2] It is predominantly localized to the plasma membrane where it acts as a precursor for second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) through the action of phospholipase C (PLC).[3] It is also the substrate for phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol 3,4,5-trisphosphate [PI(3,4,5)P3], another key signaling molecule.[4][5] The fatty acid composition of PI(4,5)P2, such as the 18:1 (oleoyl) species, can influence its localization and signaling functions. Therefore, accurate quantification of specific PI(4,5)P2 molecular species is crucial for understanding its role in health and disease. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a powerful tool for the specific and sensitive quantification of these lipids in complex biological samples.[3][6]
PI(4,5)P2 Signaling Pathway
PI(4,5)P2 is a central hub in phosphoinositide signaling. It is synthesized from phosphatidylinositol (PI) through sequential phosphorylation, first by PI 4-kinases (PI4K) to form PI(4)P, and then by PI(4)P 5-kinases (PIP5K) to yield PI(4,5)P2.[7] Once synthesized, PI(4,5)P2 can be hydrolyzed by PLC in response to extracellular stimuli, or phosphorylated by PI3K to continue the signaling cascade. The dynamic regulation of PI(4,5)P2 levels by these enzymes is essential for numerous cellular processes, including cytoskeletal organization, membrane trafficking, and ion channel regulation.[1][4]
Experimental Workflow for Quantification
The quantitative analysis of this compound from biological samples involves several key stages: sample preparation including lipid extraction, chromatographic separation of the target lipid from other species, and detection and quantification by tandem mass spectrometry. The use of a suitable internal standard is critical for accurate quantification.
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells
This protocol is based on established acidified chloroform/methanol extraction methods, which are necessary for the efficient recovery of highly polar phosphoinositides.[6][8][9][10]
-
Cell Harvesting & Lysis:
-
Aspirate culture medium from a confluent plate of cells (e.g., 10 cm dish).
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C).
-
Remove the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
-
Internal Standard Addition:
-
To the cell pellet, add a known amount of an appropriate internal standard. A non-endogenous species such as 17:0/20:4 PI(4,5)P2 is recommended.[11] For absolute quantification, a standard curve of this compound should also be prepared.
-
-
Monophasic Extraction:
-
Add 242 µL of chloroform (CHCl3), 484 µL of methanol (MeOH), and 23.6 µL of 1 M HCl to the cell pellet.[10]
-
Vortex vigorously for 5 minutes at room temperature to ensure complete cell lysis and lipid solubilization.
-
-
Biphasic Separation:
-
Lipid Recovery:
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid film in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general method for the separation and detection of PI(4,5)P2 species using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Chromatographic Separation:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A C4 column (e.g., 1.0 mm x 100 mm, 1.7 µm) is often suitable for phosphoinositide separation.[12] A C18 column can also be used.[12]
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Gradient: A suitable gradient from ~40% B to 95% B over 10-15 minutes at a flow rate of 50-100 µL/min.
-
Injection Volume: 5-10 µL of the resuspended lipid extract.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI), often in positive mode for phosphoinositides, which can be detected as ammonium adducts.[13]
-
Mass Analyzer: Triple quadrupole mass spectrometer.
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and the internal standard. For 1-oleoyl-2-stearoyl-PI(4,5)P2 (18:1/18:0), the precursor ion would be monitored, and upon collision-induced dissociation, a characteristic fragment ion corresponding to the diacylglycerol backbone would be monitored. For example, scanning for neutral losses of the inositol headgroup is a common strategy.[13]
-
Example Transition for 18:1/18:0 PI(4,5)P2: This would need to be determined empirically but would be based on the molecular weight and fragmentation pattern.
-
Internal Standard (e.g., 17:0/20:4 PI(4,5)P2): Monitor the corresponding precursor/product pair.[11]
-
-
Instrument Parameters: Optimize source temperature, gas flows (nebulizer, curtain gas), and collision energy for maximum signal intensity.[12]
-
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of both endogenous this compound and the internal standard using the instrument's software.
-
Ratio Calculation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Absolute Quantification:
-
Generate a standard curve by analyzing known amounts of a purified this compound standard spiked with a fixed amount of the internal standard.
-
Plot the peak area ratio (Analyte/Internal Standard) against the concentration of the this compound standard.
-
Determine the concentration of this compound in the biological sample by interpolating its peak area ratio onto the standard curve.
-
Normalize the final amount to the initial amount of sample used (e.g., per 10^6 cells or per mg of protein).
-
Quantitative Data
The absolute concentration of PI(4,5)P2 is typically low and varies between cell types and conditions. While specific quantitative data for the 18:1 species is not broadly published, data for total PI(4,5)P2 and the relative abundance of different acyl chain variants in certain cell types provide a valuable reference.
| Analyte | Biological Matrix | Method | Reported Quantity | Citation |
| Total PI(4,5)P2 | Human Platelets (unstimulated) | IC-MS/MS | 59.2 ± 12.4 pmol / 1x10⁸ platelets | [6] |
| Total PI(4,5)P2 | Human Platelets (unstimulated) | IC-MS/MS | 78.8 ± 13.7 pmol / mg protein | [10] |
| Total PI(4,5)P2 | Human Platelets (CRP-stimulated) | IC-MS/MS | 118.1 ± 20.5 pmol / mg protein | [10] |
| Relative Abundance | TZM-bl HeLa Cells | LC-MS/MS | C18:0/C20:2 > C18:0/C18:1 > C18:1/C18:1 | [14] |
Note: The data indicates that in HeLa cells, species containing 18:1 acyl chains are significant, although not the most abundant under the reported conditions.[14] The predominant species in many primary tissues is 18:0/20:4.[4]
References
- 1. anderson.research.labs.wisc.edu [anderson.research.labs.wisc.edu]
- 2. jsbms.jp [jsbms.jp]
- 3. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Phosphoinositides | Cyberlipid [cyberlipid.gerli.com]
- 9. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Analysis of Lipid Signaling in Drosophila Photoreceptors using Mass Spectrometry [jove.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Setting Up In Vitro Assays with 18:1 PI(4,5)P2-Containing Nanodiscs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the establishment of in vitro assays utilizing nanodiscs containing 1-oleoyl-2-oleoyl-sn-glycero-3-phosphoinositol-4,5-bisphosphate (18:1 PI(4,5)P2). These nanobilayer platforms offer a native-like membrane environment, crucial for studying the structure and function of membrane proteins and their interactions with specific lipid species.[1][2][3]
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling lipid predominantly found in the inner leaflet of the plasma membrane.[4][5][6] It plays a pivotal role in a myriad of cellular processes, including signal transduction, cytoskeleton regulation, and membrane trafficking.[4][7][8][9] Consequently, membrane proteins that interact with PI(4,5)P2 are significant targets for drug discovery.[10][11] Nanodisc technology provides a powerful tool to investigate these interactions in a controlled, detergent-free environment.[1][12][13]
I. Preparation of this compound-Containing Nanodiscs
The self-assembly of nanodiscs involves the reconstitution of a membrane scaffold protein (MSP) with phospholipids, including the this compound of interest.[12][14] The size of the resulting nanodisc is determined by the specific MSP variant used.[1]
A. Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound (DOPI(4,5)P2) | Avanti Polar Lipids | 850155P |
| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | Avanti Polar Lipids | 850457C |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) | Avanti Polar Lipids | 840034C |
| Membrane Scaffold Protein (MSP1D1) | (Expression required) | - |
| Sodium Cholate | Sigma-Aldrich | C6445 |
| Bio-Beads SM-2 Adsorbent | Bio-Rad | 1523920 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| EDTA | Sigma-Aldrich | E5134 |
B. Experimental Protocol: Nanodisc Self-Assembly
This protocol is adapted from established methods for nanodisc reconstitution.[14][15][16]
-
Lipid Film Preparation:
-
In a glass vial, combine the desired lipids in chloroform. A common lipid composition for studying PI(4,5)P2 interactions is a mixture of POPC, POPS, and this compound.[15] A molar ratio of 7:2:1 (POPC:POPS:PI(4,5)P2) can be a starting point.[15]
-
Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film on the bottom of the vial.
-
To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1 hour.
-
-
Lipid Solubilization:
-
Resuspend the dried lipid film in a buffer containing sodium cholate (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 75 mM sodium cholate) to the desired final lipid concentration.[15]
-
Vortex or sonicate briefly until the solution is clear, indicating complete solubilization of the lipids into micelles.
-
-
Self-Assembly Reaction:
-
In a microcentrifuge tube, combine the cholate-solubilized lipids, the purified Membrane Scaffold Protein (MSP), and the target membrane protein if applicable. The molar ratio of MSP to lipids is crucial for forming homogenous nanodiscs and needs to be empirically determined for each MSP variant and lipid composition.[16] For MSP1D1, a lipid-to-MSP ratio of approximately 50:1 to 80:1 per leaflet is often used.[16]
-
Incubate the mixture at room temperature for 1 hour with gentle agitation.
-
-
Detergent Removal and Nanodisc Formation:
-
Add prepared Bio-Beads to the assembly mixture to remove the sodium cholate. A common ratio is 0.8 g of Bio-Beads per 1 mL of assembly mixture.
-
Incubate the mixture with gentle rocking at 4°C for at least 4 hours, or overnight. This allows for the gradual removal of the detergent, which drives the self-assembly of the nanodiscs.
-
-
Purification of Nanodiscs:
-
Carefully remove the Bio-Beads by pipetting.
-
Purify the assembled nanodiscs from empty nanodiscs, protein aggregates, and unincorporated lipids using size exclusion chromatography (SEC). A Superose 6 or similar column is suitable for this purpose. The nanodiscs will elute as a distinct peak.
-
C. Quality Control
-
Dynamic Light Scattering (DLS): To assess the size and homogeneity of the nanodisc preparation.
-
Negative Stain Electron Microscopy: To visualize the discoidal shape and size of the nanodiscs.
-
SDS-PAGE: To confirm the incorporation of the MSP and the target membrane protein.
II. In Vitro Assays Using this compound-Containing Nanodiscs
These nanodiscs provide a versatile platform for a range of in vitro assays to study protein-lipid interactions and the function of membrane proteins.
A. Protein-Lipid Binding Assays
1. Nanodisc Single-Molecule Pulldown (SiMPull)
This technique allows for the quantitative analysis of protein-lipid interactions at the single-molecule level.[14]
-
Principle: Biotinylated nanodiscs containing PI(4,5)P2 are immobilized on a streptavidin-coated coverslip. A fluorescently labeled protein of interest is then added, and its binding to individual nanodiscs is observed using Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Protocol Outline:
-
Prepare biotinylated nanodiscs containing 5% this compound.[14]
-
Immobilize the nanodiscs on a streptavidin-coated coverslip.
-
Incubate with a cell lysate containing the EGFP-tagged protein of interest.[14]
-
Wash away unbound protein.
-
Image the coverslip using TIRF microscopy to visualize the colocalization of the fluorescent protein with the nanodiscs.
-
Quantify the number of bound proteins per nanodisc to determine binding stoichiometry and affinity.[14]
-
2. Fluorescence Polarization/Anisotropy
This method can be used to measure the binding affinity between a fluorescently labeled protein and PI(4,5)P2-containing nanodiscs.
-
Principle: The binding of a small, fluorescently labeled molecule to a larger nanodisc results in a slower rotational diffusion and thus an increase in fluorescence polarization.
-
Protocol Outline:
-
Prepare a series of dilutions of PI(4,5)P2-containing nanodiscs.
-
Add a constant, low concentration of the fluorescently labeled protein to each nanodisc dilution.
-
Measure the fluorescence polarization of each sample.
-
Plot the change in polarization as a function of the nanodisc concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
B. Enzyme Activity Assays
For enzymes whose activity is modulated by PI(4,5)P2, nanodiscs provide an ideal system to study their kinetics in a membrane environment.[15]
-
Example: GTP Hydrolysis Assay for ArfGAP
-
The GTPase-activating protein (GAP) ASAP1-PZA's activity is stimulated by PI(4,5)P2.[15]
-
Protocol Outline: [15]
-
Reconstitute myristoylated Arf1•GTP into nanodiscs with and without this compound.
-
Monitor the intrinsic tryptophan fluorescence of Arf1. GTP hydrolysis leads to a change in fluorescence.
-
Initiate the reaction by adding the GAP domain of ASAP1.
-
Measure the rate of fluorescence change to determine the GTP hydrolysis rate.
-
Compare the rates in the presence and absence of PI(4,5)P2 to quantify the stimulatory effect.
-
-
III. Quantitative Data Summary
| Parameter | Description | Example Value/Range | Reference |
| Lipid Composition | Molar ratio of lipids used for nanodisc assembly. | POPC:POPS:PI(4,5)P2 = 7:2:1 | [15] |
| MSP:Lipid Ratio | Molar ratio of Membrane Scaffold Protein to total lipids for self-assembly. | 1:45 to 1:80 (for MSPΔH5) | [15] |
| Binding Affinity (Kd) | Dissociation constant for protein-lipid interaction. | Varies by protein | - |
| Enzyme Activity Enhancement | Fold increase in enzyme activity in the presence of PI(4,5)P2-containing nanodiscs. | ~2000-fold for ASAP1-PZA | [15] |
IV. Visualizations
A. Signaling Pathway: PI(4,5)P2 Metabolism and Function
Caption: PI(4,5)P2 is a central hub in cellular signaling pathways.
B. Experimental Workflow: Preparation of PI(4,5)P2-Containing Nanodiscs
Caption: Workflow for the preparation of PI(4,5)P2-containing nanodiscs.
References
- 1. Nanodiscs for structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanodiscs: A Controlled Bilayer Surface for the Study of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. PI4P And PI(4,5)P2 Are Essential But Independent Lipid Determinants Of Membrane Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 9. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The application of nanodiscs in membrane protein drug discovery & development and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The application of nanodiscs in membrane protein drug discovery & development and drug delivery [ouci.dntb.gov.ua]
- 12. NANODISCS IN MEMBRANE BIOCHEMISTRY AND BIOPHYSICS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Nanodisc Technology for Membrane Proteins Studies (2012–2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanodisc single-molecule pulldown to study lipid-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional expression and characterization of human myristoylated-Arf1 in nanodisc membrane mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probing Membrane Protein Assembly into Nanodiscs by In Situ Dynamic Light Scattering: A2A Receptor as a Case Study [mdpi.com]
Purifying Synthetic 18:1 PI(4,5)P2: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the purity of synthetic lipids is paramount for accurate and reproducible experimental results. This document provides detailed application notes and protocols for the purification of synthetic 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), commonly known as 18:1 PI(4,5)P2.
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid in eukaryotic cell membranes, playing a central role in a myriad of cellular processes including signal transduction, cytoskeletal dynamics, and membrane trafficking. Synthetic versions of PI(4,5)P2, such as the 18:1 (dioleoyl) species, are invaluable tools for in vitro studies, assay development, and as standards for analytical methods. While commercially available synthetic this compound is typically of high purity (>99% as determined by Thin-Layer Chromatography (TLC))[1], additional purification may be necessary to remove minor contaminants or degradation products that could interfere with sensitive downstream applications.
This document outlines two primary methods for the purification of synthetic this compound: High-Performance Liquid Chromatography (HPLC) and Affinity Chromatography. Additionally, it details essential quality control procedures to verify the purity and identity of the final product.
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Typical Purity | Estimated Recovery | Throughput | Key Advantages | Key Disadvantages |
| HPLC (Normal-Phase) | Separation based on polarity. | >99% | 80-90%[2] | Low to Medium | High resolution, well-established for phospholipids.[2][3] | Requires specialized equipment, can be time-consuming. |
| Affinity Chromatography | Specific binding to a PI(4,5)P2-binding protein or antibody immobilized on a resin. | >98% | Variable, dependent on binding and elution efficiency. | Low to Medium | High specificity, can isolate functional lipid. | Requires specific binding partners, potential for protein contamination. |
Signaling Pathway Involving PI(4,5)P2
The following diagram illustrates the central role of PI(4,5)P2 in the canonical phospholipase C (PLC) signaling pathway.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC) Purification
This protocol is adapted from established methods for phospholipid separation by normal-phase HPLC.[2][3][4] A cyanopropyl or silica-based column is recommended for optimal separation of phospholipid classes.
Experimental Workflow for HPLC Purification
Materials:
-
Synthetic this compound (e.g., from Avanti Polar Lipids or Echelon Biosciences)
-
HPLC-grade solvents: n-hexane, 2-propanol, methanol, acetonitrile, water
-
Phosphoric acid or ammonium formate (for mobile phase modification)
-
Normal-phase HPLC column (e.g., Silica or Cyanopropyl, 5 µm particle size)
-
HPLC system with UV or Evaporative Light Scattering Detector (ELSD)
-
Fraction collector
-
Rotary evaporator or nitrogen stream evaporator
Protocol:
-
Mobile Phase Preparation:
-
Prepare a mobile phase suitable for normal-phase separation of phospholipids. A common mobile phase consists of a gradient of n-hexane, 2-propanol, and an aqueous buffer. For example, a gradient of acetonitrile-methanol-phosphoric acid can be used for isocratic separation on a silica column.[4]
-
Degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Dissolve the synthetic this compound in the initial mobile phase solvent at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter compatible with organic solvents.
-
-
HPLC Separation:
-
Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the HPLC method using either an isocratic or gradient elution profile to separate the PI(4,5)P2 from any impurities. The exact gradient will need to be optimized based on the specific column and HPLC system used.
-
Monitor the elution profile using a UV detector (at ~205 nm) or an ELSD.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main PI(4,5)P2 peak as identified by the detector.
-
-
Solvent Removal:
-
Combine the collected fractions and remove the solvent using a rotary evaporator or a stream of dry nitrogen gas.
-
-
Final Product:
-
The dried lipid represents the purified this compound. Store under argon or nitrogen at -20°C or lower.
-
Perform quality control analysis to confirm purity.
-
Method 2: Affinity Chromatography
This method utilizes the specific interaction between PI(4,5)P2 and a PI(4,5)P2-binding protein (e.g., the PH domain of PLCδ1) or a specific antibody immobilized on a chromatography resin.
Experimental Workflow for Affinity Chromatography
Materials:
-
Synthetic this compound
-
Affinity resin with immobilized PI(4,5)P2-binding protein or antibody
-
Binding buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
Wash buffer (Binding buffer with slightly increased salt concentration)
-
Elution buffer (Binding buffer with high salt concentration, e.g., 1 M NaCl, or a buffer with a different pH)
-
Chromatography column
-
Desalting column or dialysis tubing
-
Protein assay reagent (to check for leached protein)
Protocol:
-
Column Preparation and Equilibration:
-
Pack the affinity resin into a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes of binding buffer.
-
-
Sample Loading:
-
Dissolve the synthetic this compound in the binding buffer. The lipid may need to be sonicated briefly to form micelles for efficient binding.
-
Load the sample onto the equilibrated column at a slow flow rate to allow for maximum binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer to remove any non-specifically bound molecules.
-
-
Elution:
-
Elute the bound this compound from the column using the elution buffer. The specific elution conditions will depend on the nature of the affinity interaction and should be optimized.
-
Collect the eluate in fractions.
-
-
Desalting:
-
Pool the fractions containing the purified PI(4,5)P2 and perform a buffer exchange using a desalting column or dialysis to remove the high concentration of salt from the elution buffer.
-
-
Final Product:
-
The desalted solution contains the purified this compound.
-
Lyophilize or store as an aqueous solution at -20°C or below.
-
Perform quality control analysis.
-
Quality Control of Purified this compound
After purification, it is essential to assess the purity, identity, and concentration of the this compound.
Thin-Layer Chromatography (TLC)
Principle: Separation of lipids based on their polarity on a silica gel plate.
Protocol:
-
Stationary Phase: Silica gel 60 TLC plate.
-
Mobile Phase: A solvent system such as chloroform:methanol:acetic acid:water (25:15:4:2, by vol.).[5]
-
Sample Application: Spot a small amount of the purified PI(4,5)P2 and a commercial standard onto the TLC plate.
-
Development: Develop the chromatogram in a sealed tank saturated with the mobile phase.
-
Visualization: Visualize the lipid spots using iodine vapor or a phosphate-specific stain (e.g., molybdenum blue).
-
Analysis: The purified sample should show a single spot with the same retention factor (Rf) as the standard.
Mass Spectrometry (MS)
Principle: Determination of the precise molecular weight of the lipid.
Protocol:
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[6]
-
Sample Preparation: Dissolve the purified lipid in a suitable solvent (e.g., chloroform:methanol).
-
Analysis: Infuse the sample into the mass spectrometer.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (Ammonium salt: C45H94N3O19P3, MW: 1074.16).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Provides detailed structural information about the molecule.
Protocol:
-
Instrumentation: High-field NMR spectrometer.
-
Analysis: ³¹P NMR is particularly useful for phospholipids as it provides distinct signals for the different phosphate groups, confirming the phosphorylation state of the inositol headgroup.[7][8] ¹H NMR can be used to confirm the identity of the oleoyl acyl chains.
-
Expected Result: The NMR spectra should be consistent with the known structure of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate).
By employing these purification and quality control methodologies, researchers can ensure the high purity of their synthetic this compound, leading to more reliable and interpretable results in their studies of this vital signaling lipid.
References
- 1. This compound Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. scispace.com [scispace.com]
- 6. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 7. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-31 nmr spectroscopy: Topics by Science.gov [science.gov]
A Step-by-Step Guide to Investigating 18:1 PI(4,5)P2-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2] is a critical signaling phospholipid predominantly found in the inner leaflet of the plasma membrane. Its role extends from serving as a precursor for second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) to directly interacting with and modulating the function of a plethora of proteins. These interactions are fundamental to cellular processes such as cytoskeletal organization, membrane trafficking, ion channel regulation, and signal transduction.[1][2][3][4][5][6] The specific acyl chain composition of PI(4,5)P2, such as 1-stearoyl-2-arachidonoyl (18:0/20:4) or in this guide's focus, 1,2-dioleoyl (18:1), can influence its interaction with proteins and its lateral distribution within the membrane.
This guide provides a detailed overview of established methodologies for studying the interactions between 18:1 PI(4,5)P2 and proteins. It is designed to be a practical resource for researchers in academic and industrial settings, offering step-by-step protocols for key in vitro and cellular assays, guidance on data interpretation, and a summary of quantitative binding data.
Key Concepts in PI(4,5)P2-Protein Interactions
PI(4,5)P2-protein interactions are primarily driven by electrostatic interactions between the negatively charged phosphate groups of the lipid headgroup and positively charged amino acid residues (lysine and arginine) on the protein surface.[7] Several conserved protein domains have been identified that specifically recognize PI(4,5)P2, including Pleckstrin Homology (PH) domains, ENTH (Epsin N-Terminal Homology) domains, and FERM (4.1, Ezrin, Radixin, Moesin) domains.[6]
Understanding these interactions is crucial for several reasons:
-
Elucidating Cellular Signaling Pathways: Many signaling pathways are initiated by the recruitment of proteins to the plasma membrane via their interaction with PI(4,5)P2.[3][4][8]
-
Drug Discovery and Development: Targeting PI(4,5)P2-protein interactions presents a promising avenue for the development of novel therapeutics for a range of diseases, including cancer and metabolic disorders.[9]
-
Understanding Disease Mechanisms: Dysregulation of PI(4,5)P2 metabolism and its protein interactions is implicated in various human pathologies.
Quantitative Data on this compound-Protein Interactions
The affinity of a protein for PI(4,5)P2 is a critical parameter that governs the strength and duration of their interaction. This is typically quantified by the equilibrium dissociation constant (Kd). The following table summarizes representative quantitative data for the interaction of various proteins with PI(4,5)P2. Note that the specific acyl chain composition is not always reported in the literature; however, this data provides a valuable reference range.
| Protein/Domain | Interaction Partner | Technique | Dissociation Constant (Kd) | Reference |
| BTK PH Domain | PI(4,5)P2 | Liposome Binding Assay | ~8 µM | [10] |
| PLEKHA7 | PI(4,5)P2 in nanodiscs | Isothermal Titration Calorimetry (ITC) | Selective binding, µM range | [11] |
| Amphiphysin (AH) peptide (from Hepatitis C Virus NS5A) | PI(4,5)P2 | Atomic Force Microscopy | High affinity (pN force) | [12] |
| Kir2.1 Channel | PI(4,5)P2 | Electrophysiology (Ci-VSP) | High affinity | [13] |
| Kir1.1 Channel | PI(4,5)P2 | Electrophysiology (Ci-VSP) | Intermediate affinity | [13] |
| Kir3 Channel | PI(4,5)P2 | Electrophysiology (Ci-VSP) | Low affinity | [13] |
Experimental Protocols
This section provides detailed protocols for three widely used assays to study this compound-protein interactions: Protein-Lipid Overlay Assay, Liposome Co-sedimentation Assay, and in situ Proximity Ligation Assay (PLA).
Protein-Lipid Overlay Assay
This is a straightforward and effective qualitative method to screen for lipid-binding proteins.[14]
Principle: Lipids of interest are spotted onto a nitrocellulose membrane. The membrane is then incubated with a protein of interest, and bound protein is detected using a specific antibody, similar to a Western blot.
Workflow:
Caption: Workflow for the Protein-Lipid Overlay Assay.
Protocol:
-
Lipid Spotting:
-
Dissolve this compound in a suitable organic solvent (e.g., chloroform/methanol/water, 20:10:1 v/v/v) to a final concentration of 1 mg/mL.
-
Carefully spot 1-2 µL of the lipid solution onto a nitrocellulose membrane. Also, spot control lipids (e.g., phosphatidylcholine, phosphatidylserine) to assess binding specificity.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Blocking:
-
Place the membrane in a clean container and block with 3% (w/v) fatty acid-free Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[15]
-
-
Protein Incubation:
-
Dilute the purified protein of interest in blocking buffer to a final concentration of 0.5-1 µg/mL.
-
Discard the blocking solution and incubate the membrane with the protein solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest (or its tag, e.g., anti-His, anti-GST) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
Liposome Co-sedimentation Assay
This in vitro assay provides a more quantitative measure of protein-lipid interactions by using liposomes that mimic a biological membrane.[16][17]
Principle: Small unilamellar vesicles (SUVs) containing this compound are incubated with the protein of interest. If the protein binds to the liposomes, it will co-sediment with them during ultracentrifugation. The amount of bound protein in the pellet versus unbound protein in the supernatant is quantified by SDS-PAGE and Coomassie staining or Western blotting.
Workflow:
Caption: Workflow for the Liposome Co-sedimentation Assay.
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture in a glass vial containing a base lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) and 1-5 mol% this compound. A negative control with only the base lipid should also be prepared.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour.
-
Rehydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-2 mg/mL.
-
Generate SUVs by sonication on ice or by extrusion through a polycarbonate membrane with a 100 nm pore size.
-
-
Binding Reaction:
-
In a microcentrifuge tube, mix the protein of interest (final concentration 1-5 µM) with the liposomes (final concentration 0.5-1 mg/mL).
-
Incubate at room temperature for 30-60 minutes.
-
-
Ultracentrifugation:
-
Centrifuge the mixture at 100,000 x g for 30-60 minutes at 4°C to pellet the liposomes.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the unbound protein.
-
Wash the pellet once with the buffer and then resuspend it in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting.
-
Quantify the band intensities to determine the percentage of bound protein.
-
In Situ Proximity Ligation Assay (PLA)
PLA is a powerful technique to visualize and quantify protein-lipid interactions within fixed cells, providing spatial information about the interaction.[18][19][20]
Principle: Two primary antibodies, one against the protein of interest and another against this compound, are used. If the two targets are in close proximity (less than 40 nm), secondary antibodies conjugated with oligonucleotides will generate a circular DNA template that can be amplified by rolling circle amplification. The amplified product is then detected by fluorescently labeled probes, appearing as distinct fluorescent spots.[21]
Workflow:
Caption: Workflow for the in situ Proximity Ligation Assay.
Protocol:
-
Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[18]
-
Wash three times with PBS.
-
-
Blocking:
-
Block the cells with a blocking solution provided in a commercial PLA kit for 1 hour at 37°C in a humidity chamber.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of two primary antibodies: one rabbit polyclonal antibody against the protein of interest and one mouse monoclonal antibody against PI(4,5)P2, diluted in the antibody diluent.
-
Incubate overnight at 4°C in a humidity chamber.
-
Wash with the provided wash buffer.
-
-
PLA Probe Incubation, Ligation, and Amplification:
-
Follow the manufacturer's instructions for the incubation with PLA probes (anti-rabbit PLUS and anti-mouse MINUS), ligation, and amplification steps. These steps typically involve sequential incubations with the respective reagents at 37°C.[19]
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using a mounting medium with DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of PLA signals (fluorescent spots) per cell using image analysis software.
-
Signaling Pathways Involving PI(4,5)P2
PI(4,5)P2 is a central hub in cellular signaling. It is synthesized from PI(4)P by PIP5 kinases and can be further metabolized by phospholipase C (PLC) or phosphoinositide 3-kinase (PI3K).
Caption: Simplified PI(4,5)P2 signaling pathway.
Conclusion
The study of this compound-protein interactions is essential for a deeper understanding of fundamental cellular processes and for the development of novel therapeutic strategies. The methods outlined in this guide, from initial screening with protein-lipid overlay assays to quantitative in vitro analysis with liposome co-sedimentation and in situ visualization with PLA, provide a robust toolkit for researchers. By carefully selecting the appropriate techniques and meticulously executing the protocols, scientists can gain valuable insights into the intricate world of lipid-protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Link/Proximity Ligation Assay for Visualization of Lipid and Protein Complexes in Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 3. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. sketchviz.com [sketchviz.com]
- 7. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. anderson.research.labs.wisc.edu [anderson.research.labs.wisc.edu]
- 9. Studying protein–lipid interactions [asbmb.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis for the association of PLEKHA7 with membrane-embedded phosphatidylinositol lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 14. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [helda.helsinki.fi]
- 17. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Assessing in situ phosphoinositide-protein interactions through fluorescence proximity ligation assay in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proximity ligation assay - Wikipedia [en.wikipedia.org]
proper handling and storage conditions for 18:1 PI(4,5)P2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance, yet critically important, phospholipid component of the inner leaflet of the plasma membrane. The 18:1 species, containing two oleoyl acyl chains, is a commonly used synthetic version for in vitro studies due to its defined chemical structure and physiological relevance. 18:1 PI(4,5)P2 plays a central role in a multitude of cellular processes, acting as a substrate for key signaling enzymes, a docking site for protein recruitment, and a modulator of ion channels and the cytoskeleton.[1][2] Its proper handling and incorporation into experimental systems are paramount for obtaining accurate and reproducible results.
These application notes provide detailed guidance on the proper handling, storage, and utilization of this compound in various experimental settings.
Proper Handling and Storage
Proper handling and storage of this compound are crucial to prevent degradation and ensure its stability for experimental use. As a powder, it is hygroscopic and sensitive to oxidation.
Storage Conditions
| Parameter | Recommendation | Source(s) |
| Form | Lyophilized Powder | [] |
| Storage Temperature | -20°C | [][4] |
| Atmosphere | Inert gas (e.g., Argon) is recommended for long-term storage of dried lipid films. | [5] |
| Shipping Condition | Dry Ice | [6] |
| Shelf Life (Powder) | 1 Year at -20°C | [] |
| Shelf Life (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [7] |
Reconstitution and Solubility
This compound is an ammonium salt, which enhances its dispersion in aqueous systems.[] However, due to its lipid nature, it has limited solubility in purely aqueous solutions.
| Solvent | Solubility | Source(s) |
| Chloroform:Methanol:Water:Ammonia (45:35:7.7:2.3) | 5 mg/mL | [4] |
| Ethanol | 0.1 mg/mL | [4] |
| DMSO | 0.1 mg/mL | [4] |
| Chloroform:Methanol:Water (20:9:1) | 0.25 mg/mL (for brain-derived PI(4,5)P2) | [8] |
Reconstitution Protocol:
For most applications, this compound is first dissolved in an organic solvent before being incorporated into an aqueous buffer system, often through the formation of liposomes or micelles.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the desired volume of an appropriate organic solvent or solvent mixture (e.g., chloroform:methanol).
-
Vortex briefly to ensure complete dissolution.
-
For aqueous "solutions" of long-chain PI(4,5)P2, the powder can be suspended in water followed by sonication on ice.[9]
PI(4,5)P2 Signaling Pathways
PI(4,5)P2 is a central hub in cellular signaling, primarily through two major pathways: its hydrolysis by Phospholipase C (PLC) and its phosphorylation by Phosphoinositide 3-kinase (PI3K).
Experimental Protocols
Liposome Preparation with this compound
Liposomes are widely used to mimic cell membranes and study lipid-protein interactions. This protocol describes the preparation of unilamellar liposomes containing this compound by the extrusion method.
Materials:
-
This compound
-
Matrix phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS))
-
Chloroform and/or Methanol
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Glass vials
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Workflow:
Protocol:
-
Lipid Mixture Preparation:
-
In a glass vial, combine the desired molar ratios of lipids dissolved in chloroform or a chloroform:methanol mixture. A typical composition could be 95 mol% DOPC and 5 mol% this compound.[10]
-
-
Drying:
-
Dry the lipid mixture under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin film on the bottom.
-
Place the vial in a vacuum desiccator for at least 1 hour (or overnight) to remove any residual solvent.[10]
-
-
Hydration:
-
Add the desired volume of hydration buffer to the dried lipid film.
-
Vortex the vial vigorously to resuspend the lipid film, creating a suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (~50°C). This helps to increase the lamellarity of the vesicles.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids.
-
Pass the lipid suspension through the membrane 11-21 times. This will produce a clear suspension of large unilamellar vesicles (LUVs).[10][11]
-
-
Storage:
-
Store the prepared liposomes at 4°C. For best results, use them within a few days of preparation.
-
In Vitro Kinase Assay
This protocol provides a general framework for measuring the activity of a lipid kinase (e.g., PI3K) that uses PI(4,5)P2 as a substrate. The production of ADP is detected using a bioluminescent assay.
Materials:
-
This compound substrate (prepared as a solution in a suitable solvent, e.g., DMSO-based mixture)
-
Purified lipid kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Substrate Preparation:
-
Prepare a working solution of this compound. A DMSO-based lipid mixture can be prepared for compatibility with high-throughput screening formats.[12] This may involve mixing the lipid with a carrier lipid and then sonicating in the assay buffer.
-
-
Reaction Setup:
-
In a well of a microplate, add the following components in this order:
-
Kinase reaction buffer
-
This compound substrate solution
-
Purified lipid kinase
-
ATP solution (to initiate the reaction)
-
-
Include appropriate controls: no enzyme, no substrate, and no ATP.
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes).
-
-
ADP Detection:
-
Follow the manufacturer's instructions for the ADP-Glo™ assay. This typically involves:
-
Adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubating for a specified time (e.g., 40 minutes at room temperature).
-
Adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubating for a specified time (e.g., 30-60 minutes at room temperature).
-
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Protein-PI(4,5)P2 Binding Assay (Liposome Flotation)
This assay is used to determine if a protein of interest binds directly to PI(4,5)P2-containing membranes. It relies on the principle that liposomes will float to the top of a density gradient, and any protein bound to them will float as well.
Materials:
-
Liposomes containing this compound (and control liposomes without PI(4,5)P2)
-
Purified protein of interest
-
Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4)
-
Sucrose solutions of varying concentrations (e.g., 60%, 30%, and 0% in binding buffer)
-
Ultracentrifuge tubes and rotor
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Binding Reaction:
-
In a microcentrifuge tube, incubate the purified protein with the PI(4,5)P2-containing liposomes (and control liposomes in a separate tube) in binding buffer for 30 minutes at room temperature.
-
-
Sucrose Gradient Preparation:
-
In an ultracentrifuge tube, carefully layer the sucrose solutions from bottom to top:
-
Bottom layer: The protein-liposome mixture adjusted to a high sucrose concentration (e.g., 30%).
-
Middle layer: A solution of intermediate sucrose concentration (e.g., 25%).
-
Top layer: A solution with no sucrose (e.g., binding buffer).
-
-
-
Ultracentrifugation:
-
Centrifuge the tubes at high speed (e.g., 200,000 x g) for 1-2 hours at 4°C.
-
-
Fraction Collection:
-
Carefully collect fractions from the top of the gradient. The top fraction will contain the floated liposomes.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
A significant amount of the protein in the top fraction of the PI(4,5)P2-containing liposome gradient, but not in the control gradient, indicates a direct interaction.
-
Logical Relationships in Handling and Storage
References
- 1. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. One lipid, multiple functions: how various pools of PI(4,5)P2 are created in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Nanoscale Phosphoinositide Distribution on Cell Membranes of Mouse Cerebellar Neurons | Journal of Neuroscience [jneurosci.org]
- 6. selectscience.net [selectscience.net]
- 7. This compound | Biochemical Assay Reagents | 799268-56-7 | Invivochem [invivochem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. rupress.org [rupress.org]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reconstitution of Purified Membrane Proteins with 18:1 PI(4,5)P2
Audience: Researchers, scientists, and drug development professionals.
Introduction The functional and structural analysis of membrane proteins is fundamental to cellular biology and drug discovery. However, these proteins are notoriously challenging to study due to their hydrophobic nature and dependence on a lipid bilayer for stability and activity.[1] Reconstitution into artificial lipid bilayers, such as proteoliposomes, provides a controlled environment that mimics the native membrane, allowing for detailed investigation.[2][3]
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a minor but critically important phospholipid component of the plasma membrane.[4][5] It acts as a key signaling molecule, a substrate for enzymes like Phospholipase C (PLC) and PI 3-kinase, and a direct regulator of numerous membrane proteins, including ion channels and transporters.[5][6][7] Incorporating 18:1 PI(4,5)P2 (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate)) into reconstituted systems is therefore essential for studying the function of proteins regulated by this lipid. These notes provide a detailed guide to the reconstitution of purified membrane proteins into vesicles containing this compound.
The Role of PI(4,5)P2 in Cellular Signaling
PI(4,5)P2 is a central hub in signal transduction at the plasma membrane. Its most well-known role is as a substrate for Phospholipase C (PLC) in the IP3/DAG pathway. Upon activation by G protein-coupled receptors (GPCRs), PLC hydrolyzes PI(4,5)P2 to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This pathway highlights the necessity of PI(4,5)P2's presence in the membrane for proper signal propagation. Furthermore, PI(4,5)P2 directly binds to and modulates the activity of a vast number of proteins, making it a critical component for functional studies.[7][8]
Caption: The IP3/DAG signaling pathway initiated by the hydrolysis of PI(4,5)P2.
Experimental Design and Workflow
The reconstitution of a membrane protein into PI(4,5)P2-containing vesicles is a multi-step process. It begins with the purification of the target protein and the preparation of lipid vesicles (liposomes). The protein, solubilized in a detergent, is then mixed with the liposomes. The final and most critical step is the slow removal of the detergent, which prompts the protein to insert into the lipid bilayer, forming proteoliposomes.[3]
Caption: General experimental workflow for membrane protein reconstitution.
Quantitative Data Summary
Successful reconstitution depends on the careful optimization of several parameters. The following tables provide typical starting concentrations and ratios for consideration.
Table 1: Recommended Lipid Composition
| Lipid Component | Molar Percentage (mol %) | Purpose |
|---|---|---|
| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | 93 - 97% | Major structural lipid, forms the bulk of the bilayer.[9][10] |
| 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (this compound) | 1 - 5% | The specific signaling lipid for protein interaction/regulation.[9][11] |
| 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) | 0 - 10% | Optional: Introduces negative charge, can be important for protein function. |
| DGS-NTA(Ni) | 1 - 2% | Optional: For oriented immobilization of His-tagged proteins.[10] |
Table 2: Key Reconstitution Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Protein:Lipid Ratio (w/w) | 1:50 to 1:2000 | Highly protein-dependent; lower ratios are better for structural integrity. A 1:100-1:150 ratio is a common starting point.[12] |
| Initial Lipid Concentration | 1 - 10 mg/mL | Higher concentrations can facilitate more efficient reconstitution. |
| Detergent Concentration | Just above Critical Micelle Concentration (CMC) | Sufficient to keep the protein soluble but low enough for efficient removal. The detergent-to-lipid ratio is critical.[12] |
| Detergent Removal Time | Hours to Days | Bio-Beads: 4-24 hours.[13] Dialysis: 2-4 days.[14] Gradual removal is key to proper protein folding. |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Unilamellar Vesicles
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using the extrusion method.
Materials:
-
This compound (ammonium salt)
-
POPC (or other background lipid)
-
Chloroform
-
Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.5)
-
Glass vials
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Methodology:
-
Lipid Mixture Preparation: In a clean glass vial, combine the desired lipids (e.g., 95 mol% POPC, 5 mol% this compound) from their chloroform stocks.[9][10]
-
Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen or argon gas while rotating the vial. This creates a thin lipid film on the vial wall.
-
Vacuum Desiccation: Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove all residual chloroform.
-
Hydration: Add the appropriate volume of Reconstitution Buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 5 mg/mL). Vortex vigorously for 5-10 minutes. This will form multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional): For better solute equilibration, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (~40°C).
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).
-
Equilibrate the extruder and syringes to a temperature above the phase transition temperature of the lipids.
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane 21-31 times.[15] This forces the lipids to reassemble into unilamellar vesicles of a defined size.
-
-
Storage: Store the resulting LUVs/SUVs at 4°C. For long-term storage, they can be stored under argon and used within a few days.
Protocol 2: Reconstitution via Detergent Removal (Bio-Beads Method)
This protocol is optimized for detergents with a low CMC, such as Dodecyl Maltoside (DDM).
Materials:
-
Purified membrane protein in a buffer containing detergent (e.g., 0.05% DDM).
-
Prepared this compound-containing LUVs (from Protocol 1).
-
Reconstitution Buffer.
-
End-over-end rotator.
-
Ultracentrifuge.
Methodology:
-
Mixing Protein and Liposomes:
-
In a microcentrifuge tube, mix the purified, detergent-solubilized membrane protein with the prepared LUVs at the desired protein-to-lipid ratio (e.g., 1:100 w/w).
-
Add additional detergent if necessary to just saturate the liposomes, which may appear as a slight clearing of the solution.[13]
-
Incubate the mixture for 30-60 minutes at 4°C or room temperature with gentle agitation to allow for the formation of protein-lipid-detergent mixed micelles.
-
-
Detergent Removal:
-
Prepare the Bio-Beads by washing them extensively with methanol, then water, and finally with Reconstitution Buffer.
-
Add the washed Bio-Beads to the protein/lipid/detergent mixture at a concentration of ~80 mg wet weight per mL of solution.[12]
-
Incubate the mixture on an end-over-end rotator at 4°C.
-
For gradual removal, add fresh Bio-Beads in batches. For example, after 2 hours, replace the beads with a fresh aliquot, incubate for another 3 hours, and then add a final batch for overnight incubation.[12][13]
-
-
Harvesting Proteoliposomes:
-
Carefully remove the solution, leaving the Bio-Beads behind.
-
To separate the reconstituted proteoliposomes from non-incorporated protein and residual lipids, perform ultracentrifugation (e.g., >100,000 x g for 1-2 hours).
-
Discard the supernatant. The pellet contains the proteoliposomes.
-
-
Final Resuspension: Gently resuspend the proteoliposome pellet in a suitable volume of fresh, detergent-free Reconstitution Buffer.
-
Characterization: Analyze the proteoliposomes for protein incorporation efficiency (e.g., via SDS-PAGE) and functionality. The samples are now ready for downstream functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 6. Role of PI(4,5)P2 in Vesicle Exocytosis and Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI(4,5)P2-binding effector proteins for vesicle exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Reconstitution of Membrane-tethered Postsynaptic Density Condensates Using Supported Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pure.rug.nl [pure.rug.nl]
- 13. mdpi.com [mdpi.com]
- 14. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.mpg.de [pure.mpg.de]
Application of 18:1 PI(4,5)P2 in Supported Lipid Bilayer (SLB) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a minor yet pivotal phospholipid component of the inner leaflet of the plasma membrane, commanding a central role in a myriad of cellular processes.[1][2][3] Its di-oleoyl (18:1) form is frequently utilized in in vitro model systems to mimic the fluidity of biological membranes. Supported lipid bilayers (SLBs) containing 18:1 PI(4,5)P2 provide a powerful and versatile platform for dissecting the intricate molecular interactions and signaling cascades that are orchestrated by this crucial lipid. This document provides detailed application notes and experimental protocols for the use of this compound in SLB-based research, aimed at facilitating the study of protein-lipid interactions, signaling pathway reconstitution, and drug screening.
Key Applications of this compound in SLB Studies
Supported lipid bilayers incorporating this compound are instrumental in elucidating a wide range of biological phenomena:
-
Protein Recruitment and Binding Dynamics: SLBs serve as an ideal substrate to quantitatively study the recruitment of cytosolic proteins to the plasma membrane. The inclusion of PI(4,5)P2 allows for the investigation of proteins containing specific phosphoinositide-binding domains, such as Pleckstrin Homology (PH), C2, and ENTH domains.[4][5] Techniques like Total Internal Reflection Fluorescence Microscopy (TIRFM) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can be employed to measure binding affinities, kinetics, and protein diffusion on the membrane surface.[6][7]
-
Reconstitution of Signaling Pathways: Complex signaling cascades can be reconstituted on PI(4,5)P2-containing SLBs. For instance, the initial steps of the IP3/DAG pathway can be studied by introducing Phospholipase C (PLC) and observing the hydrolysis of PI(4,5)P2.[1][2] Similarly, the conversion of PI(4,5)P2 to PI(3,4,5)P3 by PI 3-kinase (PI3K) and the subsequent recruitment of downstream effectors can be visualized and quantified.[1][8]
-
Cytoskeletal Dynamics: PI(4,5)P2 is a key regulator of the actin cytoskeleton.[2] SLB systems allow for the controlled investigation of how PI(4,5)P2, in concert with regulatory proteins like N-WASP and the Arp2/3 complex, nucleates and organizes actin filaments at the membrane interface.[9]
-
Membrane Trafficking: The roles of PI(4,5)P2 in endocytosis and exocytosis can be explored by reconstituting the necessary protein machinery on SLBs.[10][11] For example, the recruitment and assembly of clathrin coats or the docking and fusion of vesicles can be studied in a controlled environment.[10][11]
-
Drug Screening and Development: SLBs functionalized with PI(4,5)P2 can be used as a platform to screen for small molecules or therapeutic antibodies that modulate the interaction of proteins with this lipid. This is particularly relevant for diseases where PI(4,5)P2 signaling is dysregulated.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies utilizing PI(4,5)P2-containing SLBs.
Table 1: Protein-PI(4,5)P2 Interaction Parameters on SLBs
| Protein/Domain | Molar Percentage of PI(4,5)P2 in SLB | Technique | Measured Parameter | Value | Reference |
| Ezrin | 8% | Reflectometric Interference Spectroscopy | Protein Coverage | High | [14] |
| PH-PLCδ1 | 4% | TIRF Microscopy | Dissociation | Caused by PI(4,5)P2 depletion | [15] |
| Tubby Domain | 5% | Molecular Dynamics | Binding Stability | Increased with PI(4,5)P2 concentration | [16] |
| Synaptotagmin-1 | Variable | Total Internal Reflection Microscopy | Binding | Dependent on PI(4,5)P2 content | [17] |
Table 2: Biophysical Properties of PI(4,5)P2 in SLBs
| Lipid Composition | Technique | Measured Parameter | Value | Reference |
| POPC/PI(4,5)P2 (92:8) | Fluorescence Recovery After Photobleaching (FRAP) | Diffusion Coefficient of PI(4,5)P2 (Top Leaflet) | ~3 µm²/s | [14] |
| POPC/PI(4,5)P2 (92:8) | Fluorescence Recovery After Photobleaching (FRAP) | Mobility of PI(4,5)P2 (Bottom Leaflet) | Immobile | [14] |
| POPC/Cholesterol/PI(4,5)P2 | Quartz Crystal Microbalance | Bilayer Stability | >8 hours | [7] |
Signaling Pathways and Experimental Workflows
PI(4,5)P2-Mediated Signaling Pathways
The diagram below illustrates the central role of PI(4,5)P2 as a substrate for two major signaling pathways: the Phospholipase C (PLC) pathway and the PI 3-Kinase (PI3K) pathway.
Caption: PI(4,5)P2 signaling pathways.
Experimental Workflow for SLB Formation and Protein Interaction Studies
This diagram outlines the key steps involved in preparing PI(4,5)P2-containing SLBs and subsequently studying protein interactions.
Caption: Workflow for SLB protein interaction studies.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Supported Lipid Bilayers (SLBs) by Vesicle Fusion
This protocol is adapted from established methods for forming SLBs on glass substrates.[18]
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in chloroform
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (this compound) in chloroform
-
Glass coverslips
-
3M KOH
-
100% Ethanol
-
ddH₂O
-
SLB formation buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
100 mM CaCl₂
-
Nitrogen or Argon gas
-
Sonicator
-
Plasma cleaner
Procedure:
-
Glassware Cleaning: a. Sonicate glass coverslips in 3M KOH for 30 minutes. b. Rinse thoroughly with ddH₂O (5 times). c. Sonicate in 100% ethanol for 30 minutes. d. Rinse thoroughly with ddH₂O (5 times). e. Sonicate in ddH₂O for 10 minutes. f. Rinse thoroughly with ddH₂O (5 times). g. Dry the coverslips under a stream of nitrogen or argon. h. Plasma clean the coverslips for 10 minutes immediately before use.
-
Lipid Film Preparation: a. In a clean glass vial, mix the desired molar percentages of POPC and this compound from their chloroform stocks using a glass syringe. A common composition is 98 mol% POPC and 2 mol% PI(4,5)P2. b. Evaporate the chloroform under a gentle stream of nitrogen or argon to form a thin lipid film on the bottom of the vial. c. Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
Small Unilamellar Vesicle (SUV) Formation: a. Rehydrate the lipid film with SLB formation buffer to a final lipid concentration of 1 mg/mL. b. Vortex the mixture until the lipid film is fully resuspended. c. Sonicate the lipid suspension in a bath sonicator until the solution becomes clear. This may take 10-30 minutes.
-
SLB Formation: a. Place the cleaned glass coverslip in a petri dish. b. Add 50 µL of the SUV suspension onto the coverslip. c. Immediately add 1 µL of 100 mM CaCl₂ to the SUV suspension on the coverslip. d. Incubate at 37°C for 30 minutes to allow for vesicle fusion and bilayer formation. e. Gently wash the SLB by exchanging the buffer in the petri dish with fresh SLB formation buffer at least 6 times to remove excess vesicles. f. The SLB is now ready for use. Store hydrated at 4°C if not used immediately.
Protocol 2: Studying Protein Recruitment to PI(4,5)P2-Containing SLBs using Total Internal Reflection Fluorescence (TIRF) Microscopy
Materials:
-
PI(4,5)P2-containing SLB on a glass coverslip (from Protocol 1)
-
Fluorescently labeled protein of interest
-
Reaction buffer (specific to the protein being studied)
-
TIRF microscope
Procedure:
-
Prepare the SLB: a. Equilibrate the SLB with the reaction buffer by washing it 3 times.
-
Protein Addition: a. Dilute the fluorescently labeled protein to the desired concentration in the reaction buffer. b. Add the protein solution to the SLB.
-
TIRF Microscopy Imaging: a. Mount the coverslip on the TIRF microscope. b. Adjust the focus and TIRF angle to achieve optimal illumination of the SLB surface. c. Acquire images or time-lapse series to observe the binding of the protein to the SLB.
-
Data Analysis: a. Quantification of Binding: Measure the fluorescence intensity on the SLB over time. This can be used to determine binding kinetics (kon and koff). b. Single-Particle Tracking: If individual protein molecules can be resolved, their trajectories can be tracked to determine diffusion coefficients and residence times. c. FRAP (Fluorescence Recovery After Photobleaching): A region of the SLB can be photobleached, and the recovery of fluorescence can be monitored to measure the lateral mobility of the bound protein.
Conclusion
The use of this compound in supported lipid bilayers provides a robust and adaptable experimental system for a wide array of research applications. From dissecting the fundamentals of protein-lipid interactions to reconstituting complex cellular processes and screening for potential therapeutics, PI(4,5)P2-functionalized SLBs are an invaluable tool for researchers, scientists, and drug development professionals. The protocols and data presented here offer a foundation for designing and executing experiments that will further unravel the multifaceted roles of this critical signaling lipid.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. PI(4,5)P2 Clustering and Its Impact on Biological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of PI(4,5)P2 in Vesicle Exocytosis and Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI(4,5)P2 diffuses freely in the plasma membrane even within high-density effector protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation and characterization of supported lipid bilayers containing phosphatidylinositol-4,5-bisphosphate and cholesterol as functional surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylinositol 4,5-bisphosphate in the Control of Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel homeostatic mechanism tunes PI(4,5)P2-dependent signaling at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.biologists.com [journals.biologists.com]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. gladfelterlab.net [gladfelterlab.net]
Application Notes and Protocols: Generating Cellular Models of Altered 18:1 PI(4,5)P2 Levels Using CRISPR-Cas9
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid critical for regulating diverse cellular functions, including signal transduction, cytoskeletal organization, and membrane trafficking.[1][2] It acts as a substrate for key signaling enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), and its direct interaction with various proteins modulates their activity and localization.[2][3] The acyl chain composition of PI(4,5)P2, such as the 18:1 (oleoyl) species, can influence its specific biological roles and the biophysical properties of the membrane. Dysregulation of PI(4,5)P2 metabolism is implicated in numerous diseases, including cancer and genetic disorders.[4]
The CRISPR-Cas9 system offers a powerful and precise method for genome editing, enabling the creation of cellular models to study the specific functions of lipid species like 18:1 PI(4,5)P2.[5][6] By targeting the genes that encode the enzymes responsible for PI(4,5)P2 synthesis and turnover, researchers can generate knockout or knock-in cell lines with constitutively altered PI(4,5)P2 levels. These models are invaluable tools for dissecting signaling pathways, identifying novel drug targets, and screening therapeutic compounds.
These application notes provide a comprehensive workflow, detailed protocols, and strategies for developing and validating cellular models with modified this compound levels using CRISPR-Cas9 technology.
Strategy for Modulating PI(4,5)P2 Levels
The cellular concentration of PI(4,5)P2 is tightly controlled by the coordinated action of lipid kinases and phosphatases. The primary route of synthesis involves the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) by Type I phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks).[2] Conversely, its levels are decreased through dephosphorylation by 5-phosphatases (e.g., INPP5E, synaptojanin) or hydrolysis by PLC.[4]
Therefore, the core strategy for altering PI(4,5)P2 levels involves the CRISPR-Cas9-mediated knockout of genes encoding these regulatory enzymes.
-
To Increase PI(4,5)P2 Levels : Target genes encoding PI(4,5)P2 phosphatases (e.g., INPP5E, OCRL, SYNJ1) or enzymes that consume PI(4,5)P2 (e.g., PLCB1). Knocking out these genes will lead to the accumulation of PI(4,5)P2.
-
To Decrease PI(4,5)P2 Levels : Target genes encoding PI(4,5)P2 kinases (e.g., PIP5K1A, PIP5K1B, PIP5K1C). Knocking out these key synthesis enzymes will reduce the cellular pool of PI(4,5)P2.
While this strategy primarily alters the total PI(4,5)P2 pool, it will consequently affect the 18:1 species. For a more targeted approach to altering acyl chain composition, one could explore knocking out enzymes involved in the synthesis of the diacylglycerol precursor, though this is a more complex undertaking.
PI(4,5)P2 Metabolic Pathway and CRISPR Targets
Caption: PI(4,5)P2 metabolism with key enzymes highlighted as potential CRISPR-Cas9 targets.
Quantitative Data Summary
Successful generation of cellular models requires robust quantification of PI(4,5)P2 levels. Below are tables summarizing potential target genes and example quantitative outcomes.
Table 1: Potential Gene Targets for Modulating Cellular PI(4,5)P2 Levels
| Gene Family | Example Gene | Function | Expected Effect of Knockout on PI(4,5)P2 |
| PIP Kinases | PIP5K1A | Phosphorylates PI4P to generate PI(4,5)P2.[2] | Decrease |
| PIP Kinases | PIP4K2A | Phosphorylates PI5P to generate PI(4,5)P2.[7] | Decrease |
| Inositol Polyphosphate 5-Phosphatases | INPP5E | Dephosphorylates PI(4,5)P2 at the 5' position.[4] | Increase |
| Inositol Polyphosphate 5-Phosphatases | SYNJ1 | Dephosphorylates PI(4,5)P2 at the 5' position.[4] | Increase |
| Phospholipase C | PLCB1 | Hydrolyzes PI(4,5)P2 to generate IP3 and DAG.[1] | Increase |
Table 2: Example Quantitative Data from PI(4,5)P2 Analysis
This table presents hypothetical data based on results from mass spectrometry analysis of phosphoinositides in cell lysates.[8][9]
| Cell Line | Genotype | PI(4,5)P2 Level (pmol/mg protein) | Fold Change vs. Wild Type (WT) |
| HEK293T | Wild Type | 85.2 ± 10.1 | 1.0 |
| HEK293T | PIP5K1A KO | 38.3 ± 5.5 | 0.45 |
| HEK293T | INPP5E KO | 196.1 ± 22.8 | 2.30 |
| HeLa | Wild Type | 110.5 ± 14.3 | 1.0 |
| HeLa | PLCB1 KO | 232.0 ± 25.1 | 2.10 |
Experimental Workflow
The overall process for generating and validating a knockout cell line involves several key stages, from initial design to final phenotypic analysis.[10][11]
Caption: A streamlined workflow for generating and validating CRISPR-Cas9 edited cell lines.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Knockout of a PI(4,5)P2-Regulating Gene
This protocol describes the generation of a knockout cell line using the delivery of Cas9-gRNA ribonucleoproteins (RNPs), which minimizes off-target effects.[12]
Materials:
-
HEK293T cells (or other cell line of interest)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Alt-R® S.p. Cas9 Nuclease V3 (IDT)
-
Custom synthesized Alt-R® CRISPR-Cas9 crRNA and tracrRNA (IDT) targeting the gene of interest
-
Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent (Thermo Fisher) or electroporation system (e.g., Neon™ Transfection System)
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free water
-
DNA extraction kit (e.g., Quick-DNA™ Miniprep Kit, Zymo Research)
-
PCR reagents and primers flanking the target site
-
96-well plates for clonal selection
Methodology:
-
gRNA Design:
-
Design 2-3 unique crRNAs targeting an early, conserved exon of your target gene using online tools (e.g., IDT Custom gRNA Design Tool, Benchling).
-
Order the required crRNA and universal tracrRNA.
-
-
RNP Complex Formation:
-
Resuspend crRNA and tracrRNA to 100 µM in nuclease-free water.
-
Combine equal molar amounts of crRNA and tracrRNA. For example, mix 1 µL of 100 µM crRNA with 1 µL of 100 µM tracrRNA.
-
Anneal by heating at 95°C for 5 minutes and cooling to room temperature. This forms the gRNA complex.
-
Combine 1 µL of the gRNA complex with 1 µL of Cas9 nuclease (e.g., at 61 µM).
-
Incubate at room temperature for 10-20 minutes to form the RNP complex.
-
-
Cell Transfection:
-
Plate cells the day before transfection to be 70-90% confluent on the day of the experiment.
-
Lipofection: Dilute the RNP complex in Opti-MEM™ and mix with diluted Lipofectamine™ CRISPRMAX™ reagent according to the manufacturer's protocol. Add the final mixture to the cells.
-
Electroporation: Resuspend a cell pellet in the appropriate electroporation buffer, add the RNP complex, and electroporate using optimized parameters for your cell line.[13]
-
-
Clonal Isolation:
-
48-72 hours post-transfection, harvest the cells.
-
Perform a limiting dilution by serially diluting the cell suspension in a 96-well plate to achieve a statistical probability of seeding single cells per well.
-
Alternatively, use Fluorescence-Activated Cell Sorting (FACS) to sort single cells into each well of a 96-well plate.
-
Culture the plates for 2-3 weeks, monitoring for the growth of single colonies.
-
-
Screening and Verification of Edits:
-
Once colonies are established, expand them into larger culture vessels.
-
Lyse a portion of the cells from each clone and extract genomic DNA.
-
Perform PCR using primers that flank the gRNA target site.
-
Analyze the PCR products via Sanger sequencing. Knockout clones will show frameshift-inducing insertions or deletions (indels) at the target site, visible as overlapping peaks in the sequencing chromatogram after the cut site.[10]
-
Confirm the absence of protein expression in validated knockout clones using Western Blotting.
-
Protocol 2: Quantification of PI(4,5)P2 by Mass Spectrometry
This protocol provides a method for the absolute quantification of phosphoinositide species from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from published methods.[7][8]
Materials:
-
Validated knockout and wild-type control cell lines
-
Ice-cold PBS
-
Ice-cold 0.5 M Trichloroacetic Acid (TCA)
-
Lipid extraction solvent (e.g., Chloroform:Methanol:HCl, 200:100:1 v/v/v)
-
Internal standards for phosphoinositides
-
Methylamine reagent for deacylation
-
LC-MS/MS system equipped for ion chromatography
Methodology:
-
Cell Harvest and Lysis:
-
Culture cells to ~90% confluency in a 10 cm dish.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 0.5 M TCA to the plate and incubate on ice for 5 minutes to precipitate proteins and quench enzymatic activity.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at high speed for 5 minutes at 4°C.
-
-
Lipid Extraction:
-
Discard the supernatant. Resuspend the pellet in 1 mL of water.
-
Add internal standards.
-
Add 2 mL of lipid extraction solvent.
-
Vortex vigorously and allow phase separation to occur by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
-
Deacylation:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid film in a methylamine reagent (e.g., 40% methylamine in water:methanol:n-butanol, 4:4:1 v/v/v) and incubate at 53°C for 1 hour. This removes the fatty acyl chains, leaving the water-soluble glycerophosphoinositol headgroups.
-
Dry the sample again under nitrogen.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried headgroups in LC-MS grade water for injection.
-
Analyze the sample using an ion chromatography system coupled to a tandem mass spectrometer (e.g., QTRAP).
-
Separate the different glycerophosphoinositol isomers using an optimized gradient.
-
Quantify the amount of each species by comparing the signal to the internal standard.[8]
-
-
Data Normalization:
-
Normalize the quantified lipid amounts to the total protein content of the initial cell lysate, determined by a BCA assay from a parallel sample. Results are typically expressed as pmol of lipid per mg of total protein.
-
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. PI(4,5)P2-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Treatment of Dyslipidemia Using CRISPR/Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creating cell and animal models of human disease by genome editing using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel mass assay to measure phosphatidylinositol-5-phosphate from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Automating CRISPR-Based Cell Line Development Workflow | Molecular Devices [moleculardevices.com]
- 12. idtdna.com [idtdna.com]
- 13. Monoclonal Cell Line Generation and CRISPR/Cas9 Manipulation via Single-Cell Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent aggregation of 18:1 PI(4,5)P2 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the aggregation of 18:1 PI(4,5)P2 (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate)) in aqueous solutions. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does my solution look cloudy?
A: this compound is an anionic phospholipid, a critical component of cell membranes involved in signaling pathways.[1][2] It is an amphipathic molecule, meaning it has a water-loving (hydrophilic) phosphate headgroup and water-fearing (hydrophobic) fatty acid tails. In aqueous solutions, these molecules self-assemble into structures called micelles or larger aggregates to hide their hydrophobic tails from water. This aggregation is what causes the solution to appear cloudy or hazy, indicating that the lipid is not monomerically dissolved.[3][4]
Q2: What is the Critical Micelle Concentration (CMC) of this compound?
A: The Critical Micelle Concentration (CMC) is the concentration at which lipid monomers begin to form micelles.[5] For long-chain lipids like this compound, the CMC is extremely low (typically in the nanomolar to low micromolar range), making it practically impossible to work with a true monomeric solution. Therefore, the goal is not to stay below the CMC but to create a stable and uniform suspension of lipid aggregates, such as small micelles or liposomes.
Q3: How should I reconstitute lyophilized this compound powder?
A: Lyophilized PI(4,5)P2 should first be dissolved in an organic solvent. A common solvent system is a mixture of chloroform, methanol, water, and ammonia (e.g., 45:35:7.7:2.3 v/v) in which it is soluble at up to 5 mg/mL.[1] After dissolving, the organic solvent is typically evaporated under a stream of nitrogen to form a thin lipid film, which can then be hydrated with an aqueous buffer to form a suspension.
Q4: What is the best method to create a uniform dispersion of PI(4,5)P2 in my aqueous buffer?
A: Simple vortexing is often insufficient. The two most common and effective methods are:
-
Sonication: Using a bath or probe sonicator breaks down large aggregates into smaller, more uniform micelles or small unilamellar vesicles (SUVs).
-
Extrusion: For preparing liposomes of a defined size (e.g., 100 nm), passing the lipid suspension through a polycarbonate membrane with a specific pore size is the preferred method. This creates large unilamellar vesicles (LUVs).[2][6]
Q5: How should I store my aqueous PI(4,5)P2 solution?
A: this compound should be stored at -20°C.[1] For aqueous suspensions, it is best to prepare them fresh for each experiment. If storage is necessary, store in small aliquots at -20°C for a limited time, and be aware that freeze-thaw cycles can promote aggregation. Re-sonicate or vortex the solution briefly after thawing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy solution or visible precipitate after hydration. | Incomplete dispersion and formation of large, multi-lamellar aggregates. | Use energy input to break down aggregates. Sonication (bath or probe) is highly effective. Alternatively, for liposome preparation, proceed with freeze-thaw cycles followed by extrusion . |
| Inconsistent results in enzyme or binding assays. | PI(4,5)P2 is not uniformly available to the enzyme or binding partner due to aggregation. The headgroups may be buried within large aggregates. | Prepare fresh lipid vesicles for each experiment using a standardized protocol (sonication or extrusion) to ensure a consistent surface area and availability of PI(4,5)P2. |
| Low signal in liposome-based protein recruitment or activity assays. | The concentration of PI(4,5)P2 in the liposome is too low, or the liposomes are not stable. PI(4,5)P2 is known to be crucial for the recruitment and activation of many proteins. | Ensure the correct mole percentage (mol %) of PI(4,5)P2 is incorporated. Typical concentrations range from 2 to 5 mol %.[7] Verify liposome integrity and size using techniques like dynamic light scattering (DLS). |
Quantitative Data Summary
The table below summarizes key properties and recommended concentrations for working with this compound.
| Parameter | Value / Recommendation | Source(s) |
| Formula Weight | 1074.16 g/mol (Ammonium Salt) | [1] |
| Solubility (Organic) | Chloroform:Methanol:Water:Ammonia (45:35:7.7:2.3) at 5 mg/mL | [1] |
| Ethanol and DMSO at 0.1 mg/mL | [1] | |
| Solubility (Aqueous) | Poorly soluble; forms micelles or aggregates. | [4] |
| Typical Mol % in Liposomes | 1 - 10 mol % | |
| Storage Temperature | -20°C (as powder or in solution) | [1] |
Visualizations
Conceptual Diagrams
Caption: Aggregation of PI(4,5)P2 monomers into a micelle in aqueous solution.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 3. rupress.org [rupress.org]
- 4. A narrative review of urinary phospholipids: from biochemical aspect towards clinical application - Li - Translational Andrology and Urology [tau.amegroups.org]
- 5. Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids [merckmillipore.com]
- 6. biorxiv.org [biorxiv.org]
- 7. PI(4,5)P2 controls plasma membrane PI4P and PS levels via ORP5/8 recruitment to ER–PM contact sites - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the molar concentration of 18:1 PI(4,5)P2 in biochemical assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the molar concentration of 18:1 PI(4,5)P2 in biochemical assays. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in biochemical assays?
A1: this compound (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate)) is a key signaling phospholipid predominantly found in the inner leaflet of the plasma membrane. In biochemical assays, it is crucial for studying a wide range of cellular processes as it acts as a substrate for enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), and as a direct regulator of ion channels, cytoskeletal proteins, and membrane trafficking machinery.[1][2][3][4] Its 18:1 (oleoyl) acyl chains confer a specific biophysical property to the lipid.
Q2: How should this compound be stored and handled?
A2: Proper storage and handling are critical to prevent degradation.
-
Powder: Store at -20°C under an inert gas like argon or nitrogen. Unsaturated lipids like this compound are hygroscopic and can quickly oxidize. Before use, allow the container to warm to room temperature before opening to prevent condensation.
-
Organic Solutions: Dissolve in a chloroform:methanol:water (e.g., 60:33:7 v/v) mixture and store in glass vials with Teflon-lined caps at -20°C under argon.[5] Do not use plastic containers as they can leach impurities.[6] Note that PI(4,5)P2 is not very stable in organic solutions for extended periods (no longer than one week).[5]
-
Aqueous Solutions/Liposomes: For long-term storage, it is best to prepare small unilamellar vesicles (SUVs) in an aqueous buffer, blanket with argon, and store at -80°C.[5]
Q3: What is the Critical Micelle Concentration (CMC) of this compound?
A3: Unlike detergents, long-chain lipids like this compound do not have a classical CMC in aqueous solutions. Instead of forming micelles, they tend to form larger aggregates or liposomes. More importantly, in the presence of divalent cations (e.g., Ca²⁺, Mg²⁺), PI(4,5)P2 can form clusters or nanodomains within a lipid bilayer at very low molar percentages.[7]
Q4: How do I prepare a working solution of this compound?
A4: The preparation method depends on the assay format.
-
For Assays with Liposomes: The most common method is to incorporate PI(4,5)P2 into a larger population of carrier lipids (e.g., POPC, DOPS). The lipids are first mixed in an organic solvent, dried to a thin film, and then rehydrated with the assay buffer. The resulting multilamellar vesicles are then sized by extrusion or sonication to form large or small unilamellar vesicles (LUVs or SUVs).
-
For Assays in Solution (without liposomes): Due to its poor water solubility, using this compound directly in aqueous buffers is challenging. Short-chain, more soluble analogs like diC8-PI(4,5)P2 are often used in these cases. If this compound must be used, it can be solubilized with a carrier protein or very low concentrations of a non-ionic detergent, though this may interfere with the assay. Sonication of an aqueous suspension can also create a dispersion of lipid aggregates.
Recommended Molar Concentrations for Various Assays
The optimal concentration of this compound is highly dependent on the specific assay and the biological question. The following table summarizes typical concentration ranges.
| Assay Type | Typical Molar Concentration | Key Considerations |
| Liposome-Based Assays | ||
| Protein-Lipid Binding | 1-5 mol% of total lipid | The mol% can be varied to determine binding affinity. The presence of other anionic lipids like phosphatidylserine (PS) can influence binding. |
| Enzyme Kinetics (e.g., PI3K, PLC) | 2-5 mol% of total lipid | Ensure the PI(4,5)P2 concentration is not limiting and is within the linear range of the enzyme's activity. |
| Membrane Remodeling/Fusion | 1-10 mol% of total lipid | Higher concentrations may be needed to observe significant effects on membrane biophysics. |
| Solution-Based Assays | ||
| Enzyme Activity (using short-chain analogs) | 10-100 µM | Concentrations should ideally be below the CMC of the short-chain analog to ensure a monomeric substrate. |
| Protein Interaction Studies (e.g., ITC, SPR) | Varies widely | Often requires specialized delivery methods like lipid nanodiscs or bicelles to present the lipid in a membrane-like context. |
Troubleshooting Guide
Issue 1: Inconsistent or no protein binding to PI(4,5)P2-containing liposomes.
| Potential Cause | Troubleshooting Strategy |
| PI(4,5)P2 Degradation | Ensure proper storage and handling. Prepare fresh liposomes for each experiment. Avoid repeated freeze-thaw cycles. |
| PI(4,5)P2 Clustering/Sequestration | Divalent cations (Ca²⁺, Mg²⁺) in the buffer can cause PI(4,5)P2 to form clusters, making it inaccessible.[7] Try including a chelator like EDTA in a control experiment. If cations are required for protein function, use them at the lowest effective concentration. |
| Incorrect Liposome Preparation | Verify the lipid composition and concentration. Ensure proper drying of the lipid film and thorough hydration. Confirm vesicle size and lamellarity using dynamic light scattering (DLS). |
| Electrostatic Repulsion | If your protein of interest has a net negative charge, it may be repelled by the highly anionic PI(4,5)P2 headgroup. Ensure the buffer's ionic strength is sufficient to screen these charges (e.g., 100-150 mM NaCl). |
Issue 2: High background signal or aggregation in the assay.
| Potential Cause | Troubleshooting Strategy |
| PI(4,5)P2 Aggregation in Solution | If using PI(4,5)P2 without liposomes, it may form large aggregates. Try sonicating the lipid suspension immediately before use. Consider using a more soluble, short-chain PI(4,5)P2 analog. |
| Protein Aggregation | The protein itself may be aggregating. Optimize buffer conditions (pH, ionic strength) and consider including a small amount of a non-ionic detergent or a stabilizing agent. |
| Non-specific Binding | The protein may be binding non-specifically to the lipid vesicles. Include control liposomes without PI(4,5)P2 to quantify non-specific interactions. Increasing the ionic strength of the buffer can also reduce non-specific electrostatic binding. |
Issue 3: Atypical enzyme kinetics.
| Potential Cause | Troubleshooting Strategy |
| Substrate Presentation | The physical state of the PI(4,5)P2 (e.g., in liposomes of varying curvature, or in clusters) can affect enzyme activity. Experiment with different liposome sizes (SUVs vs. LUVs) and compositions. |
| Product Inhibition | The products of the enzymatic reaction (e.g., IP3 and DAG for PLC) can inhibit the enzyme. Measure initial reaction rates to minimize this effect. |
| PI(4,5)P2 Depletion | In a highly active assay, the PI(4,5)P2 substrate can be rapidly depleted. Ensure the initial concentration is sufficient for the duration of the assay or use a lipid-replenishment system if possible. |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound-Containing Liposomes by Extrusion
-
Lipid Mixture Preparation: In a glass vial, combine the desired lipids (e.g., 95 mol% POPC, 5 mol% this compound) from their stock solutions in chloroform or a chloroform/methanol mixture.
-
Drying: Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas while rotating the vial. To remove residual solvent, place the vial under a high vacuum for at least 2 hours.
-
Hydration: Add the desired aqueous assay buffer to the dried lipid film. The buffer temperature should be above the phase transition temperature (Tc) of all lipids in the mixture. Vortex the vial vigorously to suspend the lipids, forming multilamellar vesicles (MLVs).
-
Sizing by Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Hydrate the membrane with buffer.
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This will produce unilamellar vesicles of a defined size.
-
-
Storage: Store the prepared liposomes at 4°C for short-term use (a few days) or at -80°C under argon for long-term storage.
Caption: Workflow for preparing PI(4,5)P2-containing liposomes.
PI(4,5)P2 Signaling Pathways
PI(4,5)P2 is a central hub for cellular signaling, acting as a precursor for second messengers.
Caption: Major signaling pathways involving PI(4,5)P2.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues with PI(4,5)P2 assays.
Caption: A logical flow for troubleshooting PI(4,5)P2 assay issues.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Using supported bilayers to study the spatiotemporal organization of membrane bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. PI(4,5)P2 Clustering and Its Impact on Biological Functions | Annual Reviews [annualreviews.org]
strategies to prevent enzymatic degradation of 18:1 PI(4,5)P2 during experiments
Welcome to the technical support center for researchers utilizing 18:1 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This resource provides detailed guidance to prevent the enzymatic degradation of this critical signaling lipid during your experiments, ensuring the accuracy and reproducibility of your results.
Troubleshooting Guide: Preventing PI(4,5)P2 Degradation
This guide addresses common issues related to the unexpected loss of 18:1 PI(4,5)P2 in experimental settings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of PI(4,5)P2 signal in cell lysates or in vitro assays. | Phospholipase C (PLC) activity: PLCs hydrolyze PI(4,5)P2 into diacylglycerol (DAG) and inositol trisphosphate (IP3).[1][2][3][4] | Add a PLC inhibitor to your lysis buffer or reaction mix. U-73122 is a commonly used potent inhibitor of PLC.[5] Use its inactive analog, U-73343, as a negative control. |
| Gradual decrease in PI(4,5)P2 levels over time. | Phosphatase activity: Lipid phosphatases, such as PTEN, can dephosphorylate PI(4,5)P2, converting it to other phosphoinositides.[6] | Incorporate a broad-spectrum phosphatase inhibitor cocktail into your buffers.[7] Key components include sodium orthovanadate (for tyrosine phosphatases) and sodium fluoride (for serine/threonine phosphatases).[7] |
| Conversion of PI(4,5)P2 to PI(3,4,5)P3. | Phosphoinositide 3-Kinase (PI3K) activity: PI3Ks phosphorylate PI(4,5)P2 at the 3' position of the inositol ring, leading to the formation of PI(3,4,5)P3.[6][8] | Use specific PI3K inhibitors. Pan-PI3K inhibitors like Wortmannin or LY294002 can be effective.[8] For isoform-specific inhibition, consider agents like Alpelisib (p110α) or Idelalisib (p110δ).[9][10] |
| Non-specific lipid degradation or oxidation. | Divalent cation-mediated hydrolysis: Divalent cations like Ca²⁺ and Mg²⁺ can act as cofactors for many degrading enzymes and can also promote non-enzymatic lipid hydrolysis.[11] | Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) to your buffers to sequester divalent cations.[12][13] |
| Inconsistent results between experimental repeats. | Suboptimal experimental conditions: Temperature and pH can significantly affect the stability of lipids and the activity of contaminating enzymes. | Maintain experiments on ice or at 4°C whenever possible to reduce enzyme kinetics. Ensure buffers are maintained at an optimal pH (typically 7.2-7.4) where lipid stability is high and many degradative enzymes are less active. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways that degrade this compound?
A1: The three main enzymatic pathways that lead to the degradation or conversion of PI(4,5)P2 are:
-
Hydrolysis by Phospholipase C (PLC): This is a major signaling pathway where PLC cleaves PI(4,5)P2 to generate two second messengers: diacylglycerol (DAG) and inositol (1,4,5) trisphosphate (IP3).[2][4][14]
-
Dephosphorylation by Phosphatases: Lipid phosphatases remove phosphate groups from the inositol ring. For instance, 5-phosphatases like INPP5E convert PI(4,5)P2 to PI(4)P.[15] The tumor suppressor PTEN, a 3-phosphatase, acts on PI(3,4,5)P3 but is a critical regulator in the overall phosphoinositide cycle.[6]
-
Phosphorylation by PI 3-Kinases (PI3Ks): PI3Ks add a phosphate group to the 3'-position of the inositol ring, converting PI(4,5)P2 into PI(3,4,5)P3, another important signaling molecule.[6][8] This is a conversion, but for experiments focused specifically on PI(4,5)P2, it represents a loss of the target molecule.
Q2: Which inhibitors should I use to prevent PI(4,5)P2 degradation?
A2: A multi-pronged approach is often best. We recommend using a cocktail of inhibitors targeting the major degradation pathways. The choice and concentration depend on your specific experimental system.
Table of Common Inhibitors for PI(4,5)P2 Protection:
| Inhibitor Class | Example Inhibitor | Target Enzyme(s) | Typical Working Concentration | Notes |
| PLC Inhibitors | U-73122 | Phospholipase C (PLC)[5] | 1-10 µM | A potent and widely used PLC inhibitor.[5] Always use with its inactive control, U-73343. Be aware of potential off-target effects.[16] |
| Manoalide | Phospholipase C (PLC)[5] | 0.1-1 µM | A selective, non-competitive inhibitor of PLC.[5] | |
| PI3K Inhibitors | Wortmannin | Pan-Class I PI3K | 100 nM - 1 µM | An irreversible inhibitor. Can be unstable in aqueous solutions. |
| LY294002 | Pan-Class I PI3K | 10-50 µM | A reversible and more stable alternative to Wortmannin.[8] | |
| Alpelisib (BYL719) | PI3Kα isoform[9][10] | 0.5-5 µM | Useful for specifically targeting the p110α isoform.[9] | |
| Phosphatase Inhibitors | Sodium Orthovanadate | Protein Tyrosine Phosphatases | 1 mM | Part of standard phosphatase inhibitor cocktails.[7] |
| Sodium Fluoride | Serine/Threonine Phosphatases | 10 mM | Part of standard phosphatase inhibitor cocktails.[7] | |
| β-glycerophosphate | Serine/Threonine Phosphatases | 20 mM | Part of standard phosphatase inhibitor cocktails.[7] |
Q3: Are there non-pharmacological methods to protect my this compound?
A3: Yes. Besides inhibitors, you can enhance PI(4,5)P2 stability by controlling the physical and chemical environment of your experiment:
-
Temperature Control: Keep samples on ice (0-4°C) at all times. Low temperatures significantly reduce the activity of most enzymes.
-
pH Control: Maintain a stable pH for your buffers, typically between 7.2 and 7.4. Extreme pH values can lead to non-enzymatic hydrolysis of lipids.[17]
-
Use of Chelating Agents: Add EDTA (1-5 mM) or EGTA (1-5 mM) to your buffers.[12] These molecules sequester divalent cations like Mg²⁺ and Ca²⁺, which are essential cofactors for many nucleases, phosphatases, and phospholipases.[11]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing lipid preparations can damage liposomes or micelles and expose PI(4,5)P2 to degradation. Aliquot your lipid stocks into single-use volumes.
Visualizations of Degradation Pathways and Inhibition
The following diagram illustrates the primary enzymatic pathways that target PI(4,5)P2 and where the recommended inhibitors act.
Caption: Enzymatic pathways degrading or converting PI(4,5)P2 and their corresponding inhibitors.
Experimental Protocol: In Vitro PI(4,5)P2-Protein Binding Assay with Protection
This protocol describes a lipid-protein overlay assay (dot blot) to test the interaction of a protein of interest with this compound, incorporating steps to prevent lipid degradation. A similar approach can be adapted for liposome co-sedimentation assays.
1. Materials and Reagents:
-
Lipids: this compound, Phosphatidylcholine (PC), Phosphatidylserine (PS) (as controls).
-
Membrane: Nitrocellulose or PVDF membrane.
-
Protein: Purified protein of interest (e.g., GST-tagged protein).
-
Antibodies: Primary antibody against the protein/tag, HRP-conjugated secondary antibody.
-
Blocking Buffer: 3% (w/v) fatty-acid-free Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Assay Buffer (with protection): 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA.
-
Inhibitor Stock Solutions: 10 mM U-73122 in DMSO, 10 mM LY294002 in DMSO, 100X Phosphatase Inhibitor Cocktail.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Protocol Steps:
-
Lipid Preparation:
-
Prepare 1 mg/mL stock solutions of each lipid in a chloroform:methanol (2:1) solvent.
-
In a new tube, create a working dilution of this compound and control lipids at 0.2 mg/mL in the same solvent.
-
-
Membrane Spotting:
-
Using a pencil, lightly mark spots on the nitrocellulose membrane for each lipid.
-
Carefully spot 1-2 µL of each lipid working dilution onto its designated spot. Allow the solvent to fully evaporate (approx. 30-60 minutes at room temperature).
-
-
Blocking:
-
Once dry, place the membrane in a small container and add Blocking Buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Protein Incubation (with Inhibitors):
-
Prepare the protein solution in the Assay Buffer. A typical starting concentration is 0.5-1 µg/mL.[18]
-
Crucially, just before adding to the membrane, spike the protein solution with inhibitors to their final working concentrations (e.g., 5 µM U-73122, 20 µM LY294002, 1X Phosphatase Inhibitor Cocktail).
-
Decant the blocking buffer and add the protein-inhibitor solution to the membrane.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Decant the protein solution.
-
Wash the membrane 3 times with TBST for 5-10 minutes each time to remove unbound protein.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane 4-5 times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Image the resulting chemiluminescence using a suitable imager. A strong signal on the PI(4,5)P2 spot compared to controls indicates a specific interaction.
-
8. Controls:
-
Negative Lipid Control: Use lipids not expected to bind your protein (e.g., PC, PS) to ensure binding specificity.[18]
-
No Protein Control: Incubate a membrane with Assay Buffer and inhibitors but no protein to check for non-specific antibody binding.
-
Positive Protein Control: If available, use a protein known to bind PI(4,5)P2, such as the PH domain of PLCδ1, to validate the assay setup.[18]
References
- 1. Mechanism and structure based inhibitors of phospholipase C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. scbt.com [scbt.com]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 8. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. PI(4,5)P2 Clustering and Its Impact on Biological Functions | Annual Reviews [annualreviews.org]
- 12. aocs.org [aocs.org]
- 13. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI4P And PI(4,5)P2 Are Essential But Independent Lipid Determinants Of Membrane Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. molbiolcell.org [molbiolcell.org]
- 18. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing common artifacts in 18:1 PI(4,5)P2 fluorescence microscopy
Welcome to the technical support center for 18:1 PI(4,5)P2 fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common artifacts encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fluorescence microscopy.
Issue 1: Rapid Signal Loss or Photobleaching
Q1: My fluorescent signal is disappearing quickly during time-lapse imaging. How can I prevent this?
A1: Rapid signal loss is typically due to photobleaching, the light-induced degradation of fluorophores. To minimize photobleaching, consider the following:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. For live-cell imaging, it is often recommended to start with low laser power and gradually increase it to the minimum level required for good image quality.[1][2]
-
Minimize Exposure Time: Decrease the exposure time for each image acquisition.[3] If the signal is too low, you can compensate by increasing the camera gain or using a more sensitive detector.[4]
-
Optimize Image Acquisition Settings: Avoid unnecessarily frequent imaging during time-lapse experiments. Only collect enough data to answer your experimental question.[2] Using a spinning disk confocal microscope can also reduce phototoxicity and photobleaching due to its faster acquisition speed.[1]
-
Use Photostable Fluorophores: Select fluorescent probes that are known for their high photostability.[2]
-
Incorporate Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, specialized reagents can be added to the imaging medium to reduce photobleaching.[3]
| Parameter | Recommendation for Minimizing Photobleaching |
| Laser Power | Use the lowest possible setting that provides a sufficient signal-to-noise ratio. |
| Exposure Time | Keep as short as possible while maintaining signal quality. For example, an exposure time of up to 500ms may be necessary for a good signal-to-noise ratio with some setups.[4] |
| Imaging System | A spinning disk confocal microscope is preferred for live-cell imaging to reduce phototoxicity.[1] |
| Fluorophore Choice | Select probes with high photostability. |
| Antifade Reagents | Use for both fixed and live-cell imaging to preserve the fluorescent signal.[2][3] |
Issue 2: High Background Noise
Q2: I am observing a lot of background fluorescence, which is obscuring my signal. What are the common causes and solutions?
A2: High background noise can originate from several sources, including the instrumentation, the sample itself (autofluorescence), and unbound fluorescent probes.
-
Instrumentation Noise: Ensure that the microscope components are clean and properly aligned. Background from the camera can be reduced by cooling the detector.
-
Autofluorescence: Some cell types and culture media exhibit natural fluorescence. To mitigate this, use phenol red-free media during imaging. You can also acquire an image of an unstained sample to determine the level of autofluorescence and use it for background subtraction.[5]
-
Nonspecific Probe Binding: This can be a significant issue, especially with immunofluorescence. Ensure adequate washing steps after probe incubation to remove unbound molecules. Optimizing the concentration of the fluorescent probe is also critical; using too high a concentration can lead to increased background.[6]
-
Blocking (for Immunofluorescence): Insufficient blocking can lead to nonspecific antibody binding. Increase the incubation time with a suitable blocking solution, such as serum from the host species of the secondary antibody.[5][6]
| Source of Background | Troubleshooting Steps |
| Autofluorescence | - Use phenol red-free imaging medium.- Image unstained control cells to establish a baseline.- Use fresh fixation solutions, as old formaldehyde can be autofluorescent.[5][7] |
| Nonspecific Staining | - Optimize primary and secondary antibody concentrations.- Increase the number and duration of washing steps after antibody incubation.- Ensure the blocking step is sufficient; consider changing the blocking agent or increasing the incubation time.[5][6] |
| Unbound Fluorescent Probes | - Perform thorough washing steps after incubation with the fluorescent probe. |
Issue 3: Artifacts Related to Fluorescent Probes
Q3: My fluorescently labeled PI(4,5)P2 appears in unnatural clusters or is not localizing as expected. What could be causing this?
A3: Artifacts related to fluorescent probes can arise from several factors, including the choice of probe, its expression level, and its interaction with the cellular environment.
-
Probe Specificity: While probes like the PH domain of PLCδ1 (PH-PLCD1) fused to a fluorescent protein (e.g., GFP) are highly specific for PI(4,5)P2, they can also bind to the soluble headgroup of PI(4,5)P2, inositol 1,4,5-trisphosphate (IP3), which is a second messenger.[8][9] This can lead to misinterpretation of the probe's localization.
-
Overexpression Artifacts: Overexpression of fluorescently tagged lipid-binding domains can sequester PI(4,5)P2, potentially altering its natural distribution and function. It is crucial to express the probe at the lowest detectable level.[10]
-
Probe Aggregation: Some fluorescent probes, particularly those with a tendency to self-associate, can form aggregates, leading to bright, punctate artifacts that do not represent the true distribution of PI(4,5)P2. This can sometimes be addressed by using monomeric versions of fluorescent proteins.
-
Membrane Folds and Ruffles: The observed localization of PI(4,5)P2 probes can sometimes be an artifact of membrane folding or ruffling, where the increased membrane surface area in a given focal plane leads to a higher fluorescence signal.[11] It is important to correlate the PI(4,5)P2 signal with a general membrane marker to rule out this possibility.[12]
-
Influence of Acyl Chains (this compound): The specific 18:1 acyl chain composition of PI(4,5)P2 can influence its interaction with binding proteins and its partitioning into different membrane domains. Some biosensors may show preferential binding to PI(4,5)P2 with specific acyl chains.[13][14] The enrichment of the canonical 1-stearoyl-2-arachidonyl (18:0/20:4) species is common in many cell types, but other species, including those with monounsaturated chains, can become more prevalent under certain conditions.[15]
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound using PH-PLCD1-GFP
This protocol outlines the steps for transiently transfecting cells with a PH-PLCD1-GFP plasmid to visualize this compound.
Materials:
-
Cells of interest (e.g., U2OS, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PH-PLCD1-GFP plasmid DNA[16]
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM reduced-serum medium
-
Chambered coverslips or glass-bottom dishes suitable for microscopy
-
Phenol red-free imaging medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells onto chambered coverslips at a density that will result in 50-70% confluency on the day of imaging.[1]
-
Transfection Complex Preparation:
-
In one tube, dilute 0.5 µg of PH-PLCD1-GFP plasmid DNA in 75 µL of Opti-MEM.[1]
-
In a separate tube, dilute 3 µL of Lipofectamine 2000 in 75 µL of Opti-MEM and incubate for 5 minutes at room temperature.[1]
-
Combine the diluted DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.[1]
-
-
Transfection:
-
Post-Transfection:
-
After 24 hours, replace the transfection medium with fresh complete culture medium.
-
Incubate for an additional 24 hours to allow for optimal expression of the PH-PLCD1-GFP probe.[1]
-
-
Live-Cell Imaging:
-
Before imaging, replace the culture medium with pre-warmed, phenol red-free imaging medium.
-
Place the chambered coverslip on the microscope stage equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2.
-
Acquire images using a confocal microscope, preferably a spinning disk system to minimize phototoxicity.[1] Use the lowest possible laser power and exposure time to obtain high-quality images.
-
Protocol 2: Immunofluorescence Staining of PI(4,5)P2
This protocol provides a general guideline for fixing and staining cells to visualize endogenous PI(4,5)P2. Note that fixation and permeabilization conditions may need to be optimized for different cell types and antibodies.[9][11]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 10 µg/mL digitonin)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against PI(4,5)P2
-
Fluorescently labeled secondary antibody
-
Mounting medium with antifade reagent
Procedure:
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.[11]
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes or with a milder detergent like digitonin to better preserve lipid structures.[11]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block nonspecific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PI(4,5)P2 antibody in the blocking solution according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody overnight at 4°C.[11]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[9]
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Frequently Asked Questions (FAQs)
Q: What is the significance of the "18:1" acyl chain in PI(4,5)P2 for fluorescence microscopy?
A: The acyl chain composition of PI(4,5)P2 can influence its biophysical properties and interactions with other molecules. While the most common form of PI(4,5)P2 in many cells is 1-stearoyl-2-arachidonyl (18:0/20:4), other species, including those with monounsaturated chains like 18:1, exist and can be functionally important.[15] For fluorescence microscopy, the 18:1 acyl chain can affect:
-
Probe Binding: Some fluorescent biosensors may exhibit different binding affinities for PI(4,5)P2 depending on its acyl chain composition.[14] It is important to be aware of any known acyl chain preferences of the probe you are using.
-
Membrane Domain Partitioning: The degree of saturation of the acyl chains can influence how PI(4,5)P2 partitions into different lipid microdomains within the plasma membrane, which could affect its observed localization.[17]
Q: How can I be sure that the fluorescent signals I'm seeing are not artifacts?
A: This is a critical question in fluorescence microscopy. Here are some key controls and considerations:
-
No-Primary-Antibody Control (for Immunofluorescence): To check for nonspecific binding of the secondary antibody, prepare a sample where the primary antibody incubation step is omitted.[6]
-
Unstained Control: Always image an unstained sample to assess the level of autofluorescence in your cells and media.
-
Probe Expression Levels: For genetically encoded probes like PH-PLCD1-GFP, it's essential to use cells with low expression levels to avoid overexpression artifacts.
-
Colocalization with a Membrane Marker: To rule out artifacts from membrane folds, colocalize your PI(4,5)P2 probe with a general plasma membrane marker. An increase in both signals in the same region suggests a structural feature rather than specific PI(4,5)P2 enrichment.[12]
-
Pharmacological Perturbations: Use drugs that are known to alter PI(4,5)P2 levels (e.g., inhibitors of PI kinases or activators of phospholipase C) to confirm that your probe responds as expected.[18]
Q: Can the fluorescent probe itself disrupt the cellular processes I am studying?
A: Yes, this is a potential concern. The expression of a fluorescently tagged lipid-binding domain can act as a buffer, sequestering PI(4,5)P2 and preventing it from interacting with its endogenous binding partners. This is why it is crucial to use the lowest possible expression level of the probe that still allows for adequate imaging.
Diagrams
PI(4,5)P2 Signaling Pathways
Caption: PI(4,5)P2 is a central hub in cellular signaling pathways.
Experimental Workflow for Live-Cell Imaging
Caption: A typical workflow for live-cell imaging of PI(4,5)P2.
Troubleshooting Logic for High Background
Caption: A logical approach to troubleshooting high background fluorescence.
References
- 1. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. ibidi.com [ibidi.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. A cell-permeable fluorescent probe reveals temporally diverse PI(4,5)P2 dynamics evoked by distinct GPCR agonists in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunostaining evidence for PI(4,5)P2 localization at the leading edge of chemoattractant-stimulated HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI(4,5)P2-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging of Intracellular and Plasma Membrane Pools of PI(4,5)P2 and PI4P in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. Single-molecule Super-resolution Imaging of Phosphatidylinositol 4,5-bisphosphate in the Plasma Membrane with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and Lateral Organization of Phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. addgene.org [addgene.org]
- 17. Acyl chain asymmetry and polyunsaturation of brain phospholipids facilitate membrane vesiculation without leakage | eLife [elifesciences.org]
- 18. biorxiv.org [biorxiv.org]
how to improve the signal-to-noise ratio with 18:1 PI(4,5)P2-specific probes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 18:1 Phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2]-specific probes. Our goal is to help you improve your signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main types of probes used to detect PI(4,5)P2?
There are three primary categories of probes for detecting PI(4,5)P2:
-
Genetically-encoded Biosensors: These are typically fusion proteins, such as the Pleckstrin Homology (PH) domain of Phospholipase C delta 1 (PLCδ1) fused to a fluorescent protein (e.g., GFP).[1][2] They are widely used for visualizing PI(4,5)P2 dynamics in living cells.[1]
-
Immunofluorescence Antibodies: Monoclonal or polyclonal antibodies that specifically recognize the inositol headgroup of PI(4,5)P2 are used for staining in fixed and permeabilized cells.[3][4]
-
Peptide-Based Probes: These are smaller probes designed from phosphoinositide-binding peptide segments, which can offer high sensitivity and specificity.[5][6]
Q2: Why is my PI(4,5)P2 probe localizing to the nucleus instead of the plasma membrane?
Unexpected nuclear staining is a common artifact that often results from suboptimal fixation and permeabilization protocols.[3] Using a harsh detergent like Triton X-100 can solubilize plasma membranes and expose nuclear binding sites, leading to punctate nuclear signals.[3] Switching to a milder detergent like digitonin or saponin, which selectively permeabilizes the plasma membrane, can resolve this issue and preserve the expected plasma membrane localization.[3][7]
Q3: What is the expected distribution of PI(4,5)P2 in the cell?
PI(4,5)P2 is a key phospholipid that is predominantly localized to the inner leaflet of the plasma membrane.[1][8] It serves as a crucial hub for cellular signaling, acting as a substrate for enzymes like PLC and PI3-Kinase and regulating membrane trafficking and cytoskeletal dynamics.[1][8][9] While its primary location is the plasma membrane, it can also be found in other cellular compartments in smaller quantities.
Q4: Can PI(4,5)P2-specific probes cross-react with other phosphoinositides?
Yes, cross-reactivity is a potential issue. For example, some anti-PI(4,5)P2 antibodies may also show binding to PI(3,4,5)P3.[10] Similarly, peptide-based probes can sometimes recognize other phosphoinositides like PI(4)P.[5][6] It is crucial to perform specificity controls, such as pre-adsorption of the antibody with the target lipid, to validate the signal.[3] Complete signal blocking by preincubation with PI(4,5)P2 confirms specificity.[10]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses common issues encountered during PI(4,5)P2 detection experiments.
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure the true signal, making data interpretation difficult.
Possible Cause 1: Suboptimal Probe Concentration Using an excessively high concentration of the primary antibody or fluorescent probe is a frequent cause of high background.[11][12]
-
Solution: Perform a titration experiment to determine the optimal probe concentration. Start with the manufacturer's recommended concentration and test a range of serial dilutions to find the concentration that yields the best signal-to-noise ratio.[11][12]
Possible Cause 2: Ineffective Blocking Non-specific binding sites on the cell or tissue can bind the probe, leading to diffuse background.[11]
-
Solution: Optimize your blocking step. Use a suitable blocking agent and ensure adequate incubation time. Increasing the concentration of the blocking agent or the incubation duration can help reduce non-specific binding.[11]
. Table 1: Common Blocking Agents for Immunofluorescence
| Blocking Agent | Typical Concentration | Incubation Time (RT) | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 min | A common and effective general blocking agent.[11] |
| Normal Goat Serum | 5-10% in PBS | 30-60 min | Use when the secondary antibody is raised in goat. |
| Normal Donkey Serum | 5-10% in PBS | 30-60 min | Use when the secondary antibody is raised in donkey.[11] |
Possible Cause 3: Insufficient Washing Inadequate washing steps fail to remove all unbound probes, contributing to background noise.[11][13]
-
Solution: Increase the number and duration of wash steps after probe incubation.[11] Adding a mild, non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer can help remove unbound antibodies more effectively.[11]
Possible Cause 4: Autofluorescence Some cells and tissues naturally fluoresce, which can be mistaken for a positive signal. Aldehyde-based fixatives like paraformaldehyde (PFA) can also induce autofluorescence.[11]
-
Solution:
-
Include an unstained control: Always prepare a sample that goes through the entire staining protocol without the addition of the fluorescent probe.[11] This will reveal the baseline level of autofluorescence.
-
Quenching: After fixation with PFA, you can treat the samples with a quenching agent like 0.1% Sodium Borohydride in PBS for 10-15 minutes to reduce aldehyde-induced autofluorescence.[11]
-
Caption: Troubleshooting logic for high background signals.
Issue 2: Low or No Signal
A weak or absent signal can be due to several factors related to the experimental protocol or the reagents themselves.
Possible Cause 1: Improper Fixation and Permeabilization PI(4,5)P2 is a lipid, and its detection is highly sensitive to the methods used for fixation and permeabilization.[3][7] Harsh or inappropriate methods can either extract the lipid from the membrane or prevent the probe from accessing its target.[7][14]
-
Solution: Optimize the fixation and permeabilization protocol. The ideal method often depends on the cellular pool of PI(4,5)P2 you wish to visualize (plasma membrane vs. intracellular).[7]
. Table 2: Recommended Fixation & Permeabilization Protocols for PI(4,5)P2
| Target Pool | Fixative | Permeabilization Agent | Typical Conditions | Expected Outcome |
| Intracellular | 4% PFA in PBS | 20 µM Digitonin | 15 min fixation (RT), 5 min permeabilization (RT) | Preserves intracellular membranes, good for Golgi or other organellar pools.[7] |
| Plasma Membrane | 4% PFA + 0.2% Glutaraldehyde (GA) in PBS | 0.5% Saponin | 15 min fixation (RT), 45 min permeabilization (on ice) | Preserves plasma membrane structure while allowing antibody access.[7] |
| Artifact Prone | 4% PFA in PBS | Triton X-100 | 10 min fixation (RT), 5-10 min permeabilization (RT) | High risk of lipid extraction and artifactual nuclear staining.[3] |
Possible Cause 2: Low Target Abundance While PI(4,5)P2 is the most abundant phosphoinositide, its levels can be low in certain cell types or under specific experimental conditions.[15]
-
Solution:
-
Use a positive control: Use a cell line or experimental condition known to have high levels of PI(4,5)P2 to validate your protocol.
-
Inhibit Phosphatases: To increase the signal, you can transiently inhibit phosphatases that dephosphorylate PI(4,5)P2. For example, inhibiting OCRL phosphatase can result in a significant increase in detectable PI(4,5)P2 levels.[4][7]
-
Possible Cause 3: Issues with Live-Cell Imaging Probes (e.g., PH-PLCδ1-GFP) For genetically-encoded probes, low signal or incorrect localization can stem from expression or imaging issues.
-
Solution:
-
Optimize Transfection: Ensure cells are at an optimal confluency (e.g., 70-80%) before transfection to maximize efficiency.[1] Allow sufficient time post-transfection (e.g., 24-48 hours) for peak expression of the reporter protein.[1]
-
Adjust Imaging Settings: If the signal is too dim, adjust laser power or detector gain. Since quantitative analysis often relies on calculating the ratio of plasma membrane to cytosol fluorescence, these adjustments should not affect the final ratio as long as they are applied consistently.[1]
-
Caption: PI(4,5)P2 is a central substrate for key signaling pathways.
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for Plasma Membrane PI(4,5)P2
This protocol is adapted from methods optimized for preserving the plasma membrane pool of PI(4,5)P2.[7]
-
Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation:
-
Prepare a fresh fixative solution: 4% Paraformaldehyde (PFA) with 0.2% Glutaraldehyde (GA) in PBS.
-
Aspirate the culture medium and gently wash cells once with PBS.
-
Fix the cells for 15 minutes at room temperature.
-
-
Quenching & Rinsing:
-
Rinse the cells with PBS containing 50 mM NH₄Cl to quench unreacted aldehydes.
-
Perform all subsequent steps on ice with pre-chilled solutions to minimize lipid extraction.[7]
-
-
Blocking and Permeabilization:
-
Prepare a blocking/permeabilization buffer: 0.5% Saponin with 5% normal goat serum and 50 mM NH₄Cl in Buffer A (20 mM PIPES, pH 6.8, 137 mM NaCl, 2.7 mM KCl).
-
Incubate cells in this buffer for 45 minutes on ice.[7]
-
-
Primary Antibody Incubation:
-
Dilute the anti-PI(4,5)P2 primary antibody (e.g., 1:100) in the blocking/permeabilization buffer.
-
Incubate the coverslips overnight at 4°C.
-
-
Washing: Wash the cells three times with ice-cold Buffer A.
-
Secondary Antibody Incubation:
-
Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500) in the blocking/permeabilization buffer.
-
Incubate for 1 hour on ice, protected from light.
-
-
Final Washes & Post-Fixation:
-
Wash the cells three times with ice-cold Buffer A.
-
Post-fix for 10 minutes in 2% PFA on ice to crosslink the antibodies.[7]
-
-
Mounting: Rinse briefly in PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
Protocol 2: Quantification of PI(4,5)P2 Signal-to-Noise Ratio
This protocol provides a standardized method for quantifying the ratio of plasma membrane to cytosolic fluorescence, a common metric for signal-to-noise in PI(4,5)P2 imaging.[1]
-
Image Acquisition:
-
Acquire images using a confocal microscope. Ensure that the signal is not saturated in the plasma membrane region.
-
-
Image Analysis Software: Use image analysis software such as FIJI (ImageJ).[1]
-
Region of Interest (ROI) Selection:
-
Fluorescence Intensity Measurement:
-
For each ROI, measure the mean fluorescence intensity.
-
-
Calculation:
-
Calculate the average background intensity from the background ROIs.
-
Subtract the average background intensity from both the average plasma membrane intensity and the average cytosol intensity.
-
Calculate the final Signal-to-Noise Ratio:
-
Ratio = (Average Corrected Plasma Membrane Intensity) / (Average Corrected Cytosol Intensity)
-
-
-
Data Collection: Repeat this quantification for 10-20 cells per experimental condition across at least three independent experiments to ensure statistical power.[1]
Caption: General experimental workflow for PI(4,5)P2 detection.
References
- 1. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Immunostaining evidence for PI(4,5)P2 localization at the leading edge of chemoattractant-stimulated HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A cell-permeable fluorescent probe reveals temporally diverse PI(4,5)P2 dynamics evoked by distinct GPCR agonists in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Imaging of Intracellular and Plasma Membrane Pools of PI(4,5)P2 and PI4P in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol-4,5-bisphosphate: Targeted Production and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. PIP kinases define PI4,5P2 signaling specificity by association with effectors - PMC [pmc.ncbi.nlm.nih.gov]
challenges and solutions for quantifying cellular 18:1 PI(4,5)P2 concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of cellular 18:1 phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for 18:1 PI(4,5)P2 quantification.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No PI(4,5)P2 Signal in Mass Spectrometry | 1. Inefficient Lipid Extraction: PI(4,5)P2 is highly polar and tightly bound to proteins, making extraction challenging.[1] 2. Lipid Degradation: Acid-induced hydrolysis during extraction can degrade phosphoinositides.[2] 3. Ion Suppression: Co-eluting lipids or contaminants can suppress the PI(4,5)P2 signal in the mass spectrometer.[3] 4. Low Cellular Abundance: PI(4,5)P2 is a low-abundance lipid, potentially below the detection limit of the instrument.[3][4] | 1. Optimize Extraction Protocol: Use a validated method for phosphoinositides, such as an acidified chloroform/methanol extraction or a buffered citrate extraction to minimize degradation.[2][5] Ensure complete cell lysis. 2. Minimize Acid Exposure: If using acid, ensure it is neutralized or removed promptly. Keep samples on ice throughout the extraction process. 3. Improve Chromatographic Separation: Optimize the liquid chromatography (LC) gradient to separate PI(4,5)P2 from interfering species. 4. Increase Sample Amount: Start with a larger number of cells. 5. Enhance Sensitivity: Consider derivatization (e.g., methylation) to improve ionization efficiency.[1][6] Use a highly sensitive tandem mass spectrometer (MS/MS).[3] |
| Poor Reproducibility Between Replicates | 1. Inconsistent Sample Handling: Variations in cell harvesting, washing, or quenching of metabolism. 2. Variable Extraction Efficiency: Inconsistent execution of the lipid extraction protocol.[1] 3. Pipetting Errors: Inaccurate addition of internal standards or solvents. 4. Instrument Instability: Fluctuations in mass spectrometer performance. | 1. Standardize Workflow: Follow a strict, standardized protocol for all sample preparation steps. Flash-freeze cell pellets immediately after harvesting. 2. Automate or Practice Extraction: If possible, use automated extraction systems. Otherwise, ensure consistent vortexing times, centrifugation speeds, and phase collection. 3. Use Calibrated Pipettes: Regularly calibrate pipettes. Add internal standards early in the workflow to account for downstream variability.[7] 4. Perform Quality Control: Run system suitability tests and quality control samples (e.g., a pooled sample) throughout the analytical run to monitor instrument performance.[8] |
| Inability to Distinguish PI(4,5)P2 from Other PIP2 Isomers | Co-elution of Isomers: Positional isomers like PI(3,4)P2 or PI(3,5)P2 have the same mass and can co-elute during standard reverse-phase chromatography.[2] | 1. Specialized Chromatography: Employ techniques like high-performance ion chromatography or supercritical fluid chromatography (SFC) which are better suited for separating regioisomers.[2][6] 2. Chemical Derivatization: Derivatization followed by specific MS/MS fragmentation patterns can sometimes help distinguish isomers. |
| Fluorescent Biosensor Signal is Diffuse or Not Localized to the Plasma Membrane | 1. Low Expression of Biosensor: Insufficient levels of the fluorescent probe (e.g., PH-PLCδ1-GFP) to provide a clear signal.[9] 2. Overexpression Artifacts: Very high expression levels can lead to mislocalization of the biosensor in the cytoplasm. 3. Cell Health: Unhealthy or dying cells may have disrupted plasma membranes and altered PI(4,5)P2 distribution. 4. Incorrect Imaging Plane: The confocal slice may not be optimally positioned at the plasma membrane. | 1. Optimize Transfection/Transduction: Adjust the amount of plasmid DNA or viral titer to achieve moderate expression levels. 2. Use a Titratable System: Employ an inducible expression system to control the level of the biosensor. 3. Ensure Healthy Cell Culture: Only analyze cells with normal morphology. 4. Careful Image Acquisition: Acquire a Z-stack to identify the correct focal plane corresponding to the plasma membrane.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying cellular PI(4,5)P2?
A1: The main challenges include its low cellular abundance compared to other phospholipids, the existence of multiple structurally similar isomers (e.g., PI(3,5)P2) that are difficult to separate, its high polarity which complicates extraction from biological membranes, and its susceptibility to degradation during sample preparation.[1][2][3][4] Furthermore, its interaction with numerous proteins can interfere with efficient extraction.[1]
Q2: Why is mass spectrometry the preferred method for PI(4,5)P2 quantification?
A2: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity.[7] Tandem MS (MS/MS) allows for the identification and quantification of lipids based on their specific fragmentation patterns, which is crucial for distinguishing them from other molecules.[3] Unlike older methods like radiolabeling, MS can determine the specific fatty acyl chain composition (e.g., 18:1) of the PI(4,5)P2 molecule.[3]
Q3: What is the role of an internal standard in the quantification process?
A3: An internal standard is a known amount of a lipid that is structurally similar to the analyte (PI(4,5)P2) but has a distinct mass (e.g., containing odd-chain fatty acids). It is added to the sample at the beginning of the workflow. By comparing the signal of the endogenous PI(4,5)P2 to the known quantity of the internal standard, researchers can correct for sample loss during extraction and variability in instrument response, leading to accurate and precise absolute quantification.[7][11]
Q4: Can I measure the spatial distribution of PI(4,5)P2 within a cell?
A4: Yes, but not typically with mass spectrometry, which measures the total amount from a cell lysate. To visualize spatial distribution, fluorescence microscopy is used. This involves expressing a fluorescently-tagged protein domain that specifically binds to PI(4,5)P2, such as the Pleckstrin Homology (PH) domain of PLCδ1 (PH-PLCδ1-GFP).[9] By imaging the localization of this fluorescent probe, one can determine the relative concentration of PI(4,5)P2 in different cellular compartments, most notably its enrichment at the plasma membrane.[9][12]
Q5: What is a typical cellular concentration of PI(4,5)P2?
A5: PI(4,5)P2 is a minor component of total cellular lipids, making up only about 0.1-0.5% of total glycerophospholipids.[12] However, it is highly enriched in the inner leaflet of the plasma membrane, where its concentration can be as high as 5 mol% of the lipids present there.[12] Absolute measurements have reported densities ranging from approximately 4,000 to 34,000 molecules per square micrometer (µm²) of the plasma membrane, depending on the cell type.[12]
Quantitative Data Summary
The following table summarizes reported concentrations of PI(4,5)P2 in mammalian cells.
| Parameter | Concentration / Value | Cellular Context | Reference |
| Relative Abundance | ~1–5% of total inositol lipids | Total cellular content | [12] |
| Relative Abundance | ~0.1–0.5% of total glycerophospholipids | Total cellular content | [12] |
| Local Enrichment | Up to 5 mol% | Inner leaflet of the plasma membrane | [12] |
| Molecular Density | 4,000 molecules/µm² | Neuroblastoma cell line plasma membrane | [12] |
| Molecular Density | 34,000 molecules/µm² | Adult rat pinealocyte plasma membrane | [12] |
| Average Density | ~20,000 molecules/µm² | Average estimate for the plasma membrane | [12] |
Key Experimental Protocols
Protocol: Lipid Extraction for PI(4,5)P2 Analysis via Mass Spectrometry
This protocol is based on an acidified chloroform/methanol extraction method, which is commonly used for polar lipids.
Materials:
-
Cell pellet (e.g., 1 x 10⁷ cells)
-
Internal Standard (e.g., 17:0/20:4 PI(4,5)P2)
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
1 M Hydrochloric Acid (HCl)
-
Milli-Q Water
Procedure:
-
Preparation: Pre-chill all solvents and tubes on ice.
-
Homogenization: Resuspend the cell pellet in a mixture of 484 µL of MeOH and 170 µL of water. Add a known amount of the PI(4,5)P2 internal standard.
-
Acidification & Lysis: Add 242 µL of CHCl₃ and 23.6 µL of 1 M HCl. Vortex the mixture vigorously for 2 minutes at 4°C. Allow the sample to stand at room temperature for 5 minutes.[5]
-
Phase Separation: Add 725 µL of CHCl₃ and 170 µL of 2 M HCl to induce phase separation.[5] Vortex again and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Collection: Three phases will be visible: an upper aqueous phase, a protein interface, and a lower organic phase containing the lipids. Carefully collect the lower organic phase using a glass syringe, avoiding the protein interface.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or chloroform/methanol 1:1) and store at -80°C until MS analysis.
Protocol: Quantification of PI(4,5)P2 Localization using a Fluorescent Biosensor
This protocol outlines the use of the PH-PLCδ1-GFP biosensor for live-cell imaging.
Materials:
-
Mammalian cells cultured on glass-bottom imaging dishes
-
Plasmid encoding PH-PLCδ1-GFP
-
Transfection reagent
-
Confocal microscope with live-cell imaging capabilities (environmental chamber)
Procedure:
-
Transfection: Transfect the cells with the PH-PLCδ1-GFP plasmid according to the manufacturer's protocol for the transfection reagent. Aim for a moderate expression level to avoid artifacts. Allow 24-48 hours for protein expression.
-
Imaging Preparation: Replace the culture medium with an appropriate live-cell imaging buffer just before microscopy.
-
Image Acquisition:
-
Place the dish on the confocal microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Identify a transfected cell expressing the biosensor. Under basal conditions, the fluorescence should be primarily localized to the plasma membrane.[9]
-
Acquire images, ensuring the focal plane is set at the middle of the cell to clearly visualize both the plasma membrane and the cytosol.
-
-
Data Analysis and Quantification:
-
For each cell, draw a Region of Interest (ROI) along the plasma membrane and another ROI in the cytosol.
-
Measure the mean fluorescence intensity for both ROIs.
-
Calculate the plasma membrane-to-cytosol fluorescence intensity ratio.[9][10] A higher ratio indicates a greater concentration of PI(4,5)P2 at the plasma membrane. This ratiometric analysis helps normalize for variations in expression levels between cells.
-
Visualizations
Caption: PI(4,5)P2 as a critical node in cellular signaling pathways.[13][14]
Caption: General experimental workflow for quantifying PI(4,5)P2 via LC-MS/MS.[7][15]
Caption: A logical troubleshooting workflow for low PI(4,5)P2 signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]
- 3. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. lcms.cz [lcms.cz]
- 9. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. Quantification of Signaling Lipids by Nano-Electrospray Ionization Tandem Mass Spectrometry (Nano-ESI MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. PI(4,5)P2-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipidomics Pathway Analysis: Unraveling Cellular Lipid Metabolism and Signaling - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
troubleshooting low yields in the chemical synthesis of 18:1 PI(4,5)P2
Welcome to the technical support center for the chemical synthesis of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), or 18:1 PI(4,5)P2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in their synthetic protocols.
Troubleshooting Guides & FAQs
This section is designed to address specific issues that may arise during the multi-step synthesis of this compound. The questions are organized to follow a typical synthetic workflow, from starting materials to the final product.
Starting Materials and Protecting Group Strategy
Question: My starting protected myo-inositol derivative is impure. How will this affect my synthesis and what should I do?
Answer: Impurities in your starting inositol derivative can lead to a cascade of problems, including incomplete reactions, the formation of inseparable side products, and ultimately, low yields. It is critical to start with highly pure, well-characterized materials.
-
Recommendation: Purify your starting inositol derivative by flash chromatography or recrystallization until it is homogenous by TLC and NMR spectroscopy. Ensure all protecting groups are fully installed and that no deprotection has occurred during workup or storage.
Question: I am observing a low yield after introducing the 1,2-dioleoyl-sn-glycerol backbone. What are the likely causes?
Answer: Low yields at this stage often point to issues with the coupling reaction, typically a phosphoramidite coupling.
-
Inefficient Activation: The phosphoramidite may not be fully activated. Ensure your activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole) is fresh and anhydrous.
-
Side Reactions: The activator can sometimes cause detritylation of the phosphoramidite monomer, leading to unwanted side products.[1] Consider using a milder activator or optimizing the reaction time and temperature.
-
Steric Hindrance: The bulky nature of both the protected inositol and the diacylglycerol can impede the reaction. Ensure adequate reaction time and consider using a less sterically hindered phosphoramidite if possible.
Phosphorylation Steps
Question: I am getting a mixture of products after the first phosphorylation of my protected inositol. How can I improve the regioselectivity?
Answer: Achieving regioselective phosphorylation of the myo-inositol ring is a significant challenge. The use of chiral phosphoramidites, such as those derived from BINOL, has been shown to improve the regioselectivity of the phosphorylation and can facilitate the separation of diastereomeric products by simple chromatography.[2][3][4]
Question: My yields are low after the second phosphorylation to generate the 4,5-bisphosphate. What could be going wrong?
Answer: Phosphorylation of vicinal diols, such as the 4- and 5-hydroxyls of the inositol ring, can be problematic.
-
Incomplete Reaction: The phosphorylation of the second hydroxyl group may be sluggish.
-
Cyclic Phosphate Formation: A common side reaction is the formation of a 5-membered cyclic phosphate, which prevents complete bis-phosphorylation.
-
Troubleshooting:
-
Choice of Base: Using n-butyllithium as the base for the phosphorylation reaction has been shown to be effective in preventing the formation of cyclic phosphates and driving the reaction to completion.[5]
-
Reaction Conditions: Ensure anhydrous conditions and optimize the temperature and reaction time.
-
Deprotection and Purification
Question: I am seeing a loss of my product during the final deprotection step. What are the best practices for this?
Answer: The final deprotection, typically a hydrogenolysis to remove benzyl protecting groups, needs to be performed carefully to avoid side reactions.
-
Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds, can poison the palladium catalyst. Ensure all reagents and solvents are of high purity.
-
Incomplete Reaction: The reaction may require extended reaction times or a higher catalyst loading. Monitor the reaction closely by TLC or Mass Spectrometry.
-
Phosphate Ester Stability: While generally stable, prolonged exposure to harsh conditions can potentially lead to phosphate migration or hydrolysis. It is advisable to use milder deprotection conditions where possible. Transfer hydrogenation can be a useful alternative to high-pressure hydrogenation.[6]
Question: The purification of the final this compound is proving difficult, and I am getting low recovery. What purification strategies are recommended?
Answer: Purifying highly polar and charged molecules like PI(4,5)P2 can be challenging due to their tendency to form micelles and interact strongly with silica gel.
-
Affinity Chromatography: A highly effective method for purifying polyphosphoinositides is affinity chromatography using immobilized neomycin. The polyphosphoinositides bind to the neomycin column and can be eluted by increasing the salt concentration, allowing for separation from other lipids.[5]
-
Ion-Exchange Chromatography: This is another powerful technique for separating lipids based on the charge of their headgroups.
-
Reverse-Phase Chromatography: While less common for such polar lipids, C18 reverse-phase chromatography with appropriate mobile phases can sometimes be effective.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Improvement in Yield |
| Low Yield in Phosphorylation of Vicinal Diols | Formation of cyclic phosphate side products | Use n-butyllithium as the base with the phosphorylating agent.[5] | Significant improvement by minimizing side product formation. |
| Poor Regioselectivity in Inositol Phosphorylation | Non-selective phosphorylation reagents | Employ BINOL-derived phosphoramidites.[2][3][4] | Improved yield of the desired regioisomer and easier purification. |
| Low Recovery After Purification | Strong interaction with silica gel, micelle formation | Utilize neomycin affinity chromatography.[5] | Substantially higher recovery of pure product compared to standard silica gel chromatography. |
Experimental Protocols
General Protocol for Phosphoramidite Coupling
-
Drying: The protected inositol alcohol and the diacylglycerol phosphoramidite are co-evaporated with anhydrous toluene three times and then dried under high vacuum for at least 2 hours.
-
Reaction Setup: The reaction is carried out under an inert atmosphere (Argon or Nitrogen). The protected inositol is dissolved in anhydrous dichloromethane.
-
Activation: The activator (e.g., 1H-tetrazole or 4,5-dicyanoimidazole in anhydrous acetonitrile) is added to the reaction mixture, followed by the phosphoramidite.
-
Monitoring: The reaction is monitored by TLC.
-
Oxidation: Upon completion, the reaction mixture is cooled to -78°C, and an oxidizing agent (e.g., m-chloroperoxybenzoic acid) is added.
-
Workup: The reaction is quenched, and the product is extracted and purified by flash chromatography.
General Protocol for Hydrogenolysis
-
Catalyst Preparation: The palladium catalyst (e.g., Palladium on carbon or Palladium black) is added to a solution of the protected phosphoinositide in a suitable solvent (e.g., a mixture of tert-butanol and water).
-
Hydrogenation: The reaction mixture is subjected to hydrogen gas at a specified pressure (e.g., 150 psi) and stirred vigorously.[7]
-
Monitoring: The reaction is monitored by TLC or Mass Spectrometry until all benzyl groups are cleaved.
-
Filtration and Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product is then purified using an appropriate chromatographic method (e.g., neomycin affinity chromatography).
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Troubleshooting decision tree for low yields in this compound synthesis.
Caption: Simplified signaling pathway involving PI(4,5)P2.
References
- 1. academic.oup.com [academic.oup.com]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. Regioselective phosphorylation of myo-inositol with BINOL-derived phosphoramidites and its application for protozoan lysophosphatidylinositol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective phosphorylation of myo-inositol with BINOL-derived phosphoramidites and its application for protozoan lysophosphatidylinositol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. connectsci.au [connectsci.au]
optimizing storage buffers for the long-term stability of 18:1 PI(4,5)P2
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing storage buffers for the long-term stability of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), commonly known as 18:1 PI(4,5)P2.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, focusing on identifying and resolving stability problems.
Question: My lipid-protein binding assay is showing inconsistent or lower-than-expected signal. Could my PI(4,5)P2 have degraded?
Answer: Yes, a loss of signal in assays that depend on the specific recognition of the PI(4,5)P2 headgroup is a primary indicator of degradation. Two main chemical degradation pathways can cause this:
-
Phosphate Hydrolysis: The phosphate groups at the 4' and 5' positions of the inositol ring can be hydrolyzed. This is sensitive to pH and the presence of divalent cations. Loss of these phosphates will prevent recognition by specific binding domains (e.g., PH domains).
-
Oxidation of Fatty Acyl Chains: The oleoyl (18:1) chains contain a double bond that is susceptible to oxidation. While less prone to oxidation than polyunsaturated chains, long-term exposure to oxygen can lead to the formation of hydroperoxides and other byproducts, which can alter the lipid's physical properties and interactions.
Recommended Actions:
-
Verify Integrity: Use an analytical method like Mass Spectrometry (MS) or High-Performance Liquid Chromatography (HPLC) to check the purity of your PI(4,5)P2 stock.
-
Use a Functional Control: Test your protein's binding to a fresh, unopened vial of PI(4,5)P2 to confirm the protein itself is active.
-
Review Storage Conditions: Ensure your storage buffer and handling procedures align with the best practices outlined in the FAQ section below.
Question: I observe precipitation or cloudiness in my PI(4,5)P2 solution after thawing. What is causing this and is it still usable?
Answer: This is likely due to lipid aggregation or the formation of insoluble salts.
-
Divalent Cation-Induced Clustering: PI(4,5)P2 has a highly negatively charged headgroup and readily interacts with divalent cations like Ca²⁺ and, to a lesser extent, Mg²⁺.[1][2] High concentrations of these ions in your buffer can neutralize the charge and promote the formation of large lipid clusters or aggregates, which may precipitate out of solution.[1]
-
pH Shifts: If the pH of your buffer is suboptimal, it can alter the charge of the headgroup and reduce solubility.
Recommended Actions:
-
Avoid High Divalent Cation Concentrations: Unless required for your experiment, keep divalent cation concentrations low in your storage buffer. Consider including a chelating agent like EDTA at a low concentration (e.g., < 1 mM) if cation contamination is a concern. Be aware that some chelators can interfere with downstream applications.[3][4]
-
Gentle Resuspension: Try gently warming the solution to 37°C and vortexing briefly to see if the precipitate dissolves. However, if it remains, the lipid concentration is likely compromised. It is not recommended for use in quantitative experiments.
-
Buffer Optimization: Ensure your buffer pH is in the neutral to slightly acidic range (pH 6.0-7.4) for optimal solubility and stability.
Question: My experimental results vary significantly between aliquots of the same PI(4,5)P2 stock. What could be the cause?
Answer: This issue often points to problems with handling and storage procedures rather than the buffer itself.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can damage liposomes or micelles, leading to aggregation and degradation.
-
Inaccurate Aliquoting: If the lipid was not fully solubilized before aliquoting, different tubes may contain different concentrations.
-
Oxidation: If aliquots are stored for long periods with significant headspace (air), oxidation can occur at different rates in different tubes.
Recommended Actions:
-
Aliquot Upon Receipt: When you first receive and solubilize your lyophilized PI(4,5)P2, immediately divide it into single-use aliquots in high-quality, low-bind tubes.
-
Inert Gas Overlay: For maximum protection against oxidation, flush the headspace of each aliquot with an inert gas like argon or nitrogen before capping and freezing.
-
Thaw Properly: When you need an aliquot, thaw it quickly at room temperature or 37°C, vortex briefly to ensure homogeneity, and use it immediately. Do not refreeze any unused portion.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound for long-term stability?
A1: For long-term storage (months to years), this compound should be stored as a lyophilized powder at -20°C or below. In this state, it can be stable for over a year.[5] Once reconstituted, its stability decreases significantly. For reconstituted solutions, storage in single-use aliquots at -20°C or -80°C is recommended for short- to medium-term storage (weeks to months).
Q2: What are the key components of an optimal storage buffer for this compound?
A2: A good storage buffer should control pH, minimize oxidation, and prevent cation-induced aggregation. A common starting point is a buffer like HEPES or phosphate buffer at a neutral to slightly acidic pH.
Q3: What is the optimal pH range for a PI(4,5)P2 storage buffer?
A3: The optimal pH range is between 6.0 and 7.4. The charge state of the phosphate groups on the inositol ring is pH-dependent.[6] Extreme pH values (highly acidic or alkaline) can accelerate the hydrolysis of these phosphate groups, destroying the molecule's biological activity.
Q4: Should I include additives in my storage buffer?
A4: Additives can be beneficial but should be used judiciously.
-
Chelating Agents (e.g., EDTA): A low concentration of EDTA (< 1 mM) can be added to chelate divalent metal ions that can promote aggregation and catalyze degradation. However, ensure that the chelator will not interfere with downstream assays (e.g., assays containing enzymes that require divalent cations).[3]
-
Antioxidants: To prevent oxidation of the oleoyl fatty acid chains, a small amount of a lipid-soluble antioxidant like butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) can be included, particularly if the lipid is dissolved in an organic solvent.[7][8]
Quantitative Data Summary
While precise degradation kinetics are highly dependent on specific conditions, the following tables summarize the qualitative effects of key buffer components on the stability of this compound.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer
| pH Range | Primary Risk | Stability Recommendation |
| < 5.0 | Acid-catalyzed hydrolysis of phosphate groups | Not Recommended |
| 6.0 - 7.4 | Minimal hydrolysis and good solubility | Recommended |
| > 8.0 | Base-catalyzed hydrolysis of phosphate groups | Not Recommended |
Table 2: Effect of Additives on this compound Stability in Storage Buffer (pH 6.0-7.4)
| Additive | Concentration | Potential Benefit | Potential Drawback | Recommendation |
| Divalent Cations (Ca²⁺, Mg²⁺) | > 1 mM | - | Promotes aggregation/precipitation.[1] | Avoid unless essential for application |
| Chelating Agents (EDTA) | 0.1 - 1 mM | Prevents divalent cation effects. | May interfere with downstream enzymatic assays.[3] | Use with caution |
| Antioxidants (BHT) | 0.01% (w/v) | Reduces fatty acid oxidation. | May interfere with some cellular assays. | Recommended for organic solvent stocks |
Key Experimental Protocols
Protocol 1: Assessment of PI(4,5)P2 Integrity by HPLC-MS
This protocol provides a general workflow for analyzing the integrity of this compound. Specific parameters will need to be optimized for your instrument.
-
Sample Preparation (Lipid Extraction):
-
If your sample is in a complex biological matrix, perform a lipid extraction (e.g., a modified Bligh-Dyer extraction with acidified solvent).
-
For purified lipid stocks, dilute a small aliquot in an appropriate solvent (e.g., chloroform:methanol 1:1).
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Optional Derivatization:
-
To improve ionization efficiency and chromatographic behavior in mass spectrometry, the phosphate groups can be methylated using trimethylsilyl (TMS)-diazomethane.[9] This step makes the lipid less polar.
-
-
HPLC Separation:
-
Resuspend the dried lipid (derivatized or not) in the initial mobile phase.
-
Inject the sample onto an HPLC system equipped with a suitable column. A normal-phase column or a C18 column (for derivatized lipids) can be used.[10][11]
-
Use a gradient of solvents to separate the lipids. For example, a gradient of a polar solvent (like isopropanol/water with an amine additive) into a nonpolar solvent (like hexane).
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to an electrospray ionization (ESI) source on a mass spectrometer.[10]
-
Operate the mass spectrometer in negative ion mode for underivatized PI(4,5)P2 or positive ion mode for methylated PI(4,5)P2.[9]
-
Monitor for the parent mass of intact this compound and potential degradation products (e.g., lyso-PI(4,5)P2, PI(4)P, or oxidized species).
-
Use tandem MS (MS/MS) to confirm the identity of the peaks by fragmentation analysis.
-
Protocol 2: Functional Assessment using a PH-Domain Binding Assay
This protocol uses the specific binding of a fluorescently-tagged Pleckstrin Homology (PH) domain to PI(4,5)P2 as a measure of its functional integrity.
-
Reagents and Materials:
-
Purified, fluorescently-labeled PH domain from PLCδ1 (e.g., GST-PH-PLCδ1-GFP).
-
Liposome preparation buffer (e.g., 10 mM HEPES, 140 mM NaCl, pH 7.4).[12]
-
Large Unilamellar Vesicles (LUVs) composed of a neutral lipid background (e.g., POPC) with and without a known concentration (e.g., 2 mol%) of your test this compound.
-
Control (fresh) this compound.
-
Fluorometer or fluorescence microscope.
-
-
Liposome Preparation:
-
Prepare liposomes containing the background lipid and your test PI(4,5)P2 using standard methods (e.g., extrusion).
-
Prepare a parallel set of liposomes using fresh, control PI(4,5)P2.
-
Prepare a third set of "background only" liposomes with no PI(4,5)P2.
-
-
Binding Assay:
-
In a microplate or on a microscope slide, incubate a fixed concentration of the fluorescent PH domain (e.g., 100 nM) with the different liposome preparations.
-
Allow the binding to reach equilibrium (e.g., 10-15 minutes at room temperature).
-
-
Quantification:
-
Measure the fluorescence associated with the liposomes. This can be done using various techniques, such as co-sedimentation assays followed by fluorescence measurement of the pellet, or directly by fluorescence microscopy of Giant Unilamellar Vesicles (GUVs).
-
Compare the fluorescence signal from liposomes containing your test PI(4,5)P2 to those with the fresh, control PI(4,5)P2. A significant reduction in signal for your test sample, relative to the control, indicates functional degradation.
-
Visualizations
Caption: Key signaling pathways involving this compound.
Caption: Experimental workflow for troubleshooting PI(4,5)P2 stability.
Caption: Key factors influencing the long-term stability of this compound.
References
- 1. Divalent cation-induced cluster formation by polyphosphoinositides in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphoinositide metabolism in human blood platelets: effects of two types of divalent cation chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Ca2+ chelators on purified inositol 1,4,5-trisphosphate (InsP3) receptors and InsP3-stimulated Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Structure and Lateral Organization of Phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jsbms.jp [jsbms.jp]
- 10. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Ca2+-Induced PI(4,5)P2 Clusters on PH-YFP Organization and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
best practices for validating the specificity of commercial 18:1 PI(4,5)P2 antibodies
This guide provides researchers, scientists, and drug development professionals with best practices for validating the specificity of commercial antibodies targeting 18:1 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). It includes troubleshooting advice and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of my commercial PI(4,5)P2 antibody?
Q2: What are the primary methods for testing the specificity of a PI(4,5)P2 antibody?
A: The most common and effective methods are:
-
Lipid-Protein Overlay / Dot Blot Assay: This technique involves spotting various phospholipids, including different PI species, onto a nitrocellulose membrane.[5] The antibody is then used to probe the membrane to see if it binds exclusively to PI(4,5)P2.[2][6] This is an excellent first-pass method to assess specificity against a panel of lipids.[5]
-
Immunofluorescence (IF) with a Competition Assay: In this cellular context, the antibody is pre-incubated with a soluble form of the target lipid (PI(4,5)P2) before being used for staining. A significant reduction or elimination of the fluorescent signal indicates that the antibody's binding is specific to the target.[2] Conversely, pre-incubation with other phosphoinositides can reveal cross-reactivity.[1]
-
ELISA: An ELISA-based approach can also be used to test the binding of the antibody to various immobilized phospholipids, providing a more quantitative measure of specificity and cross-reactivity.[2]
Q3: My PI(4,5)P2 antibody shows cross-reactivity with PI(3,4,5)P3. What does this mean for my results?
A: This is a common issue. If your antibody binds to both PI(4,5)P2 and PI(3,4,5)P3, you cannot definitively attribute the observed signal to PI(4,5)P2 alone.[1] However, the cellular context is important. The concentration of PI(4,5)P2 in the plasma membrane is typically 10 to 1000 times higher than that of PI(3,4,5)P3.[2] Therefore, if the antibody's affinity for PI(3,4,5)P3 is marginal, the signal in unstimulated cells is likely dominated by PI(4,5)P2. For conclusive results, you should perform a competition assay in your IF experiments or use a different, more specific antibody.[2]
Q4: What are the essential positive and negative controls for validating my antibody?
A:
-
For Dot Blot/Lipid Overlay:
-
Positive Controls: A spot of purified 18:1 PI(4,5)P2 is the essential positive control. Including a well-characterized recombinant protein that binds PI(4,5)P2, such as the PLCδ1-PH domain, can also validate the assay setup.[3][7]
-
Negative Controls: A panel of other phosphoinositides (e.g., PI(4)P, PI(3)P, PI(3,4)P2, PI(3,4,5)P3) and other common membrane lipids (e.g., Phosphatidylcholine, Phosphatidylserine) should be included to test for cross-reactivity.[2] A blank spot on the membrane serves as a background control.[2]
-
-
For Immunofluorescence (IF):
-
Positive Control: Use a cell line known to express detectable levels of PI(4,5)P2 at the plasma membrane.[8]
-
Negative Controls: 1) An isotype control antibody used at the same concentration as the primary antibody to assess non-specific binding. 2) A "no primary antibody" control to check for non-specific binding of the secondary antibody.[9] 3) The competition assay, where the antibody is pre-absorbed with free PI(4,5)P2, is the most critical negative control for specificity.[2]
-
PI(4,5)P2 Signaling Context
Caption: PI(4,5)P2 is a central lipid in cell signaling pathways.
Troubleshooting Guides
Immunofluorescence (IF) Staining
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Fixation/Permeabilization: PIs are lipids and can be extracted by harsh detergents or alcohols.[2][8] | Use a mild fixation like 4% PFA followed by gentle permeabilization with a low concentration of Triton X-100 (e.g., 0.05%) or Saponin. Methanol fixation is generally not recommended as it can extract lipids.[2] |
| Low Antibody Concentration: The antibody titer may be too low for detection. | Perform a titration experiment to determine the optimal antibody concentration.[9] | |
| Epitope Masking: Over-fixation can mask the PI(4,5)P2 headgroup. | Reduce the fixation time or use a different fixative.[9] | |
| High Background / Non-specific Staining | Inadequate Blocking: Non-specific antibody binding sites on the cell or coverslip are not sufficiently blocked. | Increase the blocking time (e.g., to 1 hour) and use an appropriate blocking buffer such as 5% normal goat serum or 3% BSA in your wash buffer.[9][10] |
| Antibody Cross-reactivity: The antibody may be binding to other structurally similar lipids. | Perform a competition assay by pre-incubating the antibody with soluble PI(4,5)P2. If the signal disappears, it's specific. If it persists, it may be cross-reacting.[1][2] | |
| Hydrophobic Interactions: The antibody may be binding non-specifically to other membrane components. | Ensure wash buffers contain a mild detergent (e.g., 0.05% Tween-20) to reduce non-specific binding. | |
| Secondary Antibody Issues: The secondary antibody may be binding non-specifically. | Run a "no primary antibody" control. If signal is present, the issue is with the secondary antibody or blocking step.[9] |
Lipid Dot Blot / Overlay Assay
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or "Smeary" Spots | Improper Lipid Solubilization: Lipids were not fully dissolved before spotting. | Ensure lipids are fully dissolved in an appropriate solvent (e.g., chloroform:methanol mix) before spotting onto the nitrocellulose membrane.[5] |
| Incorrect Membrane Type: The membrane used is not suitable for lipid binding. | Use a nitrocellulose or PVDF membrane specifically recommended for lipid-protein overlay assays.[5] | |
| High Background | Ineffective Blocking: Standard protein-based blockers may not be sufficient for lipid assays. | Block the membrane with 3-5% fat-free BSA in TBST. Regular BSA or milk can contain lipids that interfere with the assay. |
| Detergents in Buffers: Detergents like Triton X-100 or SDS can strip the lipids from the membrane. | Use a detergent-free blocking buffer and a low concentration of a mild detergent like Tween-20 (0.05-0.1%) in wash and antibody incubation buffers.[11] | |
| Weak or No Signal on Target Lipid | Insufficient Lipid Spotted: The amount of lipid spotted on the membrane is below the detection limit of the antibody. | Spot a range of lipid concentrations (e.g., from 1 pmol to 100 pmol) to determine the optimal amount. |
| Antibody Inhibition: Components in the antibody buffer or blocking solution are inhibiting the binding. | Ensure the antibody dilution buffer is compatible with the assay. Test different blocking agents. |
Recommended Validation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Immunostaining evidence for PI(4,5)P2 localization at the leading edge of chemoattractant-stimulated HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 5. Determining Selectivity of Phosphoinositide-Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging of Intracellular and Plasma Membrane Pools of PI(4,5)P2 and PI4P in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptgcn.com [ptgcn.com]
- 10. scbt.com [scbt.com]
- 11. liverpool.ac.uk [liverpool.ac.uk]
Validation & Comparative
Validating the Specificity of a Novel 18:1 PI(4,5)P2 Binding Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling lipid enriched at the plasma membrane, regulating a vast array of cellular processes including cytoskeletal dynamics, endocytosis, exocytosis, and ion channel activity.[1][2] Proteins that specifically recognize and bind to PI(4,5)P2 are key effectors in these pathways.[2][3] Therefore, rigorous validation of the binding specificity of any novel protein for 18:1 PI(4,5)P2 is paramount to understanding its cellular function and for its potential as a therapeutic target.
This guide provides a comparative overview of key experimental approaches to validate and characterize the specificity of a novel this compound binding protein. We detail the methodologies, present expected data in a comparative format, and provide visualizations to aid in experimental design.
Experimental Workflow for Specificity Validation
A multi-tiered approach is recommended to robustly validate binding specificity, starting with qualitative screening methods and progressing to more quantitative biophysical techniques.
Caption: A typical workflow for validating protein-lipid binding specificity.
PI(4,5)P2 Signaling Context
Understanding the broader context of PI(4,5)P2 signaling is crucial for interpreting binding data and designing relevant experiments.
Caption: Simplified PI(4,5)P2 signaling pathway.
Comparison of Key Experimental Techniques
Here we compare four common methods for validating PI(4,5)P2 binding specificity. For all experiments, it is crucial to include a well-characterized PI(4,5)P2-binding protein as a positive control (e.g., the PH domain of PLCδ1) and a non-binding protein (e.g., GST or MBP) as a negative control.[4][5]
Protein-Lipid Overlay Assay (Lipid Strips)
This is a rapid, qualitative method to screen for interactions between a protein of interest and a variety of lipids spotted on a membrane.[6]
Experimental Protocol:
-
Blocking: Commercially available lipid strips are blocked with a solution containing a non-specific protein (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Incubation: The purified recombinant protein of interest (e.g., GST-tagged or His-tagged) is diluted in the blocking buffer (typically at 0.5-1.0 µg/mL) and incubated with the lipid strip for 1-2 hours at room temperature with gentle agitation.
-
Washing: The strip is washed multiple times with TBST to remove unbound protein.
-
Detection: The bound protein is detected using a primary antibody against the tag (e.g., anti-GST or anti-His), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then visualized using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Lipid Species | Novel Protein Signal | Positive Control (PLCδ1-PH) | Negative Control (GST) |
| Lysophosphatidic acid (LPA) | - | - | - |
| Phosphatidylinositol (PI) | - | - | - |
| PI(3)P | - | - | - |
| PI(4)P | - | +/- | - |
| PI(5)P | - | - | - |
| PI(4,5)P2 | +++ | +++ | - |
| PI(3,5)P2 | - | - | - |
| PI(3,4)P2 | +/- | + | - |
| PI(3,4,5)P3 | +/- | ++ | - |
| Phosphatidic acid (PA) | + | - | - |
| Phosphatidylserine (PS) | + | - | - |
Signal intensity is represented qualitatively: +++ (strong), ++ (moderate), + (weak), +/- (very weak), - (none).
Liposome Co-sedimentation Assay
This semi-quantitative method assesses the binding of a protein to lipids presented in a more physiologically relevant bilayer context.[6][7]
Experimental Protocol:
-
Liposome Preparation: Liposomes are prepared by drying a lipid mixture (e.g., 95% POPC, 5% of the lipid of interest) under nitrogen, followed by hydration in a suitable buffer and extrusion through a polycarbonate membrane to create unilamellar vesicles of a defined size (e.g., 100 nm).
-
Binding Reaction: The purified protein is incubated with the prepared liposomes at room temperature for a set period (e.g., 30 minutes).
-
Centrifugation: The mixture is centrifuged at high speed (e.g., >100,000 x g) to pellet the liposomes and any bound protein.
-
Analysis: The supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein) are separated and analyzed by SDS-PAGE and Coomassie staining or Western blotting. The percentage of bound protein is quantified by densitometry.
Data Presentation:
| Liposome Composition | % Protein in Pellet (Mean ± SD) |
| 100% POPC (Control) | 5 ± 2% |
| 95% POPC / 5% This compound | 85 ± 5% |
| 95% POPC / 5% PI(4)P | 15 ± 4% |
| 95% POPC / 5% PI | 8 ± 3% |
| 95% POPC / 5% PS | 20 ± 6% |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time quantitative analysis of binding kinetics and affinity.[7][8]
Experimental Protocol:
-
Liposome Preparation: Small unilamellar vesicles (SUVs) containing the lipid of interest are prepared as described for the co-sedimentation assay.
-
Chip Preparation: An L1 sensor chip is coated with the prepared liposomes, creating a lipid bilayer on the sensor surface.
-
Binding Analysis: The purified protein is flowed over the chip surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of bound protein, is measured in real-time.
-
Data Fitting: Association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as k_off / k_on.
Data Presentation:
| Lipid Bilayer Composition | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Kd (µM) |
| 95% POPC / 5% This compound | 1.2 x 10⁵ | 2.5 x 10⁻³ | 0.021 |
| 95% POPC / 5% PI(4)P | 3.1 x 10³ | 1.8 x 10⁻² | 5.8 |
| 95% POPC / 5% PS | 1.5 x 10³ | 4.0 x 10⁻² | 26.7 |
| 95% POPC / 5% PI(3,4,5)P3 | 8.9 x 10⁴ | 9.1 x 10⁻³ | 0.102 |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][8]
Experimental Protocol:
-
Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and a concentrated solution of liposomes (or soluble lipid headgroups) is placed in the injection syringe. Both are extensively dialyzed in the same buffer to minimize heat of dilution effects.
-
Titration: The lipid solution is injected into the protein solution in small, sequential aliquots. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of lipid to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Data Presentation:
| Ligand (in Liposomes) | Kd (µM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound | 0.055 | 1.1 | -12.5 | 2.7 | -9.8 |
| PI(4)P | > 50 | N/A | N/A | N/A | N/A |
| PS | > 100 | N/A | N/A | N/A | N/A |
N/A: Not applicable due to weak or no binding detected.
Conclusion
A combination of these techniques provides a robust and comprehensive validation of the specificity of a novel this compound binding protein. Initial screening with lipid strips can rapidly identify potential binders, which can then be confirmed in a more physiological context using liposome co-sedimentation assays. For promising candidates, quantitative biophysical methods such as SPR and ITC are essential for determining the precise kinetics, affinity, and thermodynamics of the interaction. This multi-faceted approach ensures a high degree of confidence in the assigned binding specificity, paving the way for further functional characterization and potential therapeutic development.
References
- 1. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Determinants of Molecular Specificity in Phosphoinositide Regulation: PHOSPHATIDYLINOSITOL (4,5)-BISPHOSPHATE (PI(4,5)P2) IS THE ENDOGENOUS LIPID REGULATING TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
A Researcher's Guide to Phosphoinositide Isomers: Comparing the Functional Roles of 18:1 PI(4,5)P2
Authored for Researchers, Scientists, and Drug Development Professionals
Phosphoinositides (PIs) are a class of minor but critically important phospholipids that govern a vast array of cellular processes, from signal transduction to membrane trafficking and cytoskeletal dynamics.[1][2] Their functional specificity is determined by the phosphorylation state of the inositol headgroup and, increasingly recognized, the composition of their fatty acid tails.[3][4] Among these, Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is the most abundant phosphoinositide at the plasma membrane, acting as a central hub for cellular signaling.[5][6]
This guide provides an objective comparison of the functional roles of 18:1 (dioleoyl) PI(4,5)P2 with other key phosphoinositide isomers. We will delve into their distinct subcellular localizations, protein interactions, and roles in signaling pathways, supported by experimental data and detailed methodologies.
Comparative Overview of Phosphoinositide Isomers
The reversible phosphorylation of the inositol ring at the 3, 4, and 5 positions generates seven distinct phosphoinositide species, each with a characteristic subcellular distribution that contributes to organelle identity.[1][5][7] This spatial organization is crucial for the localized recruitment and activation of specific effector proteins.
While PI(4,5)P2 is predominantly found at the inner leaflet of the plasma membrane, other isomers accumulate in different compartments. For instance, PI(4)P is enriched in the Golgi apparatus and the plasma membrane[7][8], PI(3)P is a marker for early endosomes, and PI(3,5)P2 is localized to late endosomes and lysosomes.[7][9] These distinct localizations dictate their primary functional roles.
The acyl chain composition also influences function. While the most common form of PI(4,5)P2 in mammalian cells features a stearic acid (18:0) at the sn-1 position and an arachidonic acid (20:4) at the sn-2 position[5][10], commercially available synthetic versions like 18:1 PI(4,5)P2 are invaluable tools for in vitro studies. The unsaturated nature of the 18:1 oleoyl chains can affect membrane fluidity and protein interactions differently than their saturated or polyunsaturated counterparts.[11]
Data Presentation: Quantitative Comparisons
The functional divergence of PI isomers is rooted in their ability to selectively recruit and activate a wide range of proteins, often through specific lipid-binding domains like the Pleckstrin Homology (PH), Phox Homology (PX), and FYVE domains.[12]
Table 1: Subcellular Localization and Key Functions of Major Phosphoinositide Isomers
| Phosphoinositide Isomer | Primary Subcellular Localization(s) | Key Functional Roles |
| PI(4,5)P2 | Plasma Membrane (inner leaflet)[5][7][8] | Substrate for PLC and PI3K signaling[5][6][13]; Regulation of ion channels, endocytosis, exocytosis, and actin cytoskeleton[5][6][14]; Docking site for proteins with PH domains (e.g., PLCδ1) and polybasic motifs.[15][16] |
| PI(4)P | Golgi Apparatus, Plasma Membrane[4][7] | Precursor for PI(4,5)P2 synthesis[17]; Regulation of Golgi structure and lipid/protein transport[7][18]; Contributes to the anionic charge of the plasma membrane.[17] |
| PI(3,4,5)P3 | Plasma Membrane (transiently upon stimulation)[7] | Second messenger in PI3K/Akt pathway[6][19]; Recruits proteins with PH domains (e.g., Akt, PDPK1) to regulate cell growth, survival, and proliferation.[19] |
| PI(3,4)P2 | Plasma Membrane[7][10] | Product of PI(3,4,5)P3 dephosphorylation; Binds to specific PH domains (e.g., TAPP1/2); Involved in clathrin-mediated endocytosis and mTOR regulation.[6][10] |
| PI(3,5)P2 | Late Endosomes, Lysosomes[2][7][20] | Regulates endolysosomal trafficking, lysosomal pH, and ion homeostasis[7][21]; Crucial for cellular stress responses.[2] |
| PI(3)P | Early Endosomes, Autophagosomes[7][9] | Recruits proteins with FYVE and PX domains; Regulates endosomal sorting, vesicle transport, and autophagy.[7][9] |
| PI(5)P | Plasma Membrane, Nucleus[7] | Involved in stress responses and transcriptional regulation; Levels are dependent on the lipid kinase PIKfyve.[2][7] |
Table 2: Differential Protein Recognition by Phosphoinositide Isomers
| Protein Domain | Primary PI Ligand(s) | Representative Effector Protein | Biological Context |
| PH (PLCδ1 type) | PI(4,5)P2 | Phospholipase C-δ1 (PLCδ1) | PI(4,5)P2 hydrolysis, Ca2+ signaling[15] |
| PH (Grp1/ARNO type) | PI(3,4,5)P3, PI(3,4)P2 | Grp1, ARNO, Akt/PKB | PI3K signaling, cell survival, glucose metabolism[19][22] |
| PH (FAPP1 type) | PI(4)P | FAPP1, OSBP | Golgi trafficking, lipid transport[22] |
| PX Domain | PI(3)P, PI(3,4)P2 | p40phox, p47phox (of NADPH oxidase) | Phagocytosis, ROS production[9] |
| FYVE Domain | PI(3)P | EEA1 (Early Endosome Antigen 1) | Endosomal fusion and trafficking |
| Polybasic Motif | PI(4,5)P2 , PI(3,4,5)P3 | K-Ras, MARCKS, Rit | Plasma membrane targeting via electrostatic interactions[16][23] |
Signaling Pathways Involving PI(4,5)P2
PI(4,5)P2 is uniquely positioned at a critical crossroads of cellular signaling. It functions not only as an intact membrane component that recruits and regulates proteins but also as the direct substrate for two major signaling cascades: the Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K) pathways.
Experimental Protocols
Distinguishing the functions of closely related lipid isomers requires robust and specific experimental techniques. Below are protocols for two common in vitro methods used to assess protein-phosphoinositide interactions.
Liposome Co-sedimentation Assay
This assay determines if a protein of interest binds directly to lipids incorporated into a membrane bilayer.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid mixture in a glass tube containing a carrier lipid (e.g., phosphatidylcholine, PC), a negatively charged lipid (e.g., phosphatidylserine, PS), and the phosphoinositide of interest (e.g., 1% this compound). Prepare a control mixture without the phosphoinositide.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film in an appropriate buffer (e.g., HEPES-buffered saline) by vortexing, creating multilamellar vesicles (MLVs).
-
Generate large unilamellar vesicles (LUVs) of a defined size (~100 nm) by extruding the MLV suspension through a polycarbonate membrane with a specific pore size.
-
-
Binding Reaction:
-
Incubate the purified protein of interest with the prepared liposomes (e.g., 2 µM protein with 100 µM total lipid) in a binding buffer at room temperature for 20-30 minutes.
-
-
Sedimentation:
-
Centrifuge the mixture at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting to quantify the fraction of protein bound to the liposomes. Compare binding to control liposomes lacking the specific phosphoinositide.[12][24]
-
Protein-Lipid Overlay Assay (Lipid Strips)
This is a rapid screening method to identify potential lipid-binding partners for a protein of interest.
Methodology:
-
Membrane Blocking:
-
Commercially available nitrocellulose membranes are pre-spotted with various phosphoinositide isomers and other lipids.[25]
-
Block the membrane in a solution containing a high concentration of a non-specific protein (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
-
Protein Incubation:
-
Incubate the blocked membrane with a solution containing the purified protein of interest (often as a GST- or His-tagged fusion) at a concentration of 0.5-1.0 µg/mL in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane extensively with the washing buffer (e.g., TBST) to remove unbound protein. Typically, this involves 3-5 washes of 10 minutes each.
-
-
Detection:
-
Detect the bound protein using a specific primary antibody against the protein or its tag (e.g., anti-GST antibody).
-
Following another round of washes, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After final washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging. The spots corresponding to the lipids that the protein binds to will generate a signal.[26]
-
Note: While useful for screening, results from lipid overlay assays should be validated with more quantitative, bilayer-based methods like the liposome assay, as lipids spotted on a membrane may not adopt a native conformation.[27]
Conclusion
The functional identity of a phosphoinositide is a composite of its headgroup phosphorylation and its acyl chain structure. This compound, while a valuable experimental tool, represents one of many molecular species. Its primary role at the plasma membrane as both a signaling substrate and a platform for protein recruitment distinguishes it from other isomers like PI(4)P, which is crucial for Golgi function, and PI(3,5)P2, which governs lysosomal activities. Understanding these distinctions is paramount for researchers designing experiments to probe the intricate network of lipid signaling and for professionals developing therapeutics that target the enzymes regulating these powerful lipids. The careful selection of isomers and validation across multiple experimental platforms, as detailed in this guide, will ensure the generation of precise and physiologically relevant data.
References
- 1. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI5P and PI(3,5)P2: Minor, but Essential Phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 11. rupress.org [rupress.org]
- 12. Liposome-Based Methods to Study Protein–Phosphoinositide Interaction | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI4P And PI(4,5)P2 Are Essential But Independent Lipid Determinants Of Membrane Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Gradients of PI(4,5)P2 and PI(3,5)P2 Jointly Participate in Shaping the Back State of Dictyostelium Cells [frontiersin.org]
- 22. VISUALIZIATION OF CELLULAR PHOSPHOINOSITIDE POOLS WITH GFP-FUSED PROTEIN-DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PI(3,4,5)P3 and PI(4,5)P2 Lipids Target Proteins with Polybasic Clusters to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.wur.nl [research.wur.nl]
- 25. caymanchem.com [caymanchem.com]
- 26. An improved protein lipid overlay assay for studying lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein-18:1 PI(4,5)P2 Interactions Using Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid enriched in the plasma membrane, where it orchestrates a multitude of cellular processes including signal transduction, cytoskeletal organization, and membrane trafficking.[1][2] The specific acyl chain composition of PI(4,5)P2, such as the 18:1 (dioleoyl) variant, can influence its biological activity and protein interactions. Validating the direct interaction between a protein and 18:1 PI(4,5)P2 is fundamental to understanding its function. Site-directed mutagenesis is a definitive technique used to confirm these interactions by altering specific amino acid residues within a protein's putative lipid-binding domain and observing the subsequent effect on binding.
This guide provides a comparative overview of experimental methods used to validate protein-18:1 PI(4,5)P2 interactions, with a focus on leveraging site-directed mutagenesis. We present detailed protocols for key assays, quantitative data comparisons, and workflow diagrams to assist researchers in designing and executing robust validation studies.
The Central Role of Site-Directed Mutagenesis
Site-directed mutagenesis (SDM) is a powerful method to introduce specific, targeted mutations into a DNA sequence.[3][4] In the context of protein-lipid interactions, SDM is used to test a hypothesis about which residues are critical for binding. PI(4,5)P2 binding sites are often characterized by clusters of basic amino acids (lysine and arginine) that engage in electrostatic interactions with the negatively charged phosphate groups of the lipid headgroup.[5][6][7] Hydrophobic residues may also contribute to membrane insertion and binding specificity.[8]
By mutating these key residues (e.g., replacing a lysine with a neutral alanine), researchers can disrupt the binding interface. A significant reduction or complete loss of binding affinity in the mutant protein compared to the wild-type is strong evidence of a direct interaction.
References
- 1. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 5. portlandpress.com [portlandpress.com]
- 6. PI(4,5)P2-binding effector proteins for vesicle exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI(4,5)P2-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pages.jh.edu [pages.jh.edu]
A Comparative Analysis of Synthetic Versus Brain-Derived PI(4,5)P2 in Functional Assays
A deep dive into the functional disparities between synthetically produced and naturally sourced Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical signaling lipid. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data, detailed protocols, and pathway visualizations to inform experimental design and interpretation.
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid residing primarily in the inner leaflet of the plasma membrane, where it orchestrates a multitude of cellular processes. Its roles are diverse, ranging from serving as a precursor to second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) to directly modulating the activity of ion channels, transporters, and enzymes involved in cytoskeletal dynamics and membrane trafficking. Given its central role in cell signaling, the choice between using synthetically produced PI(4,5)P2 and PI(4,5)P2 derived from biological sources, such as the brain, is a critical consideration for in vitro and cellular assays. The primary distinction lies in the composition of their acyl chains, which can significantly impact their functional efficacy.
Brain-derived PI(4,5)P2 is predominantly a mixture of molecular species with specific acyl chain compositions, the most abundant being 1-stearoyl-2-arachidonoyl (38:4).[1][2] This specific unsaturation in the sn-2 position is a result of dedicated enzymatic machinery and cellular lipid remodeling.[2] In contrast, commercially available synthetic PI(4,5)P2 often possesses saturated acyl chains of varying lengths (e.g., dipalmitoyl, C16:0) or shorter, more stable unsaturated chains. This fundamental structural difference can lead to variations in how these lipids interact with proteins and influence membrane properties, ultimately affecting the outcomes of functional assays.
Data Presentation: A Quantitative Comparison
The following tables summarize the key differences in acyl chain composition and the functional consequences observed in various assays when comparing synthetic and brain-derived PI(4,5)P2.
Table 1: Acyl Chain Composition of Commercially Available PI(4,5)P2
| Source | Predominant Acyl Chain Composition | Reference |
| Brain-Derived | 1-stearoyl-2-arachidonoyl (18:0/20:4) | [1][3] |
| Synthetic | Dipalmitoyl (16:0/16:0), Dioleoyl (18:1/18:1), various other saturated and unsaturated combinations | [1] |
Table 2: Comparative Performance in Functional Assays
| Functional Assay | Synthetic PI(4,5)P2 (Acyl Chains) | Brain-Derived PI(4,5)P2 (Predominantly 18:0/20:4) | Key Findings | Reference |
| Protein Binding (HIV-1 Gag) | Reduced binding with saturated acyl chains (e.g., dipalmitoyl) | Preferred binding | The unsaturated acyl chain of brain-derived PI(4,5)P2 is crucial for optimal binding of the HIV-1 Gag protein.[4] | |
| Ion Channel Modulation (Kir2.1) | Can activate channels, but potency may vary depending on acyl chain. | Potent activator of Kir2.1 channels.[5] | While various PI(4,5)P2 species can activate Kir channels, the natural acyl chain composition is likely optimal for physiological regulation.[5] | |
| Enzymatic Activity (PLC Hydrolysis) | Substrate for PLC, but reaction rates can be influenced by acyl chain composition. | Efficiently hydrolyzed by phospholipase C (PLC).[6][7] | The rate of PLC-mediated hydrolysis can be dependent on the physical properties of the membrane, which are influenced by the PI(4,5)P2 acyl chains.[7] |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the functional analysis of PI(4,5)P2.
Caption: PI(4,5)P2 Synthesis and Signaling Pathways.
Caption: General Experimental Workflow for Comparing PI(4,5)P2 Function.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Liposome Flotation Assay for Protein-PI(4,5)P2 Interaction
This assay is used to assess the binding of a protein of interest to liposomes containing either synthetic or brain-derived PI(4,5)P2.
Materials:
-
Phospholipids (e.g., POPC, POPS) in chloroform
-
Brain-derived PI(4,5)P2 or synthetic PI(4,5)P2 (with defined acyl chains) in chloroform/methanol/water
-
Protein of interest (purified)
-
Sucrose solutions (e.g., 60%, 30%, and 0% w/v in assay buffer)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)
-
Ultracentrifuge
Procedure:
-
Liposome Preparation:
-
In a glass tube, mix the desired phospholipids, including either synthetic or brain-derived PI(4,5)P2 (typically 1-5 mol%).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with the assay buffer to a final lipid concentration of 1 mg/mL.
-
Generate unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Binding Reaction:
-
Incubate the purified protein (e.g., 1-5 µM) with the prepared liposomes (e.g., 0.1-0.5 mg/mL) in the assay buffer for 30 minutes at room temperature.
-
-
Sucrose Gradient and Centrifugation:
-
In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with the 60% solution at the bottom, followed by the 30% solution, and finally the protein-liposome mixture (adjusted to a lower sucrose concentration).
-
Centrifuge at high speed (e.g., 200,000 x g) for 1-2 hours at 4°C.
-
-
Analysis:
-
After centrifugation, liposomes will float to the interface of the lower sucrose concentration layers.
-
Carefully collect fractions from the top of the gradient.
-
Analyze the protein content in each fraction by SDS-PAGE and Western blotting to determine the amount of protein bound to the liposomes.
-
In Vitro Phospholipase C (PLC) Activity Assay
This assay measures the rate of PI(4,5)P2 hydrolysis by PLC using liposomes as a substrate.
Materials:
-
Liposomes containing synthetic or brain-derived PI(4,5)P2 (as prepared above)
-
Radiolabeled PI(4,5)P2 (e.g., [³H]PI(4,5)P2) can be included for quantification.
-
Purified PLC enzyme
-
Reaction Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 2 mM CaCl₂, pH 7.0)
-
Quenching solution (e.g., chloroform/methanol/HCl)
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the liposomes containing either synthetic or brain-derived PI(4,5)P2 with the reaction buffer.
-
Initiate the reaction by adding the purified PLC enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 5, 10, 20 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding the quenching solution.
-
Vortex and centrifuge to separate the aqueous and organic phases. The water-soluble product, [³H]IP3, will be in the aqueous phase.
-
-
Quantification:
-
Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
Calculate the rate of PLC activity based on the amount of [³H]IP3 produced over time.
-
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation
This technique is used to measure the activity of ion channels (e.g., Kir channels) in live cells and their modulation by intracellularly applied PI(4,5)P2.
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular (pipette) solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Synthetic or brain-derived PI(4,5)P2 (water-soluble diC8-PI(4,5)P2 is often used for acute application)
Procedure:
-
Cell Preparation:
-
Plate the cells on glass coverslips 24-48 hours before the experiment.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fill the pipette with the intracellular solution, with or without the addition of a known concentration of synthetic or brain-derived PI(4,5)P2.
-
-
Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply voltage protocols to elicit ion channel currents and record the resulting currents using the patch-clamp amplifier.
-
-
Data Analysis:
-
Analyze the recorded currents to determine parameters such as current amplitude, open probability, and voltage-dependence of activation.
-
Compare these parameters between cells recorded with and without PI(4,5)P2 in the pipette, and between different forms of PI(4,5)P2.
-
Conclusion
The choice between synthetic and brain-derived PI(4,5)P2 is not trivial and can have significant implications for the interpretation of experimental results. While synthetic PI(4,5)P2 offers the advantage of a defined and homogenous acyl chain composition, it may not fully recapitulate the biological activity of the naturally occurring lipid, which is predominantly a polyunsaturated species. Brain-derived PI(4,5)P2, with its native acyl chain profile, is often the preferred choice for studies aiming to understand the physiological regulation of protein function. This guide provides a framework for researchers to make informed decisions about their choice of PI(4,5)P2 and to design and interpret their functional assays with a clear understanding of the potential impact of acyl chain composition. As our understanding of the nuanced roles of specific lipid species continues to grow, such careful consideration will be paramount for advancing our knowledge of cellular signaling.
References
- 1. Fatty-acyl chain profiles of cellular phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl chain selection couples the consumption and synthesis of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain phosphoinositide extraction, fractionation, and analysis by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct and Specific Activation of Human Inward Rectifier K+ Channels by Membrane Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | PI(4,5)P2 is hydrolysed to I(1,4,5)P3 and DAG by tethered PLC[1] at the plasma membrane [reactome.org]
- 7. PLC-mediated PI(4,5)P2 hydrolysis regulates activation and inactivation of TRPC6/7 channels - PMC [pmc.ncbi.nlm.nih.gov]
The Rationale for Using 18:1 PI(4,5)P2 as a Negative Control in PI(3,4,5)P3-Specific Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of molecular interactions is paramount. In the study of signal transduction, particularly pathways involving the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), the selection of an appropriate negative control is critical for validating experimental results. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for the use of 18:1 phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) as a negative control in assays designed to be specific for PI(3,4,5)P3.
The structural similarity between PI(3,4,5)P3 and its precursor, PI(4,5)P2, underscores the necessity of a stringent negative control. Both are key phosphoinositides localized to the inner leaflet of the plasma membrane. However, the presence of a phosphate group at the 3'-position of the inositol ring in PI(3,4,5)P3 is the defining feature for its recognition by specific effector proteins, thereby activating downstream signaling cascades such as the PI3K/Akt pathway. Consequently, a PI(3,4,5)P3-specific assay should demonstrate minimal to no response when challenged with PI(4,5)P2. The 18:1 oleoyl acyl chain is commonly used in synthetic phosphoinositides to provide a homogenous lipid species for in vitro assays.
The PI3K Signaling Pathway: The Central Role of PI(3,4,5)P3
The Phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The activation of this pathway is initiated by the phosphorylation of PI(4,5)P2 at the 3'-position of the inositol ring by PI3K, generating PI(3,4,5)P3. This lipid second messenger then acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The recruitment of these proteins to the plasma membrane facilitates their activation and the subsequent phosphorylation of a cascade of downstream targets.
Quantitative Comparison of Protein Binding to PI(3,4,5)P3 vs. PI(4,5)P2
The specificity of PI(3,4,5)P3 effector proteins is demonstrated by their significantly higher affinity for PI(3,4,5)P3 compared to PI(4,5)P2. The Pleckstrin Homology (PH) domain of proteins like the General Receptor for Phosphoinositides 1 (GRP1) is a classic example of a highly specific PI(3,4,5)P3 binder. Experimental data consistently shows a dramatic difference in binding affinities, validating the use of PI(4,5)P2 as a negative control.
| Protein Domain | Ligand | Dissociation Constant (Kd) | Fold Selectivity for PI(3,4,5)P3 | Experimental Method |
| GRP1 PH Domain | PI(3,4,5)P3 | 14 ± 8 nM[1] | >200-fold[1] | Surface Plasmon Resonance (SPR) |
| PI(4,5)P2 | 3000 ± 2000 nM[1] | |||
| GRP1 PH Domain | PI(3,4,5)P3 | -5.3 kcal/mol (Binding Free Energy)[2] | ~10-fold[2] | Molecular Dynamics (MD) Simulations |
| PI(4,5)P2 | -3.8 kcal/mol (Binding Free Energy)[2] | |||
| Btk PH Domain | PI(3,4,5)P3 | - | ~10-fold[3] | Competitive Binding Assay |
| PI(4,5)P2 | - |
Experimental Protocols
Here, we provide detailed methodologies for key experiments used to assess the specificity of protein-phosphoinositide interactions.
Protein-Lipid Overlay Assay (Dot Blot)
This qualitative assay provides a rapid and straightforward method to screen for protein-lipid interactions and visually assess specificity.
Methodology:
-
Lipid Preparation: Dissolve 18:1 PI(4,5)P2 and 18:1 PI(3,4,5)P3 in a chloroform/methanol/water solvent.
-
Membrane Spotting: Carefully spot serial dilutions of each lipid onto a nitrocellulose membrane. Allow the solvent to evaporate completely.
-
Blocking: Block the membrane with a solution of 3% fatty-acid-free Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific protein binding.
-
Protein Incubation: Incubate the membrane with a solution of the purified protein of interest (e.g., a GST-tagged PH domain) in the blocking buffer, typically at a concentration of 0.5-1.0 µg/mL, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively with TBST to remove unbound protein.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein or its tag (e.g., anti-GST) for 1-2 hours at room temperature.
-
Secondary Antibody and Detection: After further washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: A strong signal should be observed for the spots corresponding to PI(3,4,5)P3, while a very weak or no signal should be detected for the PI(4,5)P2 spots, demonstrating the protein's binding specificity.
Competitive ELISA
This quantitative assay measures the relative affinity of a protein for different lipids by competing for binding to an immobilized lipid.
Methodology:
-
Plate Coating: Use a microplate pre-coated with PI(3,4,5)P3.
-
Blocking: Block the wells with a suitable blocking buffer to prevent non-specific binding.
-
Competitive Binding: In a separate plate, pre-incubate a constant concentration of a PI(3,4,5)P3-binding protein (e.g., GRP1-PH domain) with serial dilutions of free 18:1 PI(3,4,5)P3 (as a competitor) or this compound (as the negative control).
-
Transfer to Coated Plate: Transfer the protein-lipid mixtures to the PI(3,4,5)P3-coated plate and incubate to allow the unbound protein to bind to the immobilized lipid.
-
Washing: Wash the plate to remove unbound protein and competitor lipids.
-
Detection: Add a primary antibody against the protein, followed by an HRP-conjugated secondary antibody. Develop the signal with a colorimetric substrate (e.g., TMB) and measure the absorbance.
Data Analysis: The signal is inversely proportional to the amount of protein bound to the free lipid in the pre-incubation step. An IC50 value (the concentration of free lipid required to inhibit 50% of the binding to the plate) can be calculated. A much higher IC50 value for PI(4,5)P2 compared to PI(3,4,5)P3 indicates a lower affinity and thus, specificity of the protein for PI(3,4,5)P3.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free quantitative data on the kinetics (on- and off-rates) and affinity (Kd) of molecular interactions.
Methodology:
-
Sensor Chip Preparation: Prepare a lipid surface on an SPR sensor chip by immobilizing liposomes containing either 18:1 PI(3,4,5)P3 or this compound, typically in a background of neutral lipids like phosphatidylcholine (PC) and negatively charged lipids like phosphatidylserine (PS). A control surface with only the background lipids should also be prepared.
-
Protein Injection: Inject a series of concentrations of the purified PI(3,4,5)P3-binding protein over the lipid surfaces.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of protein binding.
-
Data Analysis: Subtract the signal from the control surface from the signals from the phosphoinositide-containing surfaces. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Expected Outcome: A significantly lower Kd value for the interaction with the PI(3,4,5)P3 surface compared to the PI(4,5)P2 surface will provide a quantitative measure of the protein's binding specificity.[1]
Logical Workflow for Specificity Validation
The following diagram illustrates a logical workflow for validating the specificity of a putative PI(3,4,5)P3-binding protein using PI(4,5)P2 as a negative control.
References
- 1. GRP1 PH Domain, Like AKT1 PH Domain, Possesses a Sentry Glutamate Residue Essential for Specific Targeting to Plasma Membrane PI(3,4,5)P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of peripheral membrane proteins with membranes: Free energy of binding of GRP1 PH domain with PIP-containing model bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming the Identity and Purity of 18:1 PI(4,5)P2: A Mass Spectrometry-Centric Guide
For researchers, scientists, and drug development professionals, the precise identification and purity assessment of signaling lipids like 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), or 18:1 PI(4,5)P2, is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive comparison of mass spectrometry-based approaches with other analytical techniques, offering detailed experimental protocols and supporting data to ensure the confident characterization of this critical second messenger.
At the heart of cellular signaling, this compound, a minor phospholipid component of cell membranes, orchestrates a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics.[1] Its accurate identification and the confirmation of its purity are therefore non-negotiable for any in vitro or in vivo study. While various methods exist, mass spectrometry (MS) has emerged as the gold standard, offering unparalleled specificity and sensitivity.
The Power of Mass Spectrometry in PI(4,5)P2 Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides a robust platform for the definitive identification and quantification of this compound. This technique allows for the precise determination of the molecule's mass-to-charge ratio (m/z), and through tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be elucidated, providing a unique "fingerprint" for confident structural confirmation.
Recent advancements in MS-based lipidomics have enabled the development of highly sensitive and specific assays for phosphoinositides.[2][3] These methods can not only confirm the identity of the lipid but also provide information on its fatty acyl chain composition, a level of detail not achievable with many other techniques.[2]
Experimental Workflow for MS-Based Analysis
The general workflow for confirming the identity and purity of this compound using mass spectrometry involves several key steps, from sample preparation to data analysis.
Figure 1. A generalized workflow for the identification and purity assessment of this compound using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a typical approach for the analysis of this compound.
Lipid Extraction
A two-step extraction method is often employed to enrich for phosphoinositides.[3]
-
Initial Extraction (Neutral): Homogenize the sample in a mixture of chloroform and methanol (e.g., 1:2 v/v). Centrifuge to pellet the cellular debris. The supernatant contains neutral lipids.
-
Acidified Extraction: Re-extract the pellet with an acidified solvent mixture (e.g., chloroform:methanol:0.25M HCl, 1:2:0.8 v/v/v) to quantitatively recover acidic phospholipids like PI(4,5)P2.
-
Phase Separation: Add chloroform and water to the acidified extract to induce phase separation. The lower organic phase containing the lipids is collected.
-
Drying: The extracted lipids are dried under a stream of nitrogen.
Derivatization (Optional but Recommended)
To improve chromatographic separation and ionization efficiency, the phosphate groups of PI(4,5)P2 can be methylated using trimethylsilyl (TMS)-diazomethane.[4][5] This derivatization neutralizes the negative charges, leading to better peak shapes and increased sensitivity in positive ion mode mass spectrometry.[4][5]
Liquid Chromatography (LC)
-
Column: A C4 reversed-phase column (e.g., 1.0 mm x 100 mm, 1.7 µm particle size) is suitable for the separation of phosphoinositides.[6]
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the lipids. The specific gradient will need to be optimized based on the specific column and LC system.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used, especially for methylated derivatives.
-
MS1 (Full Scan): Acquire a full scan to determine the mass-to-charge ratio (m/z) of the precursor ion for this compound. For the tri-ammonium salt, the expected [M+3NH4-2H]+ ion would be around m/z 1074.16. For the methylated derivative, the expected protonated molecule will have a different m/z.
-
MS/MS (Tandem MS): Select the precursor ion corresponding to this compound for collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.
-
Expected Fragmentation: In positive ion mode, a characteristic neutral loss of the phosphorylated and methylated inositol headgroup is observed, resulting in a prominent fragment ion corresponding to the diacylglycerol (DAG) backbone (1,2-dioleoyl-glycerol).[5] In negative ion mode, fragmentation can yield ions corresponding to the fatty acid carboxylates (oleate, m/z 281.3) and the phosphorylated inositol headgroup.[7]
-
Quantitative Data Summary and Method Comparison
Mass spectrometry offers significant advantages in terms of sensitivity and specificity compared to other methods.
| Analytical Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Provides Acyl Chain Information? | Pros | Cons |
| LC-MS/MS | Separation by chromatography followed by mass-to-charge ratio and fragmentation analysis. | LOD: ~312.5 fmol, LOQ: ~625 fmol[8] | Yes | High specificity and sensitivity, provides structural information, can quantify isomers with appropriate chromatography.[4] | Requires expensive instrumentation, complex sample preparation. |
| Anion-Exchange HPLC with Suppressed Conductivity Detection | Separation based on the charge of the deacylated glycerophosphoinositol headgroups. | Not widely reported, generally less sensitive than MS. | No | Does not require radiolabeling. | Does not provide information on subcellular localization or acyl chain composition.[9] |
| Thin-Layer Chromatography (TLC) with Autoradiography | Separation on a TLC plate followed by detection of radiolabeled lipids. | Dependent on the specific activity of the radioisotope. | No | Relatively inexpensive. | Requires use of radioactive materials, low resolution, not quantitative without densitometry. |
| ELISA-based Mass Assays | Utilizes PIP-binding protein domains to capture and quantify specific phosphoinositides. | Varies by assay kit. | No | High throughput potential. | Does not provide fatty acyl chain composition information, potential for cross-reactivity.[2] |
PI(4,5)P2 in Cellular Signaling: The PLC Pathway
A key role of PI(4,5)P2 is as a substrate for Phospholipase C (PLC), a pivotal enzyme in many signal transduction pathways.[1][10][11] Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes PI(4,5)P2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]
Figure 2. The Phospholipase C (PLC) signaling pathway involving the hydrolysis of PI(4,5)P2.
This pathway highlights the critical need for a pure and well-characterized source of this compound for accurately studying these fundamental cellular processes.
References
- 1. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]
- 3. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsbms.jp [jsbms.jp]
- 5. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Lipid Signaling in Drosophila Photoreceptors using Mass Spectrometry [jove.com]
- 7. Characterization of phosphatidylinositol, phosphatidylinositol-4-phosphate, and phosphatidylinositol-4,5-bisphosphate by electrospray ionization tandem mass spectrometry: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI(4,5)P2-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
comparing the effects of 18:1 PI(4,5)P2 and PI(3,4,5)P3 on protein recruitment to membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two critical phosphoinositide signaling molecules, 18:1 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), on the recruitment of proteins to cellular membranes. Understanding the distinct and overlapping roles of these lipids is paramount for dissecting cellular signaling pathways and for the development of targeted therapeutics.
Quantitative Comparison of Protein Binding Affinities
The recruitment of proteins to membranes is often dictated by the specific affinity of their lipid-binding domains for particular phosphoinositides. The dissociation constant (Kd) is a key measure of this affinity, with a lower Kd value indicating a stronger binding interaction. Below is a summary of reported Kd values for various proteins binding to PI(4,5)P2 and PI(3,4,5)P3.
| Protein Domain | Target Lipid | Reported Dissociation Constant (Kd) | Experimental Method |
| Akt1 PH domain | PI(3,4,5)P3 | High affinity (nM to sub-nM range)[1] | Surface Plasmon Resonance |
| PI(4,5)P2 | ~25-fold weaker than PI(3,4,5)P3[2] | Not specified | |
| Btk PH domain | PI(3,4,5)P3 | < 1 µM[3] | BIAcore |
| PI(4,5)P2 | ~8 µM (approximately 10-fold lower affinity than for PI(3,4,5)P3)[3] | BIAcore | |
| PLC-δ1 PH domain | PI(4,5)P2 | ~2 µM[4] | Not specified |
| PI(3,4,5)P3 | Lower affinity than for PI(4,5)P2 | Not specified | |
| GRP1 PH domain | PI(3,4,5)P3 | High affinity | Not specified |
| PI(4,5)P2 | Lower affinity than for PI(3,4,5)P3 | Not specified | |
| TBC1D2 | PI(3,4,5)P3 | Binds with specificity | Proteomics |
| PI(4,5)P2 | Binds with specificity | Proteomics | |
| Proteins with Polybasic Clusters | PI(3,4,5)P3 | Enhanced affinity over PI(4,5)P2[5] | In vitro lipid-blot assays |
| PI(4,5)P2 | Binds, but with lower affinity than PI(3,4,5)P3[5] | In vitro lipid-blot assays |
Signaling Pathways and Protein Recruitment
PI(4,5)P2 and PI(3,4,5)P3 are key nodes in distinct but interconnected signaling pathways. Their presence in the plasma membrane serves as a docking site for a multitude of proteins, thereby initiating downstream cellular responses.
PI(4,5)P2-Mediated Signaling
PI(4,5)P2 is a central substrate for two major signaling pathways: the Phospholipase C (PLC) pathway and the Phosphoinositide 3-kinase (PI3K) pathway.[6] It also directly recruits and regulates a variety of proteins involved in cytoskeleton dynamics and membrane trafficking.
PI(3,4,5)P3-Mediated Signaling
PI(3,4,5)P3 is primarily generated from PI(4,5)P2 by the action of PI3-Kinase and is a potent docking site for proteins containing Pleckstrin Homology (PH) domains, such as Akt/PKB, leading to cell survival, growth, and proliferation.[7]
Experimental Protocols
To quantitatively and qualitatively assess the interaction of proteins with this compound and PI(3,4,5)P3, several biophysical and cell-based assays are employed.
Experimental Workflow
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip (for liposome capture)
-
Purified protein of interest
-
Lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), this compound, PI(3,4,5)P3
-
Running buffer (e.g., HBS-EP buffer)
-
Liposome preparation equipment (e.g., extruder)
-
Regeneration solution (e.g., 20 mM NaOH)
2. Protocol:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by extrusion. Create two sets of liposomes: one containing a defined molar percentage of this compound in a DOPC background, and another with the same molar percentage of PI(3,4,5)P3 in DOPC. A control liposome of 100% DOPC should also be prepared.
-
Chip Preparation: Dock the L1 sensor chip in the SPR instrument and prime the system with running buffer.
-
Liposome Immobilization: Inject the prepared liposomes over the sensor chip surface. The lipid bilayers will self-assemble on the lipophilic surface of the L1 chip. Immobilize the control (DOPC) and experimental (DOPC + phosphoinositide) liposomes on different flow cells.
-
Protein Injection: Prepare a series of dilutions of the purified protein in the running buffer. Inject the protein solutions over the immobilized liposomes at a constant flow rate.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is observed during protein injection, and the dissociation phase is observed during the subsequent flow of running buffer.
-
Regeneration: After each protein injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound protein.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Liposome Co-sedimentation Assay for Qualitative and Semi-Quantitative Analysis
This assay determines the binding of a protein to liposomes by separating liposome-bound protein from unbound protein via ultracentrifugation.[8][9][10][11]
1. Materials:
-
Purified protein of interest
-
Lipids: DOPC, this compound, PI(3,4,5)P3
-
Binding buffer (e.g., HEPES-buffered saline)
-
Ultracentrifuge with a suitable rotor
-
SDS-PAGE and Western blotting reagents
2. Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion, with the same lipid compositions as described for the SPR protocol.
-
Binding Reaction: In separate microcentrifuge tubes, incubate a fixed concentration of the purified protein with increasing concentrations of each type of liposome (control, PI(4,5)P2-containing, and PI(3,4,5)P3-containing). Also, include a control with protein alone (no liposomes).
-
Incubation: Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Ultracentrifugation: Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).
-
Sample Collection: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Analysis: Resuspend the pellet in a volume of buffer equal to the supernatant. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for the protein of interest.
-
Interpretation: An increase in the amount of protein in the pellet fraction in the presence of phosphoinositide-containing liposomes compared to the control liposomes indicates a specific interaction.
Live-Cell Fluorescence Microscopy for In Vivo Recruitment
This method visualizes the recruitment of a fluorescently tagged protein to the plasma membrane in living cells in response to stimuli that alter the levels of PI(4,5)P2 and PI(3,4,5)P3.
1. Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression vector encoding the protein of interest fused to a fluorescent protein (e.g., GFP, RFP)
-
Transfection reagent
-
Live-cell imaging microscope (e.g., confocal, TIRF) with an environmental chamber
-
Agonists to stimulate PI3K signaling (e.g., growth factors like EGF or PDGF) or PLC signaling (e.g., carbachol)
-
Inhibitors of PI3K (e.g., LY294002) or PLC (e.g., U73122)
2. Protocol:
-
Cell Culture and Transfection: Culture the chosen cell line and transfect the cells with the fluorescently tagged protein expression vector. Allow 24-48 hours for protein expression.
-
Cell Plating: Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Imaging Setup: Place the dish on the microscope stage within the environmental chamber, maintaining physiological conditions (37°C, 5% CO2).
-
Baseline Imaging: Acquire baseline images of the cells, noting the initial subcellular localization of the fluorescently tagged protein.
-
Stimulation and Imaging: Add an agonist to the cell medium to stimulate either the PI3K or PLC pathway. Immediately begin acquiring a time-lapse series of images to monitor the translocation of the fluorescent protein from the cytosol to the plasma membrane.
-
Inhibitor Treatment (Optional): In separate experiments, pre-incubate the cells with a specific inhibitor before adding the agonist to confirm the pathway-dependent nature of the protein recruitment.
-
Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time to determine the kinetics and extent of protein recruitment.
Logical Relationship in Protein Recruitment
The decision of a protein to bind to the plasma membrane is often a combinatorial process involving both a specific interaction with a phosphoinositide and a non-specific membrane anchor.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Live-cell imaging of the plasma membrane of Jurkat T cells [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Polyphosphoinositide binding domains: key to inositol lipid biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI(3,4,5)P3 and PI(4,5)P2 Lipids Target Proteins with Polybasic Clusters to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. futaba-zaidan.org [futaba-zaidan.org]
- 9. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. DSpace [helda.helsinki.fi]
Unraveling the Specificity of a Key Signaling Lipid: A Comparative Guide to the Functional Redundancy of PI(4,5)P2 Acyl Chain Species
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional roles of different phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) acyl chain species in cellular signaling. We delve into the experimental data that supports both functional redundancy and specificity, offering insights into the nuanced roles of these critical lipid messengers.
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid residing primarily in the inner leaflet of the plasma membrane, where it acts as a pivotal hub for a multitude of cellular processes. It serves as a precursor for second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) and is the substrate for phosphoinositide 3-kinases (PI3Ks) to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3)[1][2]. Beyond its role as a substrate, PI(4,5)P2 directly modulates the activity of a vast array of proteins, including ion channels, cytoskeletal regulators, and enzymes involved in membrane trafficking[3][4].
In mammalian cells, PI(4,5)P2 is not a single molecular entity but rather a collection of species with varying acyl chain compositions. Notably, there is a significant enrichment of a species containing a stearoyl (18:0) chain at the sn-1 position and an arachidonoyl (20:4) chain at the sn-2 position[5]. This observation has sparked a critical question in cell biology: are different PI(4,5)P2 acyl chain species functionally redundant, or do they possess specific roles in regulating cellular processes? This guide will explore the existing evidence to shed light on this topic.
Comparative Analysis of PI(4,5)P2 Acyl Chain Function
To dissect the functional relevance of PI(4,5)P2 acyl chain composition, researchers often employ synthetic PI(4,5)P2 analogs with defined acyl chains and compare their effects to naturally derived PI(4,5)P2 (e.g., from porcine brain), which is predominantly the 1-stearoyl-2-arachidonoyl species.
| Functional Parameter | PI(4,5)P2 Species | Observation | Quantitative Data | Reference |
| Ion Channel Activation (Kv7.2/7.3) | diC8-PI(4,5)P2 (short, saturated) | Activates homomeric Kv7.2 and Kv7.3 channels with differing affinities. The heteromeric channel exhibits a biphasic response. | Kv7.2 EC50: 76 ± 19.9 µM; Kv7.3 EC50: 3.6 ± 1.0 µM | [6] |
| Ion Channel Activation (Kir2.1) | Porcine Brain PI(4,5)P2 (predominantly 18:0/20:4) | Directly and essentially activates purified Kir2.1 channels in reconstituted liposomes. | Measurable activity at 0.01% PI(4,5)P2, with open probability saturating around 1% PI(4,5)P2. | [7][8] |
| Ion Channel Gating (NaV1.4) | diC8-PI(4,5)P2 (short, saturated) | Exogenous application opposes the effects of PI(4,5)P2 dephosphorylation on channel gating. | Not specified | [9] |
| Enzyme Activation (PTEN) | di-C8-PI(4,5)P2 (short, saturated) | Allosterically activates PTEN phosphatase activity. | Not specified | [5] |
| Enzyme Activation (PTEN) | di-C4-PI(4,5)P2 (very short, saturated) | Does not activate PTEN. | Not specified | [5] |
| Enzyme Regulation (PLD2) | Natural PI(4,5)P2 | Potently activates PLD2. | Not specified | [10][11] |
| Protein Binding (Kir6.2) | Generic PI(4,5)P2 (modeled) | Fatty acyl tails are predicted to lie within the membrane, anchoring the headgroup for interaction with the channel. | Not specified | [12][13] |
| Lipid Nanodomain Formation | (16:0)2, (18:1)2, and (18:0/20:4) PI(4,5)P2 | Acyl chain saturation regulates the order of Ca2+-induced PI(4,5)P2 nanodomains. | Increased local membrane order with increasing saturation. | [14] |
Key Experimental Methodologies
The investigation into the functional roles of different PI(4,5)P2 acyl chain species relies on a variety of sophisticated in vitro and in-cell techniques. Below are detailed descriptions of some of the key experimental protocols employed in the cited studies.
Ion Channel Reconstitution in Liposomes and Electrophysiological Recording
This technique allows for the study of ion channel function in a controlled lipid environment, enabling the direct comparison of different PI(4,5)P2 species.
a. Liposome Preparation:
-
A defined mixture of lipids (e.g., a background of phosphatidylethanolamine (POPE) and phosphatidylglycerol (POPG)) and the desired PI(4,5)P2 species (e.g., porcine brain PI(4,5)P2 or a synthetic analog) are mixed in a glass tube in an organic solvent.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of the tube. The film is further dried under vacuum for at least 1 hour to remove any residual solvent.
-
The lipid film is hydrated in a reconstitution buffer (e.g., containing KCl and HEPES) to form multilamellar vesicles.
-
To form unilamellar vesicles, the lipid suspension is subjected to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
b. Protein Reconstitution:
-
The purified ion channel protein is solubilized in a mild detergent.
-
The solubilized protein is mixed with the pre-formed liposomes.
-
The detergent is slowly removed by methods such as dialysis, gel filtration, or adsorption to hydrophobic beads. As the detergent is removed, the protein inserts into the lipid bilayer of the liposomes.
c. Electrophysiological Recording:
-
For single-channel recordings, giant unilamellar vesicles (GUVs) are formed, and patch-clamp recordings are performed on these GUVs.
-
Alternatively, for flux assays, smaller liposomes are used, and the flux of a specific ion (e.g., 86Rb+ as a congener for K+) is measured over time.
Protein-Lipid Overlay Assay
This is a qualitative to semi-quantitative method to assess the binding of a protein to different lipids, including various PI(4,5)P2 species.
a. Membrane Preparation:
-
Solutions of different lipids, including various PI(4,5)P2 species, are prepared in an appropriate solvent.
-
Small volumes (typically 1-2 µL) of the lipid solutions are carefully spotted onto a nitrocellulose or PVDF membrane and allowed to dry completely.
b. Protein Binding:
-
The membrane is blocked with a solution containing a non-fat dry milk or bovine serum albumin (BSA) in a buffer like TBS-T to prevent non-specific protein binding.
-
The blocked membrane is then incubated with a solution containing the purified protein of interest, which is often tagged with an epitope like GST or His for detection.
c. Detection:
-
The membrane is washed extensively to remove unbound protein.
-
The membrane is incubated with a primary antibody that specifically recognizes the protein tag.
-
After another series of washes, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
The bound protein is visualized by adding a chemiluminescent substrate and detecting the emitted light. The intensity of the spots corresponding to different lipids provides an indication of the protein's binding preference.
In Vitro Enzyme Activity Assays
These assays are used to determine if the acyl chain composition of PI(4,5)P2 affects the kinetics of enzymes that use it as a substrate, such as PLC.
a. Substrate Preparation:
-
PI(4,5)P2 with a specific acyl chain composition is incorporated into mixed micelles with a detergent like Triton X-100 or into liposomes.
-
For ease of detection, a fluorescently labeled PI(4,5)P2 analog can be used, or a radiolabeled PI(4,5)P2 can be included in the substrate mixture.
b. Enzymatic Reaction:
-
The purified enzyme (e.g., a PLC isoform) is added to the substrate preparation in a reaction buffer containing necessary cofactors (e.g., Ca2+ for PLC).
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, for example, by adding a quenching solution.
c. Product Quantification:
-
The products of the reaction (e.g., IP3 and DAG for PLC) are separated from the unreacted substrate. This can be achieved by chromatography (e.g., HPLC or TLC) or by selective extraction.
-
The amount of product is quantified. If a fluorescent substrate is used, the fluorescence of the product can be measured. If a radiolabeled substrate is used, the radioactivity of the product is counted. The reaction rate is then calculated.
Discussion and Future Directions
The available evidence paints a complex picture of the functional role of PI(4,5)P2 acyl chains.
Evidence for Functional Redundancy:
-
For some ion channels, such as Kir6.2, molecular modeling and functional data suggest that the primary role of the acyl chains is to anchor the PI(4,5)P2 molecule in the membrane, allowing the headgroup to interact with the channel protein. In these cases, the specific nature of the acyl chains may be less critical.
-
The widespread use and efficacy of diC8-PI(4,5)P2 in activating various proteins and serving as a substrate for enzymes in vitro suggests that for many basic functions, the presence of the phosphoinositide headgroup is the primary determinant of activity.
Evidence for Functional Specificity:
-
The allosteric activation of the tumor suppressor PTEN shows a degree of acyl chain specificity. While di-C8-PI(4,5)P2 is an effective activator, the shorter di-C4-PI(4,5)P2 is not, indicating that a certain length of the hydrophobic tail is necessary for this specific protein-lipid interaction[5].
-
The differential sensitivity of Kv7.2 and Kv7.3 homomeric channels to diC8-PI(4,5)P2, and the resulting complex activation profile of the heteromeric channel, points towards a more nuanced role for PI(4,5)P2 in regulating channel complexes[6].
-
The physical properties of the membrane are influenced by the acyl chain composition of its constituent lipids. Studies have shown that the degree of saturation of PI(4,5)P2 acyl chains can affect the formation and order of lipid nanodomains[14]. These localized lipid environments can, in turn, influence the recruitment and activity of signaling proteins.
Gaps in Knowledge and Future Research:
-
There is a notable lack of comprehensive studies directly comparing a wide range of physiologically relevant PI(4,5)P2 acyl chain species (e.g., saturated, monounsaturated, polyunsaturated) on the activity of a single protein or cellular process.
-
The potential for different PLC and PI3K isoforms to exhibit preferences for certain PI(4,5)P2 species is an under-explored area. Such specificity could provide another layer of regulation in phosphoinositide signaling.
-
In vivo studies using advanced techniques like lipidomics and super-resolution microscopy are needed to understand how the distribution and function of different PI(4,5)P2 species are regulated in a cellular context.
References
- 1. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | PI(4,5)P2 is hydrolysed to I(1,4,5)P3 and DAG by tethered PLC[1] at the plasma membrane [reactome.org]
- 3. Allosteric Activation of PTEN Phosphatase by Phosphatidylinositol 4,5-Bisphosphate | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric activation of PTEN phosphatase by phosphatidylinositol 4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct subunit contributions to the activation of M-type potassium channels by PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct and Specific Activation of Human Inward Rectifier K+ Channels by Membrane Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI(4,5)P2 regulates the gating of NaV1.4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regulation of phospholipase D2: selective inhibition of mammalian phospholipase D isoenzymes by alpha- and beta-synucleins. | Semantic Scholar [semanticscholar.org]
- 12. Identification of the PIP2-binding site on Kir6.2 by molecular modelling and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of the PIP2-binding site on Kir6.2 by molecular modelling and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl-chain saturation regulates the order of phosphatidylinositol 4,5-bisphosphate nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 18:1 PI(4,5)P2: A Procedural Guide
For researchers and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of 18:1 PI(4,5)P2 (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate)), a critical signaling lipid in cellular processes. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment. The handling of this compound, as with many phospholipids, requires care to avoid contact and inhalation.
| Quantitative Safety Data | Specification | Rationale |
| Purity | >99% | High purity necessitates careful handling as a concentrated chemical. |
| Storage Temperature | -20°C | Indicates the compound's stability requirements; handle promptly upon removal from storage. |
| Solubility | Soluble in ethanol and DMSO at 0.1mg/mL; Soluble in Chloroform:Methanol:Water:Ammonia (45:35:7.7:2.3) at 5mg/mL[1] | Knowledge of solubility is critical for cleaning spills and preparing for disposal. |
| Form | Powder | As a powder, it can be easily aerosolized; handle in a well-ventilated area. |
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary. Work in a well-ventilated area or a chemical fume hood.
II. Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that prevents its release into the environment.[2] The following steps outline a safe and compliant disposal workflow.
-
Segregation of Waste:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. This includes any unused product, contaminated consumables (e.g., pipette tips, microfuge tubes), and cleaning materials from spills.
-
Do not mix with other chemical waste streams unless compatibility is confirmed.
-
-
Management of Spills:
-
In the event of a spill, avoid dust formation.[2]
-
For small powder spills, gently cover with an absorbent material (e.g., sand or vermiculite) to prevent aerosolization.
-
For solutions, absorb with an inert material.
-
Collect the absorbed material using non-sparking tools and place it in the designated waste container.[2]
-
Clean the spill area with an appropriate solvent (refer to solubility data) and dispose of the cleaning materials in the same waste container.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[2]
-
Ensure the container is compatible with the solvents used to dissolve the this compound.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Adhere to all local, state, and federal regulations for chemical waste disposal.[2]
-
III. Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the key steps and decision points.
Caption: Logical workflow for the safe disposal of this compound.
IV. Signaling Pathway Context
While not directly related to disposal, understanding the biological role of this compound underscores its potency and the need for careful handling. It is a key component of the plasma membrane and a substrate for enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to the generation of second messengers such as inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
Caption: Simplified PI(4,5)P2 signaling pathways.
By adhering to these disposal procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Essential Safety and Operational Guide for Handling 18:1 PI(4,5)P2
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (ammonium salt), hereafter referred to as 18:1 PI(4,5)P2. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory best practices for handling chemical powders should be strictly followed.[1] The following personal protective equipment is mandatory when handling this product.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable. Inspect for tears before use and change frequently. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing. |
Operational Plan: From Receipt to Reconstitution
This section outlines the step-by-step procedure for safely handling this compound in its powdered form.
Step 1: Receiving and Storage
-
Upon receipt, immediately transfer the product to a -20°C freezer for storage.
-
Log the receipt date and intended use in your laboratory inventory system.
Step 2: Preparation for Weighing
-
Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can affect the powder's integrity.
-
Prepare a clean and dedicated workspace. If possible, work in a chemical fume hood or a designated area for handling non-hazardous powders to minimize the potential for inhalation of fine particulates.
Step 3: Weighing the Powder
-
Don the required PPE as outlined in the table above.
-
Carefully open the vial. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean, dedicated spatula to weigh the desired amount of this compound onto weighing paper or directly into a microfuge tube on an analytical balance.
-
Close the vial tightly immediately after weighing.
Step 4: Reconstitution
-
Add the appropriate solvent to the weighed this compound. Consult your experimental protocol for the correct solvent and concentration.
-
Cap the tube securely and vortex briefly to dissolve the powder. Gentle warming may be necessary for some solvents, but always refer to product-specific guidelines.
-
Visually inspect the solution to ensure complete dissolution.
Step 5: Post-Handling
-
Clean the spatula and any other reusable equipment thoroughly.
-
Wipe down the weighing area and any surfaces that may have come into contact with the powder.
-
Dispose of all single-use materials as outlined in the disposal plan below.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial for maintaining a safe and compliant laboratory.
Step 1: Unused Product
-
For disposal of expired or unwanted this compound, it is recommended to contact a licensed professional waste disposal service to ensure compliance with local, state, and federal regulations.[1]
Step 2: Contaminated Materials
-
Gloves, Weighing Paper, and Other Solid Waste: These items should be placed in a designated laboratory waste container for non-hazardous chemical waste.
-
Empty Vials: Empty vials should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed vial can then be disposed of in the appropriate laboratory glassware waste container.
-
Solutions: Unused or waste solutions of this compound should be collected in a clearly labeled waste container for non-hazardous chemical waste. Do not pour solutions down the drain unless permitted by your institution's environmental health and safety guidelines.
Experimental Workflow and Signaling Pathway
To provide a comprehensive understanding of the handling process and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the safe handling and disposal of this compound.
This compound is a critical signaling lipid found in cellular membranes. It serves as a precursor to important second messengers, such as inositol trisphosphate (IP3) and diacylglycerol (DAG), which are involved in a multitude of cellular processes.
Caption: Simplified signaling pathway involving PI(4,5)P2.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
